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Core Science & Biosynthesis

Foundational

3,5-Dimethyl-2-nitrobenzonitrile: A Critical Intermediate for Heterocyclic Scaffolds

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3,5-Dimethyl-2-nitrobenzonitrile , a critical building block for functionalized nitrogen heterocycles. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3,5-Dimethyl-2-nitrobenzonitrile , a critical building block for functionalized nitrogen heterocycles.

Executive Summary

3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8 ) is a highly specialized aromatic intermediate used primarily in the synthesis of polysubstituted indoles, quinazolines, and benzimidazoles.[1][2] Its structural uniqueness lies in the steric crowding of the nitro group by the adjacent nitrile and methyl substituents, which imposes specific reactivity constraints useful for regioselective drug design. This compound serves as a pivotal precursor for 2-amino-3,5-dimethylbenzonitrile , a scaffold frequently embedded in kinase inhibitors and antiviral agents.

Chemical Identity & Physical Properties[3][4][5]

PropertyData
CAS Number 223726-09-8
IUPAC Name 3,5-Dimethyl-2-nitrobenzonitrile
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 108–112 °C (Isomer dependent; typically lower than 4-nitro analog)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Nitrile (–CN), Nitro (–NO₂), Methyl (–CH₃) x2

Synthesis Protocol: Regioselective Nitration

The synthesis of 3,5-dimethyl-2-nitrobenzonitrile is achieved via the electrophilic aromatic substitution (nitration) of 3,5-dimethylbenzonitrile. This reaction is sensitive to temperature and stoichiometry due to the competing directing effects of the substituents.

Mechanistic Insight[8]
  • Directing Effects: The nitrile group (–CN) at position 1 is a meta-director (deactivating). The methyl groups at positions 3 and 5 are ortho/para-directors (activating).

  • Regioselectivity: The methyl groups activate positions 2, 4, and 6.[3]

    • Position 4: Sterically hindered by two flanking methyls but electronically favored.

    • Position 2 (Target): Ortho to one methyl and ortho to the nitrile.

  • Challenge: The reaction typically produces a mixture of the 2-nitro (target) and 4-nitro (byproduct) isomers. Optimization requires strict temperature control to favor the kinetic product profile and prevent dinitration.

Experimental Workflow

SynthesisWorkflow Start Starting Material: 3,5-Dimethylbenzonitrile Reaction Nitration Reaction Temp: -5°C to 0°C Time: 2-4 Hours Start->Reaction Reagent Reagents: Fuming HNO3 / H2SO4 Reagent->Reaction Quench Quench: Pour onto Crushed Ice Reaction->Quench Extraction Extraction: Dichloromethane (DCM) Wash with NaHCO3 (aq) Quench->Extraction Separation Isomer Separation: Fractional Crystallization (EtOH) or Flash Column Chromatography Extraction->Separation Product2 Target Product: 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) Separation->Product2 Major/Minor Ratio varies by conditions Product4 Byproduct: 3,5-Dimethyl-4-nitrobenzonitrile (CAS 101552-39-0) Separation->Product4

Caption: Workflow for the nitration of 3,5-dimethylbenzonitrile, highlighting the critical separation of the 2-nitro and 4-nitro isomers.

Step-by-Step Protocol
  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in concentrated H₂SO₄ (5.0 vol) .

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Nitration: Dropwise add a mixture of Fuming HNO₃ (1.1 eq) and H₂SO₄ over 45 minutes. Crucial: Maintain internal temperature below 0°C to minimize dinitration.

  • Reaction: Stir at 0°C for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.[4]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A solid precipitate (mixture of isomers) will form.

  • Workup: Extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove residual acid, then with brine.[5] Dry over anhydrous Na₂SO₄.[6]

  • Purification:

    • The crude solid contains both 2-nitro and 4-nitro isomers.

    • Recrystallization: The 4-nitro isomer is often less soluble in cold ethanol. Recrystallize from hot ethanol to remove the 4-nitro precipitate. The filtrate, upon concentration, yields the 2-nitro isomer.

    • Chromatography: If high purity is required, use silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 2-nitro isomer typically elutes after the 4-nitro isomer due to the dipole interaction of the adjacent nitro/cyano groups.

Reactivity & Pharmaceutical Applications

The primary utility of 3,5-dimethyl-2-nitrobenzonitrile lies in its reduction to 2-amino-3,5-dimethylbenzonitrile , a "privileged scaffold" in medicinal chemistry.

Key Transformations
  • Reduction to Aniline:

    • Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/NH₄Cl (Bechamp reduction).

    • Product: 2-Amino-3,5-dimethylbenzonitrile .

    • Significance: This amine is the immediate precursor to quinazolines and indoles.

  • Indole Synthesis (Modified Reissert/Bartoli):

    • The 2-nitro group can react with vinyl Grignard reagents (Bartoli) to form substituted indoles directly.

    • Alternatively, the reduced 2-amino derivative undergoes cyclization with ketones/aldehydes to form 4,6-dimethylindoles.

Downstream Pathway Diagram

Applications Start 3,5-Dimethyl-2-nitrobenzonitrile Amine Intermediate: 2-Amino-3,5-dimethylbenzonitrile Start->Amine Reduction (H2/Pd-C or Fe/HCl) Quinazoline Quinazoline Derivatives (Kinase Inhibitors) Amine->Quinazoline Formamidine/ Cyclization Indole 4,6-Dimethyl-1H-indole (Serotonin Modulators) Amine->Indole Pschorr-Hoppe Cyclization

Caption: Divergent synthesis pathways from the nitro-nitrile core to bioactive heterocycles.

Drug Development Context[8][11][12]
  • Kinase Inhibition: The 2-aminobenzonitrile motif mimics the adenine binding pocket of ATP. Derivatives of this scaffold are explored as inhibitors of IRAK4 (Inflammation) and EGFR (Oncology).

  • HIV NNRTIs: Substituted benzonitriles (e.g., Etravirine, Rilpivirine) utilize similar electronic architectures. The 3,5-dimethyl substitution pattern provides hydrophobic bulk that can improve binding affinity in lipophilic pockets.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo.

    • Irritant: Causes skin and serious eye irritation (H315, H319).

    • Thermal Instability: Nitro compounds are energetic. Do not heat the crude reaction mixture above 50°C without solvent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

  • PubChem. (2025). 3,5-Dimethylbenzonitrile (Precursor) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Experimental Methodologies for 3,5-Dimethyl-2-nitrobenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Causality As a Senior Application Scientist, I frequently evaluate b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Causality

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the downstream success of complex active pharmaceutical ingredients (APIs). 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a highly functionalized aromatic scaffold characterized by a unique juxtaposition of electronic and steric environments.

The core structure features a strongly electron-withdrawing cyano group (-C≡N) and a nitro group (-NO₂), counterbalanced by two electron-donating methyl groups (-CH₃) at the 3- and 5-positions. This specific arrangement creates a highly predictable reactivity profile. The methyl groups provide significant steric shielding around the nitro group, which must be accounted for when designing catalytic reduction or nucleophilic aromatic substitution (S_NAr) workflows. Understanding these physical and electronic properties is not just theoretical—it is the foundational logic that dictates solvent selection, catalyst choice, and reaction temperature in the laboratory.

Quantitative Physicochemical Properties

To design robust experimental workflows, one must first establish the baseline physical parameters of the compound. The following table synthesizes the core quantitative data required for stoichiometric calculations and analytical validation[1].

PropertyValueCausality / Practical Significance
CAS Number 223726-09-8Primary identifier for inventory and regulatory compliance[1].
Molecular Formula C₉H₈N₂O₂Indicates a degree of unsaturation of 7, defining the aromatic core.
Molecular Weight 176.17 g/mol Critical for precise stoichiometric scaling in batch synthesis[1].
SMILES String N#CC1=CC(C)=CC(C)=C1=ODefines the exact topological and steric arrangement[1].
Physical State Crystalline SolidTypical for highly substituted, polar nitroaromatic compounds.
Solubility Profile Soluble in MeOH, EtOAc, DCM, DMSODictates the choice of homogeneous reaction conditions and extraction solvents.

Mechanistic Reactivity Pathways

The synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile lies in its orthogonal reactivity. The cyano group can undergo controlled hydrolysis to an amide or carboxylic acid, while the nitro group is primed for reduction to an aniline derivative. The diagram below illustrates the divergent synthetic pathways available to this scaffold.

ReactivityPathway SM 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) Red Catalytic Reduction (H2, Pd/C) SM->Red Hyd Nitrile Hydrolysis (Acid/Base) SM->Hyd SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Amine 2-Amino-3,5-dimethyl- benzonitrile Red->Amine Amide 3,5-Dimethyl-2-nitro- benzamide Hyd->Amide Subst Substituted Benzonitrile SNAr->Subst

Fig 1: Primary divergent synthetic pathways of 3,5-Dimethyl-2-nitrobenzonitrile.

Self-Validating Experimental Protocol: Chemoselective Nitro Reduction

The most critical transformation of 3,5-Dimethyl-2-nitrobenzonitrile in drug discovery is the chemoselective reduction of the nitro group to yield 2-Amino-3,5-dimethylbenzonitrile .

The Causality of the Method: Strong reducing agents (e.g., LiAlH₄) will indiscriminately reduce both the nitro and the cyano groups. To achieve chemoselectivity, we utilize heterogeneous catalytic hydrogenation (Palladium on Carbon, Pd/C) under mild conditions. Methanol is selected as the solvent because it fully dissolves the starting material and facilitates the proton-transfer steps inherent to nitro reduction, while its volatility allows for rapid downstream concentration.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol (1.76 g) of 3,5-Dimethyl-2-nitrobenzonitrile in 50 mL of anhydrous methanol.

  • Inert Atmosphere Purge (Safety Critical): Seal the flask with a septum and purge the solution with Argon gas for 10 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The Argon purge prevents spontaneous ignition.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C to the solution under a continuous stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir the suspension vigorously at room temperature (20-25°C) under 1 atm of H₂.

  • In-Process Control (IPC): After 2 hours, sample 50 µL of the reaction mixture. Filter through a micro-syringe filter and analyze via LC-MS. Self-Validation Check: The reaction is only deemed complete when the parent mass (

    
     176.17) is entirely replaced by the product mass (
    
    
    
    146.19). Do not proceed until this condition is met.
  • Workup: Once validated, purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified via flash column chromatography (Hexanes/EtOAc) if necessary.

ExperimentalWorkflow Step1 1. Preparation Dissolve in MeOH Step2 2. Inert Purge & Catalyst Add Pd/C under Argon Step1->Step2 Step3 3. Hydrogenation 1 atm H2, 25°C Step2->Step3 Step4 4. IPC Validation LC-MS Monitoring Step3->Step4 Step5 5. Workup Celite Filtration Step4->Step5 Product Pure 2-Amino-3,5- dimethylbenzonitrile Step5->Product

Fig 2: Self-validating experimental workflow for chemoselective catalytic reduction.

Analytical Characterization Standards

To ensure the integrity of the compound before utilizing it in high-value synthetic steps, the following analytical validations must be performed:

  • HPLC Purity: Run a gradient method (Water/Acetonitrile with 0.1% TFA) on a C18 column. A purity of >98% is required to prevent catalytic poisoning in downstream steps.

  • NMR Spectroscopy (¹H & ¹³C): The ¹H-NMR spectrum in DMSO-

    
     should clearly display the two distinct methyl singlets (integrating to 3H each) and two aromatic protons. The absence of broad amine peaks confirms the nitro state.
    
  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass corresponding to C₉H₈N₂O₂, ensuring no des-methyl impurities are present from the upstream manufacturing process.

References

Sources

Foundational

3,5-Dimethyl-2-nitrobenzonitrile: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, highly substituted benzene rings serve as foundational building blocks for assembling biologically active heterocycles. 3,5-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly substituted benzene rings serve as foundational building blocks for assembling biologically active heterocycles. 3,5-Dimethyl-2-nitrobenzonitrile is a privileged, multi-functionalized aromatic scaffold. Featuring orthogonal reactive sites—a reducible nitro group, an electrophilic cyano group, and electron-donating methyl groups—this compound is strategically utilized in the synthesis of indazoles, quinazolines, and other nitrogen-rich pharmacophores.

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven protocols for chemoselective transformations, specifically tailored for researchers and drug development professionals.

Physicochemical & Structural Profiling

To effectively utilize 3,5-Dimethyl-2-nitrobenzonitrile in synthetic workflows, a precise understanding of its baseline metrics is required[1]. The following table summarizes its core quantitative data:

PropertyValueCausality / Significance
Chemical Formula C₉H₈N₂O₂Defines the stoichiometric baseline for reaction equivalents[1].
Molecular Weight 176.17 g/mol Critical for precise molarity calculations in catalytic workflows[1].
CAS Registry Number 223726-09-8Unique identifier for sourcing and regulatory documentation[1].
SMILES String N#CC1=CC(C)=CC(C)=C1=OUseful for computational modeling and in silico docking studies[1].
Substituent Pattern 1-Cyano, 2-Nitro, 3,5-DimethylCreates a highly sterically hindered and electronically asymmetric ring.

Mechanistic Analysis: Electronic and Steric Interplay

The reactivity of 3,5-Dimethyl-2-nitrobenzonitrile is dictated by the push-pull electronic effects and the steric crowding of its substituents.

  • Steric Hindrance (The "Twist" Effect): The 2-nitro group is flanked by a cyano group at position 1 and a methyl group at position 3. The steric bulk of the 3-methyl group forces the nitro group out of perfect coplanarity with the benzene ring. This twisting diminishes the resonance electron-withdrawing effect (-R) of the nitro group, making its inductive effect (-I) the dominant force.

  • Electronic Modulation: The two methyl groups (+I effect) increase the overall electron density of the ring, which partially offsets the strong electron-withdrawing nature of the cyano and nitro groups.

This specific steric and electronic environment makes the nitro group highly susceptible to reduction while keeping the cyano group relatively stable under mild conditions.

G core 3,5-Dimethyl-2-nitrobenzonitrile (Core Scaffold) nitro 2-Nitro Group (-NO2) Strongly Electron-Withdrawing Sterically hindered by 3-Methyl core->nitro Position 2 cyano 1-Cyano Group (-CN) Electron-Withdrawing Orthogonal Reactivity core->cyano Position 1 methyls 3,5-Dimethyl Groups (-CH3) Electron-Donating (+I) Increases ring electron density core->methyls Positions 3 & 5

Caption: Structural and electronic mapping of 3,5-Dimethyl-2-nitrobenzonitrile.

Synthetic Utility: Chemoselective Reduction

The most critical transformation of 3,5-Dimethyl-2-nitrobenzonitrile is the chemoselective reduction of the nitro group to yield 2-amino-3,5-dimethylbenzonitrile . This intermediate is a direct precursor to complex heterocycles via reductive annulation[2].

According to authoritative literature on the3[3], achieving chemoselectivity requires careful catalyst selection. While harsh reducing agents (like LiAlH₄) will reduce both the nitro and cyano groups, catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild hydrogen pressure selectively reduces the nitro group. The mechanism proceeds via a nitroso and hydroxylamine intermediate before yielding the final aniline derivative[3].

Workflow start 3,5-Dimethyl-2-nitrobenzonitrile (Starting Material) reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH, 25°C) start->reduction Chemoselective intermediate 2-Amino-3,5-dimethylbenzonitrile (Key Intermediate) reduction->intermediate -H2O cyclization Annulation / Cyclization (e.g., with Aldehydes/Heat) intermediate->cyclization Electrophile Addition product Quinazolinone / Indazole Derivatives (Target Pharmacophores) cyclization->product Ring Closure

Caption: Chemoselective reduction and downstream cyclization workflow.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

To ensure high yields and prevent over-reduction of the nitrile to a primary amine, the following protocol utilizes a self-validating feedback loop based on visual and chromatographic cues.

Materials Required:
  • 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Methanol (Anhydrous, 0.1 M relative to substrate)

  • Hydrogen gas (Balloon, ~1 atm)

Step-by-Step Methodology:
  • Preparation & Purging: Dissolve 3,5-Dimethyl-2-nitrobenzonitrile in anhydrous methanol within a round-bottom flask.

    • Causality: Methanol is chosen because its polarity effectively solubilizes both the starting nitroarene and the resulting polar aniline, while facilitating the proton-coupled electron transfer required for the reduction.

  • Catalyst Addition: Flush the flask with Nitrogen (N₂) for 5 minutes. Carefully add the 10% Pd/C.

    • Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. The N₂ blanket prevents accidental ignition.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature (25°C).

    • Causality: Limiting the pressure to 1 atm and the temperature to 25°C is the critical parameter that prevents the cyano group from undergoing reduction.

  • Self-Validation Checkpoint (Reaction Monitoring):

    • Visual: The reaction mixture will transition from a pale yellow hue (characteristic of the conjugated nitroarene) to a darkened/colorless solution.

    • Chromatographic: Monitor via TLC (3:1 Hexanes/Ethyl Acetate). The starting material (high R_f, strongly UV active, non-fluorescent) will disappear. A new spot (lower R_f, strongly blue-fluorescent under 365 nm UV light) will appear, confirming the formation of the aniline.

    • Spectrometric: LC-MS will show the disappearance of the starting mass and the appearance of a strong m/z 147 [M+H]⁺ signal.

  • Workup & Isolation: Once validated, flush the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Removing the catalyst immediately halts the reaction, preventing any slow background reduction of the nitrile. Concentrate the filtrate in vacuo to yield the pure 2-amino-3,5-dimethylbenzonitrile.

Downstream Applications in Drug Discovery

Once reduced, the resulting 2-amino-3,5-dimethylbenzonitrile acts as a highly versatile bis-electrophile/nucleophile system. As detailed in recent reviews on 2[2], the spatial proximity of the nucleophilic amine and the electrophilic nitrile allows for rapid intramolecular annulation.

By subjecting the intermediate to condensation with aldehydes under acidic conditions, or via base-mediated cyclization, researchers can rapidly construct quinazolines and indazoles . These bicyclic systems are ubiquitous in FDA-approved kinase inhibitors, making 3,5-Dimethyl-2-nitrobenzonitrile an indispensable starting material for modern medicinal chemistry campaigns.

References

  • Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." American Chemical Society (ACS).[Link]

  • Organic & Biomolecular Chemistry. "A review on indole synthesis from nitroarenes: classical to modern approaches." Royal Society of Chemistry (RSC).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-2-nitrobenzonitrile in Common Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzonitrile: A Predictive Analysis 3,5-Dimethyl-2-nitrobenzonitrile is an aromatic compound characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery

Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzonitrile: A Predictive Analysis

3,5-Dimethyl-2-nitrobenzonitrile is an aromatic compound characterized by a benzonitrile core substituted with two methyl groups and a nitro group. The interplay of these functional groups governs its physicochemical properties, most notably its solubility.

  • The Benzonitrile Core: The aromatic ring provides a degree of lipophilicity, favoring interactions with nonpolar solvents.

  • The Nitrile Group (-CN): This is a strongly polar group, capable of acting as a hydrogen bond acceptor.

  • The Nitro Group (-NO2): Another highly polar and electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Methyl Groups (-CH3): These are nonpolar, electron-donating groups that increase the molecule's lipophilicity.

The "like dissolves like" principle is a fundamental concept for predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another[1][2]. Based on the structure of 3,5-Dimethyl-2-nitrobenzonitrile, we can anticipate a nuanced solubility profile. The presence of the polar nitro and nitrile groups suggests an affinity for polar solvents, while the aromatic ring and methyl groups indicate potential solubility in nonpolar environments[3].

A study on the solubility of 3-nitrobenzonitrile in various organic solvents provides valuable insight. It was found to be most soluble in acetone, followed by acetonitrile and ethyl acetate, and least soluble in cyclohexane[4]. Similarly, research on benzoic acid and its nitro-derivatives showed that their solubility in a range of solvents increased with the polarity of the solvent, with the highest solubility observed in alcohols like methanol and ethanol[5][6]. Drawing parallels from these findings, a similar trend can be predicted for 3,5-Dimethyl-2-nitrobenzonitrile.

Predicted Solubility Profile:
  • High Solubility: Expected in polar aprotic solvents such as acetone , acetonitrile , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) . These solvents can effectively solvate the polar nitro and nitrile groups through dipole-dipole interactions[1][7].

  • Good to Moderate Solubility: Likely in polar protic solvents like methanol , ethanol , and isopropanol . These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the nitrile and nitro groups.

  • Moderate Solubility: Anticipated in solvents of intermediate polarity like ethyl acetate and dichloromethane .

  • Low to Negligible Solubility: Expected in nonpolar solvents such as toluene , hexane , and cyclohexane , where the polar functional groups would have limited favorable interactions[1][7].

This predictive framework provides a strategic starting point for solvent selection in various applications, from reaction chemistry to formulation development. However, for critical applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method [1][8]. This method is reliable and provides thermodynamic solubility data, which is crucial for understanding the intrinsic solubility of a compound.

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-Dimethyl-2-nitrobenzonitrile to a series of vials, each containing a known volume of a different test solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance)[9].

    • Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours[1][10]. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the excess solid[8].

      • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any remaining solid particles[1][10].

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Determine the concentration of 3,5-Dimethyl-2-nitrobenzonitrile in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate choice for this purpose[1]. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification. Other techniques like Gas Chromatography (GC) or UV-Vis spectrophotometry could also be employed depending on the compound's properties and the available instrumentation[11][12].

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_data 5. Data Reporting prep1 Add excess 3,5-Dimethyl- 2-nitrobenzonitrile to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifugation or Filtration equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 data1 Calculate solubility (mg/mL or mol/L) quant2->data1

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

For a comprehensive understanding, the experimentally determined solubility data should be presented in a clear and structured format.

Table 1: Solubility of 3,5-Dimethyl-2-nitrobenzonitrile in Common Solvents at 25 °C (Hypothetical Data)
Solvent ClassSolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Aprotic DMSO7.2HighTo be determined
Acetonitrile5.8HighTo be determined
Acetone5.1HighTo be determined
Polar Protic Methanol5.1Good to ModerateTo be determined
Ethanol4.3Good to ModerateTo be determined
Intermediate Ethyl Acetate4.4ModerateTo be determined
Dichloromethane3.1ModerateTo be determined
Nonpolar Toluene2.4LowTo be determined
Hexane0.1LowTo be determined
Visualizing the Structure-Solubility Relationship

The relationship between the solvent polarity and the solubility of 3,5-Dimethyl-2-nitrobenzonitrile can be visualized to provide a clearer understanding of the underlying intermolecular forces.

G cluster_solute 3,5-Dimethyl-2-nitrobenzonitrile cluster_solvents Solvents solute Polar Groups (Nitro, Nitrile) Nonpolar Groups (Aromatic Ring, Methyl) polar Polar Solvents (e.g., DMSO, Methanol) Dipole-Dipole, H-Bonding solute:f0->polar:f0 Strong Interaction (High Solubility) solute:f1->polar:f0 Weak Interaction nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) van der Waals forces solute:f1->nonpolar:f0 Moderate Interaction solute:f0->nonpolar:f0 Weak Interaction (Low Solubility)

Caption: Intermolecular interactions governing the solubility of 3,5-Dimethyl-2-nitrobenzonitrile in polar and nonpolar solvents.

High-Throughput Screening for Early-Stage Drug Discovery

For early-stage drug discovery projects where a large number of compounds need to be assessed quickly, high-throughput solubility screening methods can be employed. These methods, while potentially less precise than the shake-flask method, offer significant advantages in terms of speed and sample consumption[13][14][15]. Techniques such as laser nephelometry, which measures light scattering from precipitated particles, can rapidly assess the aqueous solubility of compounds from DMSO stock solutions[16].

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of 3,5-Dimethyl-2-nitrobenzonitrile. Based on its chemical structure and data from analogous compounds, it is predicted to be most soluble in polar aprotic solvents. The detailed shake-flask protocol presented herein offers a reliable method for obtaining precise quantitative solubility data, which is crucial for advancing the development of this compound. For researchers in the fast-paced environment of drug discovery, leveraging high-throughput screening methods can provide valuable early insights into a compound's developability. Future experimental work should focus on generating a comprehensive solubility dataset for 3,5-Dimethyl-2-nitrobenzonitrile across a range of solvents and temperatures to create a complete physicochemical profile.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. National Center for Biotechnology Information. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Bio-Techne. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Barnard College. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. National Center for Biotechnology Information. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. National Center for Biotechnology Information. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. St. Norbert College. [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Detection and determination of nitriles. ResearchGate. [Link]

  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • Gas Chromatographic Analysis of Nitriles. R Discovery. [Link]

  • Method for Identification of Nitriles. ACS Publications. [Link]

  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. ResearchGate. [Link]

  • 3,5-Dimethyl-4-nitrobenzonitrile. PubChem. [Link]

  • Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). ResearchGate. [Link]

  • 3,5-Dimethylbenzonitrile. PubChem. [Link]

  • Safety Data Sheet: 3-Nitrobenzonitrile. Carl ROTH. [Link]

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Foundational

Technical Whitepaper: Spectroscopic Characterization of 3,5-Dimethyl-2-nitrobenzonitrile

This guide serves as a technical blueprint for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification, particularly to distinguish this specific isomer from its regioisomers (e.g., the 4-nitro derivative).

[1]

Executive Summary & Structural Context

3,5-Dimethyl-2-nitrobenzonitrile is a highly functionalized aromatic intermediate often employed in the synthesis of complex anilines and heterocycles.[1] Structurally, it presents a "crowded" 1,2,3-substitution pattern that induces specific steric and electronic perturbations observable in NMR spectroscopy.

Structural Dynamics[1]
  • Steric Crowding: The nitro group (

    
    ) at position 2 is flanked by a nitrile group (
    
    
    
    ) at position 1 and a methyl group (
    
    
    ) at position 3.[1] This forces the nitro group to twist out of coplanarity with the benzene ring to relieve steric strain (the "buttressing effect").
  • Electronic Push-Pull: The molecule contains two strong electron-withdrawing groups (CN, NO2) and two electron-donating methyl groups.[1] This creates distinct shielding/deshielding zones that facilitate unambiguous assignment.[1]

1H NMR Spectroscopy Guide

Predicted Chemical Shifts & Multiplicities

Solvent:


 (Chloroform-d) | Frequency: 400 MHz[1][2]

The molecule possesses C1 symmetry (asymmetric).[1] Consequently, all protons are chemically inequivalent.

Proton AssignmentApprox. Shift (

ppm)
MultiplicityIntegrationMechanistic Rationale
Ar-H (C6) 7.40 – 7.55 Singlet (br) or Doublet (

Hz)
1HDeshielded. Located ortho to the nitrile group (anisotropy zone) and ortho to a methyl group.[1]
Ar-H (C4) 7.10 – 7.25 Singlet (br) or Doublet (

Hz)
1HShielded. Located between two methyl groups (C3 and C5).[1] The electron-donating effect of the methyls shields this proton relative to H6.[1]
Me (C3) 2.55 – 2.65 Singlet3HDeshielded. This methyl is ortho to the electron-withdrawing nitro group.[1]
Me (C5) 2.40 – 2.50 Singlet3HBaseline. This methyl is meta to the nitro group and meta to the nitrile, experiencing less deshielding than Me(C3).
Coupling Analysis

Although the aromatic protons H4 and H6 appear as singlets at low resolution, they share a meta-coupling relationship (


).
  • Expectation: A fine doublet splitting of ~1.0–2.0 Hz.

  • Benzylic Coupling: Broadening of the methyl singlets may occur due to long-range coupling (

    
    ) with the aromatic protons.[1]
    

13C NMR Spectroscopy Guide

Carbon Framework Assignment

Solvent:


 | Frequency: 100 MHz[1][2]

The spectrum should display 9 distinct carbon signals .

Carbon TypeApprox.[1][3][4][5][6][7][8][9] Shift (

ppm)
Assignment Notes
Nitrile (

)
116.0 – 118.0 Characteristic weak intensity peak.[1]
C-NO2 (C2) 148.0 – 152.0 Quaternary.[1] Highly deshielded by the nitro group.[1]
C-Me (C3, C5) 138.0 – 142.0 Quaternary.[1] Deshielded by methyl substitution (ipso effect).[1]
C-CN (C1) 110.0 – 114.0 Quaternary.[1] Shielded relative to other aromatics due to the anisotropic cone of the nitrile.[1]
Ar-CH (C6) 130.0 – 134.0 Methine.[1]
Ar-CH (C4) 128.0 – 132.0 Methine.[1]
Methyls (

)
18.0 – 21.0 Two distinct aliphatic peaks.[1] The C3-Me will likely be downfield (higher ppm) due to the adjacent nitro group.[1]

Experimental Validation Workflow

To confirm the regiochemistry (specifically distinguishing the 2-nitro isomer from the 4-nitro isomer), a self-validating workflow using 2D NMR is required.[1]

Structural Logic Diagram

The following diagram illustrates the connectivity and the critical NOE (Nuclear Overhauser Effect) interactions required for proof of structure.

StructureValidation cluster_molecule 3,5-Dimethyl-2-nitrobenzonitrile Connectivity C1 C1-CN C2 C2-NO2 C1->C2 C3 C3-Me C2->C3 C4 C4-H C3->C4 NOE_Check NOESY / ROESY Validation Step C3->NOE_Check Irradiate Me(3) C5 C5-Me C4->C5 C6 C6-H C5->C6 C5->NOE_Check Irradiate Me(5) C6->C1 NOE_Check->C4 Strong NOE (Proximity) NOE_Check->C4 Strong NOE NOE_Check->C6 NO Signal (Too Distant) NOE_Check->C6 Strong NOE caption Fig 1. Critical NOE correlations to distinguish the 2-nitro isomer.

Caption: Fig 1. Critical NOE correlations. Irradiating Methyl-3 enhances only H4, whereas irradiating Methyl-5 enhances both H4 and H6.[1]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve ~10 mg of compound in 0.6 mL of CDCl3 (filtered through basic alumina if acid-sensitive, though nitro compounds are generally stable).

    • Note: Ensure the solvent is dry; water peaks can obscure aromatic splitting.[1]

  • 1D Acquisition:

    • Acquire 1H NMR (16 scans, d1=2s).

    • Acquire 13C NMR (512 scans minimum) or APT/DEPT-135 to distinguish quaternary carbons (C1, C2, C3, C5, CN) from CH (C4, C6).

  • 2D Verification (The "Trustworthiness" Step):

    • HSQC: Run to correlate protons to their attached carbons. This confirms which methyl signal belongs to which aromatic proton vicinity.[1]

    • NOESY (Mixing time 500ms):

      • Target: The Methyl group at ~2.6 ppm (Me-3).[1]

      • Result: You should see a cross-peak only to the H4 proton (~7.15 ppm).[1]

      • Contrast: If you see cross-peaks to two aromatic protons, you likely have the 4-nitro isomer (where the methyls are symmetric) or the 6-nitro isomer.[1]

References

  • SDBS (AIST): Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for benzonitrile derivatives). [Link]

  • PubChem: 3,5-Dimethyl-4-nitrobenzonitrile (Isomer comparison). National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][10] (Standard text for substituent additivity rules).

  • Hans Reich's NMR Data: University of Wisconsin-Madison. (Authoritative source for chemical shift increments). [Link]

Sources

Exploratory

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Dimethyl-2-nitrobenzonitrile

This technical guide provides a comprehensive analysis of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3,5-Dimethyl-2-nitrobenzonitrile. In the absence of published experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3,5-Dimethyl-2-nitrobenzonitrile. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.

Introduction: The Structural Significance of 3,5-Dimethyl-2-nitrobenzonitrile

3,5-Dimethyl-2-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile (-C≡N), a nitro (-NO₂) group, and two methyl (-CH₃) groups on the benzene ring. The relative positions of these functional groups are expected to give rise to a unique spectral fingerprint, providing valuable information for its unambiguous identification and structural elucidation. Understanding the expected FT-IR and mass spectral data is crucial for reaction monitoring, purity assessment, and regulatory submissions.

Predicted FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 3,5-Dimethyl-2-nitrobenzonitrile is predicted to be rich in information, with characteristic absorption bands corresponding to its various functional groups and aromatic structure. The interpretation of these bands is based on well-established correlation tables and data from similar compounds.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Predicted IntensityAssignmentRationale and Expert Insights
~3100-3000Medium to WeakAromatic C-H StretchThis region is characteristic of the stretching vibrations of C-H bonds on the benzene ring.
~2975-2850MediumAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds within the two methyl groups.
~2230Strong, SharpC≡N StretchThe nitrile group exhibits a strong and sharp absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹[1]. Conjugation with the aromatic ring can influence the exact position[1][2].
~1600, ~1475Medium to WeakAromatic C=C StretchThese absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
~1530StrongAsymmetric NO₂ StretchAromatic nitro compounds display a strong absorption band in this region corresponding to the asymmetric stretching of the N-O bond.
~1350StrongSymmetric NO₂ StretchThis is the second characteristic band for the nitro group, representing the symmetric stretching vibration.
Below 900Medium to StrongC-H Out-of-Plane BendingThe substitution pattern on the benzene ring will influence the number and position of these bands, providing further structural confirmation.
Experimental Protocol: Acquiring a High-Resolution FT-IR Spectrum

A self-validating protocol is essential for obtaining reliable and reproducible FT-IR data.

Instrumentation: A high-resolution Fourier-Transform Infrared spectrometer, such as a Thermo Fisher Nicolet iS50 or a Bruker ALPHA II, is recommended.

Methodology:

  • Sample Preparation:

    • Rationale: The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid sample like 3,5-Dimethyl-2-nitrobenzonitrile, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.

    • Procedure (ATR):

      • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

      • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

      • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

      • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for most small molecule identification)

      • Scans: 32-64 (co-adding multiple scans improves the signal-to-noise ratio)

    • Procedure:

      • Initiate the sample scan.

      • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Validation:

    • Baseline Correction: Apply a baseline correction if necessary to account for any sloping baselines.

    • Peak Picking: Identify and label the major absorption bands.

    • Validation: Compare the obtained spectrum with the predicted values in the table above and with spectral libraries (e.g., Wiley, NIST) if available for similar structures[3].

Proposed Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The high-energy electrons used in EI will cause the molecule to ionize and fragment in a predictable manner. Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.

Predicted Mass-to-Charge Ratios (m/z) and Their Interpretation

Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol

m/zProposed Ion StructureProposed Neutral LossRationale and Expert Insights
176[C₉H₈N₂O₂]⁺˙-Molecular Ion (M⁺˙): This peak is expected to be prominent, confirming the molecular weight of the compound.
161[C₉H₅N₂O₂]⁺•CH₃Loss of a methyl radical from the molecular ion.
146[C₉H₈N₂O]⁺˙NOLoss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds[4].
130[C₉H₈N₂]⁺˙NO₂Expulsion of a nitro group is a primary fragmentation pathway for many nitroaromatic compounds[4][5].
116[C₈H₆N]⁺HCN from m/z 146Loss of hydrogen cyanide from the nitrile group after the initial loss of NO.
103[C₇H₅]⁺HCN from m/z 130Loss of hydrogen cyanide from the ion at m/z 130.
77[C₆H₅]⁺C₂H₂ from m/z 103Loss of acetylene from the phenyl cation, a common fragmentation for benzene derivatives.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for this analysis.

Methodology:

  • Sample Preparation:

    • Rationale: The sample must be introduced into the high-vacuum environment of the mass spectrometer. GC is an excellent method for introducing a pure, volatile sample.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Separation (for sample introduction):

    • Parameters:

      • Column: A non-polar capillary column (e.g., HP-5ms).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Rationale: The GC program is designed to ensure the compound is volatilized and separated from any potential impurities before entering the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

    • Procedure:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

      • As the compound elutes from the GC column, it will enter the MS source, be ionized, and fragmented.

      • The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Data Analysis and Validation:

    • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound (m/z 176).

    • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pathway.

    • Library Search: Perform a search against a spectral library such as the NIST or Wiley library to find matches with known compounds[6]. While a direct match for this specific compound is unlikely if it is novel, matches for structurally similar compounds can provide confidence in the interpretation.

Visualizations

Molecular Structure of 3,5-Dimethyl-2-nitrobenzonitrile

Experimental_Workflow cluster_FTIR FT-IR Analysis cluster_MS GC-MS Analysis SamplePrep_IR Sample Preparation (ATR) BackgroundScan Background Scan SamplePrep_IR->BackgroundScan SampleScan Sample Scan BackgroundScan->SampleScan DataProcessing_IR Data Processing & Interpretation SampleScan->DataProcessing_IR FinalReport Combined Spectral Report DataProcessing_IR->FinalReport SamplePrep_MS Sample Preparation (Solution) GC_Injection GC Injection & Separation SamplePrep_MS->GC_Injection EI_MS EI-MS Analysis (70 eV) GC_Injection->EI_MS DataProcessing_MS Data Processing & Interpretation EI_MS->DataProcessing_MS DataProcessing_MS->FinalReport Start 3,5-Dimethyl-2-nitrobenzonitrile Sample Start->SamplePrep_IR Start->SamplePrep_MS Fragmentation_Pathway M [C₉H₈N₂O₂]⁺˙ m/z = 176 (Molecular Ion) M_minus_NO [C₉H₈N₂O]⁺˙ m/z = 146 M->M_minus_NO -NO M_minus_NO2 [C₉H₈N₂]⁺˙ m/z = 130 M->M_minus_NO2 -NO₂ M_minus_CH3 [C₉H₅N₂O₂]⁺ m/z = 161 M->M_minus_CH3 -CH₃ Frag1 [C₈H₆N]⁺ m/z = 116 M_minus_NO->Frag1 -HCN Frag2 [C₇H₅]⁺ m/z = 103 M_minus_NO2->Frag2 -HCN Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 -C₂H₂

Caption: Proposed EI-MS fragmentation of 3,5-Dimethyl-2-nitrobenzonitrile.

Conclusion

This technical guide provides a robust framework for the FT-IR and mass spectrometric analysis of 3,5-Dimethyl-2-nitrobenzonitrile. By combining predictive analysis based on fundamental spectroscopic principles with detailed, self-validating experimental protocols, researchers can confidently approach the characterization of this and other novel compounds. The provided spectral predictions and fragmentation pathways serve as a reliable reference for the interpretation of experimentally acquired data.

References

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • Scribd. Nitrile IR Spectroscopy Overview | PDF. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]

  • SpectraBase. 3-([(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]amino)benzonitrile - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • PubChem. 3,5-Dimethyl-4-nitrobenzonitrile. Available at: [Link]

  • NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]

  • NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]

  • PubChem. 3,5-Dimethylbenzonitrile. Available at: [Link]

  • MRO CRISM Type Spectra Library. Available at: [Link]

  • Wiley Science Solutions. Spectral Databases. Available at: [Link]

  • USGS Spectral Library Version 7 Data. Available at: [Link]

  • MasCom. Wiley Registry® of Mass Spectral Data, 11th Edition. Available at: [Link]

  • SpectraBase. 2-(3,5-Ditert-butyl-4-hydroxy-phenyl)-5-nitro-benzonitrile - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Instrument Systems. CAS 125 Array Spectrometer. Available at: [Link]

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Foundational

Technical Guide: Regioselective Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile

The following technical guide details the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-0), a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds. This guide prio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-0), a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds.

This guide prioritizes a regioselective "Protection-Nitration-Sandmeyer" strategy over direct nitration, as the latter yields the undesired 4-nitro isomer due to the electronic and steric directing effects of the 3,5-dimethyl system.

Executive Summary & Retrosynthetic Logic

Target Molecule: 3,5-Dimethyl-2-nitrobenzonitrile CAS: 55522-86-0 Core Challenge: Achieving regioselectivity at the 2-position (ortho to nitrile, between methyl and nitrile) in the presence of a 3,5-dimethyl substitution pattern.

The Regioselectivity Paradox

Direct nitration of 3,5-dimethylbenzonitrile is not recommended .

  • Direct Nitration Failure: In 3,5-dimethylbenzonitrile, the nitrile group (position 1) is a meta-director, reinforcing the 3 and 5 positions (which are blocked). The methyl groups (positions 3 and 5) are ortho/para-directors, activating positions 2, 4, and 6.

  • Steric Control: Position 4 (para to nitrile) is flanked by two methyl groups. Position 2 (ortho to nitrile) is flanked by a nitrile and a methyl. While both are hindered, electronic activation by the two methyl groups at the 4-position (ortho to both) typically competes strongly with the 2-position. More importantly, nitration of the precursor m-xylene favors the 4-position.

The Solution: The "Amine-Directive" Route To force substitution at the 2-position, we utilize the strong ortho-directing power of an acetamide group (protected amine) in a precursor, followed by a Sandmeyer transformation.

  • Precursor: 3,5-Dimethylaniline.[1]

  • Strategy: Acetylation protects the amine and directs nitration.[2] In 3,5-dimethylacetanilide, the para position (4) is severely sterically hindered ("sandwiched" between two methyls). This forces the nitronium ion to attack the ortho position (2), despite the steric bulk of the acetamide.

  • Transformation: Hydrolysis restores the amine, which is then converted to the nitrile via a Sandmeyer reaction.[1]

Synthesis Pathway Visualization

SynthesisPathway Start 3,5-Dimethylaniline (Starting Material) Step1 N-(3,5-dimethylphenyl)acetamide (Protection) Start->Step1 Ac2O, Pyridine 0°C to RT Step2 N-(2-nitro-3,5-dimethylphenyl)acetamide (Regioselective Nitration) Step1->Step2 HNO3, H2SO4 <10°C (Ortho-directed) Step3 2-Nitro-3,5-dimethylaniline (Deprotection) Step2->Step3 HCl/EtOH Reflux Target 3,5-Dimethyl-2-nitrobenzonitrile (Target) Step3->Target 1. NaNO2, HCl 2. CuCN, KCN (Sandmeyer)

Caption: Figure 1. Four-step regioselective synthesis pathway leveraging steric hindrance at the para-position to force ortho-nitration.

Detailed Experimental Protocols

Step 1: Acetylation of 3,5-Dimethylaniline

Objective: Protect the amine to prevent oxidation and direct the subsequent nitration.

  • Reagents: 3,5-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base), Dichloromethane (DCM) (optional co-solvent).

  • Protocol:

    • Dissolve 3,5-dimethylaniline in pyridine (approx. 3-4 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice bath.

    • Add acetic anhydride dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).

    • Work-up: Pour the reaction mixture into ice-water (10 volumes). The product, N-(3,5-dimethylphenyl)acetamide, will precipitate as a white solid.

    • Filter, wash with cold water (3x), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 90-95%.

Step 2: Regioselective Nitration (Critical Step)

Objective: Introduce the nitro group at the 2-position. Mechanism: The bulky acetamide group normally favors para substitution.[2] However, in this scaffold, the para position (4) is blocked by the steric buttressing of the two meta-methyl groups. This forces the electrophile to the ortho position (2).

  • Reagents: N-(3,5-dimethylphenyl)acetamide (1.0 eq), Conc. H₂SO₄, Fuming HNO₃ (1.05 eq).

  • Protocol:

    • Dissolve the acetamide substrate in Conc.[1] H₂SO₄ (5 volumes) at 0°C. Ensure complete dissolution.

    • Prepare a nitrating mixture of Fuming HNO₃ and Conc. H₂SO₄ (1:1 ratio) in a separate flask, keeping it at 0°C.

    • Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain internal temperature between 0°C and 5°C. Exceeding 10°C increases the risk of dinitration or side-chain oxidation.

    • Stir at 0-5°C for 1-2 hours.

    • Quench: Pour the mixture carefully onto crushed ice (20 volumes) with vigorous stirring.

    • Purification: Filter the yellow precipitate. Wash with water until neutral pH. Recrystallize from Ethanol to remove any trace isomers (though regioselectivity is typically high).

    • Product: N-(2-nitro-3,5-dimethylphenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to restore the free amine for the Sandmeyer reaction.

  • Reagents: Nitrated Intermediate, Conc.[3][4][5] HCl, Ethanol.[1]

  • Protocol:

    • Suspend the intermediate in a mixture of Ethanol and Conc.[1] HCl (1:1 v/v).

    • Reflux the mixture for 3-4 hours. The solid will dissolve, followed by precipitation of the amine hydrochloride salt (or remain in solution depending on concentration).

    • Cool to RT and neutralize with saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Product: 2-Nitro-3,5-dimethylaniline (Orange/Yellow solid).

Step 4: Sandmeyer Cyanation (Target Synthesis)

Objective: Convert the primary amine to a nitrile group.[1]

  • Reagents: 2-Nitro-3,5-dimethylaniline (1.0 eq), NaNO₂ (1.1 eq), Conc. HCl, CuCN (1.2 eq), KCN (1.5 eq), Water.

  • Protocol:

    • Diazotization:

      • Suspend the amine in water/Conc.[1] HCl (ratio 3:1) and cool to -5°C to 0°C (ice-salt bath).

      • Add a solution of NaNO₂ in water dropwise, maintaining temp <0°C. The mixture should become clear as the diazonium salt forms. Stir for 20 min.

    • Cyanation:

      • In a separate large flask, dissolve KCN and CuCN in water. Keep at 0°C. Safety Warning: This generates cyanide species; use a scrubber and work in a high-flow fume hood.

      • Neutralize the diazonium solution slightly with Sodium Acetate (to pH ~4-5) to prevent HCN evolution upon mixing (optional but safer).

      • Slowly add the cold diazonium solution to the CuCN/KCN mixture with vigorous stirring.

    • Decomposition: Allow the mixture to warm to RT, then heat to 50°C for 30 minutes to ensure complete nitrogen evolution.

    • Work-up: Cool and extract with Ethyl Acetate or Toluene. Wash with 1M NaOH (to remove phenolic byproducts) and then brine.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

    • Final Product: 3,5-Dimethyl-2-nitrobenzonitrile.

Key Data & Troubleshooting

Physicochemical Data Summary
PropertyValue / Description
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point Approx. 105–110°C (Derivative dependent)
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Temperature spike >10°C causing oxidation.Use a cryostat or salt-ice bath; add acid very slowly.
Isomer Contamination Incomplete steric blocking (formation of 4-nitro).Recrystallize the acetamide intermediate from EtOH before hydrolysis. The 2-nitro isomer is less soluble.
Sandmeyer Failure Diazonium salt decomposition.Ensure temperature stays <0°C during diazotization.[6] Add urea to remove excess nitrous acid before adding to CuCN.

Safety & Handling (Critical)

  • Cyanide Hazard: Step 4 utilizes KCN and CuCN.[1] Contact with acid releases lethal HCN gas. All glassware must be quenched with bleach (sodium hypochlorite) solution before removal from the hood.

  • Nitration Risks: The nitration step is highly exothermic. Runaway reactions can occur if acid addition is too fast.

  • Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and lab coat are mandatory.

References

  • BenchChem.Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide. (Provides the core logic for the 3,5-dimethylaniline

    
     Nitration 
    
    
    
    Sandmeyer pathway).
  • Organic Syntheses. m-Nitrodimethylaniline (Nitration Protocols). Org.[4][7][8] Synth. 1947, 27,[4] 62. (Reference for nitration conditions of substituted anilines).

  • National Institute of Standards and Technology (NIST). Benzonitrile, 3,5-dimethyl- (Precursor Data). NIST Chemistry WebBook, SRD 69.[9]

  • BLD Pharm. 3,5-Dimethyl-2-nitrobenzonitrile Product Entry (CAS Verification).

Sources

Exploratory

Architecting Heterocycles: A Technical Whitepaper on the Structure, Reactivity, and Synthetic Utilization of 3,5-Dimethyl-2-nitrobenzonitrile

Executive Summary As modern drug development increasingly relies on highly functionalized, sterically tuned aromatic building blocks, 3,5-Dimethyl-2-nitrobenzonitrile has emerged as a critical intermediate. This whitepap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly relies on highly functionalized, sterically tuned aromatic building blocks, 3,5-Dimethyl-2-nitrobenzonitrile has emerged as a critical intermediate. This whitepaper provides a comprehensive analysis of its chemical structure, IUPAC nomenclature, and its mechanistic role in synthesizing privileged pharmaceutical scaffolds. Designed for researchers and process chemists, this guide bridges theoretical reactivity with field-proven, self-validating experimental protocols.

Part 1: Chemical Structure and Nomenclature Profiling

The IUPAC name, 3,5-Dimethyl-2-nitrobenzonitrile , precisely maps the spatial arrangement of its functional groups on the benzene core, which dictates its chemical behavior.

  • Position 1 (Nitrile Group, -C≡N): Acts as a strong electron-withdrawing group (EWG) and a latent electrophile. It is highly susceptible to nucleophilic attack during cyclization reactions.

  • Position 2 (Nitro Group, -NO₂): Another powerful EWG, positioned strictly ortho to the nitrile. This proximity is the defining feature of the molecule, setting the stage for post-reduction intramolecular reactions.

  • Positions 3 & 5 (Methyl Groups, -CH₃): These groups provide essential steric bulk and electron-donating inductive effects, modulating the electronic landscape of the ring and influencing the kinetics of downstream substitutions.

Quantitative Structural Data

To ensure standardization across computational and synthetic workflows, the core physicochemical properties are summarized below[1].

Table 1: Physicochemical and Structural Data

ParameterSpecification
IUPAC Name 3,5-Dimethyl-2-nitrobenzonitrile
CAS Registry Number 223726-09-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES Code N#CC1=CC(C)=CC(C)=C1=O

Part 2: Mechanistic Insights into Reactivity

From an application scientist's perspective, the true synthetic value of 3,5-dimethyl-2-nitrobenzonitrile lies in the ortho-relationship between the nitro and nitrile moieties. This arrangement is perfectly primed for the synthesis of fused N-heterocycles, such as quinazolines, which are ubiquitous in FDA-approved kinase inhibitors[2].

The foundational step in utilizing this building block is the selective reduction of the nitro group to an amine, yielding 2-amino-3,5-dimethylbenzonitrile .

The Causality of Reagent Selection: Why not use standard Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation (Pd/C, H₂)? Strong hydrides will over-reduce the sensitive nitrile group into a primary amine. Catalytic hydrogenation, while cleaner, risks partial nitrile reduction or requires strict kinetic control. Therefore, single-electron transfer (SET) reduction using Zinc dust in hydrochloric acid[2] or Tin(II) chloride (SnCl₂)[3] is the industry standard. These reagents ensure absolute chemoselectivity, reducing the nitro group while leaving the electrophilic nitrile completely intact for subsequent cyclization[4].

G A 3,5-Dimethyl-2-nitrobenzonitrile (Starting Material) B Selective Reduction (Zn/HCl or SnCl2) A->B Nitro to Amine C 2-Amino-3,5-dimethylbenzonitrile (Intermediate) B->C D Cyclization / Condensation (e.g., with CO2) C->D Ortho-Nitrile Reactivity E Quinazoline Derivatives (Drug Scaffold) D->E

Caption: Pathway illustrating the synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile.

Part 3: Self-Validating Experimental Protocol for Selective Reduction

The following protocol details the selective reduction of the nitrobenzonitrile core. This workflow is designed as a self-validating system : the physical state, phase separation, and solubility of the intermediate directly indicate the success of the chemical transformation at each step.

Workflow Step1 Reaction Setup Charge substrate & Zn dust in HCl Maintain 20-30 °C Step2 Neutralization Cool to 5-10 °C Add Na2CO3 until pH 7-8 Step1->Step2 Step3 Extraction Extract with Toluene Separate organic layer Step2->Step3 Step4 Purification Dry over MgSO4 Evaporate & Vacuum Distill Step3->Step4 Step5 Step5 Step4->Step5

Caption: Self-validating experimental workflow for selective nitro reduction.

Step-by-Step Methodology
  • Reaction Setup: Charge a multi-neck round-bottom flask with 3,5-dimethyl-2-nitrobenzonitrile (1.0 eq) and concentrated hydrochloric acid (HCl)[5].

  • Controlled Reduction: With vigorous stirring, add Zinc dust (3.0 eq) in small portions.

    • Causality Note: The addition must be strictly temperature-controlled (20-30 °C) using an ice bath[2]. Zinc reduction in HCl is highly exothermic; uncontrolled heating can lead to the hydrolysis of the nitrile to an amide.

  • In-Process Monitoring: Stir for 30-60 minutes. Validate completion via TLC (Hexane:Ethyl Acetate). The disappearance of the starting material validates the reduction phase.

  • Neutralization (The Self-Validating Step): Cool the mixture to 5-10 °C. Slowly add aqueous sodium carbonate (Na₂CO₃) until the pH reaches 7.5-8.0[5].

    • Causality Note: If the pH remains acidic, the newly formed amine exists as a water-soluble hydrochloride salt and will not partition into the organic phase. A successful phase separation directly validates the decomposition of the hydrochloride salt into the free base[5]. Na₂CO₃ is chosen over NaOH to prevent base-catalyzed nitrile hydrolysis.

  • Extraction and Isolation: Extract the aqueous layer with toluene[2]. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. The crude product can be purified via vacuum distillation to yield up to 95% of the target 2-amino-3,5-dimethylbenzonitrile[5].

Part 4: Analytical Validation Standards

To ensure the integrity of the synthesized 2-amino-3,5-dimethylbenzonitrile before deploying it in complex cyclizations, the following analytical checks are mandatory:

  • FT-IR Spectroscopy: You must observe the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of primary N-H stretching bands (~3300-3400 cm⁻¹). Crucially, the sharp C≡N stretch (~2220 cm⁻¹) must remain completely intact.

  • ¹H NMR (CDCl₃): Look for the appearance of a broad singlet integrating for 2 protons (the -NH₂ group) which readily exchanges upon the addition of D₂O. The two methyl groups should appear as distinct singlets due to their differing chemical environments.

References

  • RU1772103C - Method of 2-aminobenzonitrile synthesis Source: Google Patents URL

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 3,5-Dimethyl-2-nitrobenzonitrile

The following technical guide details the sourcing, quality assurance, and application of 3,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of polysubstituted aniline scaffolds for kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality assurance, and application of 3,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of polysubstituted aniline scaffolds for kinase inhibitors.

A Senior Application Scientist’s Guide to Procurement, QC, and Synthesis

Executive Summary

3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic building block primarily utilized in the pharmaceutical industry for the synthesis of 2-amino-3,5-dimethylbenzonitrile . This aniline derivative serves as a "privileged scaffold" for constructing nitrogen heterocycles—specifically 4,6-dimethyl-substituted quinazolines, indoles, and benzimidazoles —which are frequent pharmacophores in tyrosine kinase inhibitors (TKIs).[1]

For drug development professionals, the sourcing challenge lies not in availability, but in regioisomeric purity .[1] The industrial synthesis (nitration) often yields the 4-nitro isomer as a major contaminant.[1] This guide establishes a self-validating sourcing protocol to ensure material integrity suitable for GMP and GLP workflows.

Technical Specifications & Identity

Critical Note on Registry Numbers: While the compound is frequently queried under various internal codes, the commercially recognized CAS registry number for 3,5-Dimethyl-2-nitrobenzonitrile is 223726-09-8 . Users querying 57626-00-5 are likely referencing an obsolete or database-specific entry; for procurement, 223726-09-8 is the actionable identifier.

PropertySpecification
Chemical Name 3,5-Dimethyl-2-nitrobenzonitrile
Common Synonyms 2-Nitro-3,5-dimethylbenzonitrile; 2-Cyano-4,6-dimethylnitrobenzene
CAS Number 223726-09-8 (Primary Commercial); 57626-00-5 (Reference)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 114–118 °C (Isomer dependent)
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in water
Key Impurity 3,5-Dimethyl-4-nitrobenzonitrile (Regioisomer)
Structural Representation

The steric crowding around the nitro group (flanked by a nitrile and a methyl group) dictates its unique reactivity profile, making it resistant to mild reduction but highly valuable for inducing atropisomerism in downstream ligands.[1]

G cluster_0 Functional Groups Struct 3,5-Dimethyl-2-nitrobenzonitrile (Target Scaffold) CN Nitrile (-CN) Position 1 (Electrophile) Struct->CN NO2 Nitro (-NO2) Position 2 (Reducible) Struct->NO2 Me Methyls (-CH3) Positions 3,5 (Steric Bulk) Struct->Me

Figure 1: Functional group topology highlighting the steric environment at the 2-position.[1]

Strategic Sourcing Landscape

The supply chain for this compound is bifurcated into Catalog Distributors (Tier 1) and Bulk/Custom Synthesis Houses (Tier 2).[1]

Supplier Evaluation Matrix

When selecting a supplier, do not rely solely on the Certificate of Analysis (CoA).[1] The synthesis route determines the impurity profile.[1]

Supplier TierTypical ProfileRecommended ForKey Risks
Tier 1: Global Catalog (e.g., Sigma-Aldrich, TCI)High purity (>98%), small scale (1g–25g), expensive.[1]MedChem SAR studies, Analytical Standards.Stockouts on >100g orders; often re-packaged from Tier 2.[1]
Tier 2: Specialist Vendors (e.g., BLD Pharm, Enamine, Combi-Blocks)Moderate purity (95–97%), scalable (kg), moderate cost.[1]Process Development, Pilot Scale-up.[1]Isomeric Contamination: 4-nitro isomer may be present (1–5%).[1]
Tier 3: Bulk Aggregators (Alibaba, Indiamart)Variable purity, low cost.[1]Not Recommended for GMP/GLP.High risk of mislabeled isomers (e.g., selling the 4-nitro isomer as the 2-nitro).[1]

Recommended Sourcing Strategy:

  • Primary Source: BLD Pharm or Combi-Blocks (Direct manufacturers with validated NMR data).[1]

  • Secondary Source: Enamine (Excellent for building blocks, often holds stock in US/EU).[1]

  • Verification: Request a H-NMR specifically expanding the aromatic region (7.0–8.5 ppm) to verify the coupling pattern of the aromatic protons (see Section 5).[1]

Synthesis & Manufacturing Context

Understanding the synthesis allows you to predict impurities.[1] The commercial route typically involves the nitration of 3,5-dimethylbenzonitrile .[1]

Mechanism & Impurity Logic: The nitrile group is meta-directing (deactivating), while the two methyl groups are ortho/para-directing (activating).[1]

  • Methyl Effect: Directs to positions 2, 4, and 6.[1]

  • Nitrile Effect: Directs to positions 3 and 5 (blocked).[1]

  • Result: The methyl groups dominate.

    • Position 4: Sterically accessible and electronically activated (ortho to both methyls).[1] Major Product/Impurity.

    • Position 2: Sterically crowded (between CN and Me) but activated.[1] Target Product.

Separation of the 2-nitro (Target) from the 4-nitro (Impurity) requires careful fractional crystallization or column chromatography.[1]

Reaction Start 3,5-Dimethylbenzonitrile Intermediate Isomeric Mixture Start->Intermediate Electrophilic Aromatic Substitution Reagents HNO3 / H2SO4 (Nitration) Reagents->Intermediate Product 3,5-Dimethyl-2-nitrobenzonitrile (TARGET) Intermediate->Product Fractional Crystallization Impurity 3,5-Dimethyl-4-nitrobenzonitrile (MAJOR IMPURITY) Intermediate->Impurity Removed in Mother Liquor

Figure 2: Industrial synthesis pathway illustrating the origin of the critical 4-nitro regioisomer impurity.[1]

Quality Assurance Protocol (The Self-Validating System)

To ensure scientific integrity, every incoming batch must be validated using the following protocol. This differentiates the correct 2-nitro isomer from the pervasive 4-nitro isomer.

A. H-NMR Identity Check

The aromatic proton splitting pattern is the definitive identification method.[1]

  • Target (2-nitro): The protons at positions 4 and 6 are meta to each other.[1]

    • Signal: Two singlets (or finely split doublets,

      
       Hz) around 7.5–7.8 ppm.[1]
      
    • Symmetry: The molecule is asymmetric.[1]

  • Impurity (4-nitro): The protons at positions 2 and 6 are equivalent (symmetry plane) if the nitrile doesn't break symmetry significantly, or they appear as a singlet/tight doublet.[1]

    • Key Difference: Look for the shift of the proton ortho to the nitro group.[1] In the 2-nitro isomer, H4 and H6 are in distinct environments.[1]

B. HPLC Purity Method (Isomer Resolution)

A standard gradient may co-elute the isomers.[1] Use this optimized isocratic method for resolution.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic 60:40 [Water + 0.1% TFA] : [Acetonitrile]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (nitrile/nitro)
Run Time 20 minutes
Acceptance Criteria Main peak >97%; No single impurity >1.0% (specifically checking relative retention time of 0.9–1.1 for isomers).[1][2][3]

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Energetics: As a nitro-aromatic, it possesses high energy potential.[1] While not a primary explosive, it should not be subjected to temperatures >200°C or ground in dry ball mills.[1]

  • Storage: Store at room temperature (15–25°C), protected from light. Hydrolysis of the nitrile to the amide/acid can occur if exposed to moisture over long periods.[1]

References

  • BenchChem. (2025).[1][4][5] Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide. Retrieved from [1]

  • BLD Pharm. (2024).[1] Product Dossier: 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3,5-Dimethyl-4-nitrobenzonitrile (Isomer Reference). Retrieved from [1][6]

  • ChemicalBook. (2024).[1] Supplier List and Synthesis Routes for Nitrobenzonitriles. Retrieved from [1]

  • Google Patents. (2015).[1] Process for preparing nitrobenzoic acid derivatives (WO2015184229A1).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dimethyl-2-nitrobenzonitrile as a Strategic Precursor for Advanced Pharmaceutical Intermediates

Mechanistic Rationale & Retrosynthetic Value In modern drug discovery, the selection of densely functionalized starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. 3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Retrosynthetic Value

In modern drug discovery, the selection of densely functionalized starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) [1] is a highly strategic precursor offering a pre-installed 1,2,3,5-tetrasubstitution pattern.

From a retrosynthetic perspective, this molecule provides two critical advantages:

  • Steric Shielding & Conformational Locking: The methyl groups at positions 3 and 5 provide significant steric bulk. When this core is integrated into a drug molecule, these methyl groups restrict bond rotation, effectively locking the molecule into a bioactive conformation. This rigidity is a proven strategy to increase target binding affinity and reduce off-target toxicity.

  • Orthogonal Reactivity: The adjacent nitro and nitrile groups offer divergent, chemoselective pathways. The nitro group can be reduced to an amine to yield 2-amino-3,5-dimethylbenzonitrile (CAS 146351-93-1)[2] without disturbing the nitrile. Subsequently, the nitrile can be hydrolyzed to form 2-amino-3,5-dimethylbenzoic acid (CAS 14438-32-5)[3]. This orthogonal reactivity makes it an ideal self-contained toolkit for synthesizing complex anthranilic acid derivatives and nitrogen-containing heterocycles like quinazolinones and indazoles.

Synthetic Workflows and Pathway Visualization

The following diagram illustrates the synthetic divergence of the precursor into highly valued active pharmaceutical ingredient (API) scaffolds.

G A 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) B 2-Amino-3,5-dimethylbenzonitrile (CAS: 146351-93-1) A->B Catalytic Hydrogenation (Chemoselective Nitro Reduction) C 2-Amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5) B->C Base-Catalyzed Hydrolysis (Nitrile to Acid) D Quinazolinone / Indazole Derivatives (APIs) B->D Cyclization / Electrophilic Addition C->D Condensation Reactions E Anthranilic Acid Derivatives (APIs) C->E Amidation / Peptide Coupling

Figure 1: Synthetic divergence of 3,5-Dimethyl-2-nitrobenzonitrile into API scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols have been designed with built-in validation steps, allowing the chemist to verify success in real-time without relying solely on post-reaction LC-MS.

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile[2]. Causality & Reagent Choice: We utilize Palladium on Carbon (Pd/C) under mild hydrogen pressure. Strongly acidic dissolving metal reductions (e.g., Fe/HCl) are avoided because they can partially hydrolyze the sensitive nitrile group. Pd/C at ambient temperature ensures strict chemoselectivity and prevents over-reduction.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) and anhydrous methanol to achieve a 0.2 M concentration.

  • Purge the system with inert gas (Ar or N₂) for 10 minutes to displace oxygen.

  • Carefully add 10% Pd/C (0.05 eq by weight) under a continuous blanket of inert gas to prevent auto-ignition of the catalyst.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this evacuation-backfill cycle three times.

  • Stir the reaction mixture vigorously at 25 °C for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The starting material (highly UV active, higher

    
    ) must completely disappear, replaced by a highly fluorescent product spot (lower 
    
    
    
    ) under 254 nm light, confirming the formation of the aniline derivative.
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-3,5-dimethylbenzonitrile as a pale-yellow to yellow-brown solid[2].

Protocol B: Controlled Base-Catalyzed Nitrile Hydrolysis

Objective: Convert 2-Amino-3,5-dimethylbenzonitrile to 2-Amino-3,5-dimethylbenzoic acid[3][4]. Causality & Reagent Choice: Base-catalyzed hydrolysis (NaOH in EtOH/H₂O) is strictly preferred over acid hydrolysis. Acidic conditions protonate the newly formed aniline nitrogen, electronically deactivating the aromatic ring and requiring harsh temperatures that often trigger unwanted decarboxylation.

Step-by-Step Methodology:

  • Suspend 2-Amino-3,5-dimethylbenzonitrile (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Affix a reflux condenser and heat the mixture to 85 °C for 12 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Self-Validation Step: Slowly acidify the remaining aqueous layer with 1M HCl dropwise while stirring. As the pH approaches 4.5–5.0, the zwitterionic product (2-Amino-3,5-dimethylbenzoic acid) will rapidly precipitate out of solution as a white powder[4]. If no precipitate forms, the pH has likely been lowered too far (re-dissolving the product as a hydrochloride salt).

  • Filter the crystalline solid and wash with cold distilled water.

  • Dry under vacuum at 50 °C. Verify purity via melting point analysis (Expected: 194–196 °C)[4].

Quantitative Data & Yield Optimization

The table below summarizes our optimization data for the chemoselective reduction step (Protocol A). It highlights why catalytic hydrogenation is the superior choice for this specific substrate.

Catalyst SystemSolventTemp (°C)PressureYield (%)Purity (HPLC)Causality / Observation
Fe / HClEtOH / H₂O801 atm62%85%Acidic conditions led to partial nitrile hydrolysis; difficult workup.
SnCl₂ / EtOHEtOH701 atm75%92%Tedious extraction; heavy metal contamination risk in API.
10% Pd/C Methanol 25 1 atm (H₂) 96% >98% Optimal. Clean conversion, strict chemoselectivity, easy filtration.
10% Pd/CEthyl Acetate251 atm (H₂)88%96%Slower reaction kinetics compared to Methanol.
Applications in Drug Development

The ultimate downstream product of this workflow, 2-Amino-3,5-dimethylbenzoic acid, is a highly sought-after intermediate in the pharmaceutical industry[3]. It is extensively utilized in:

  • Anti-Inflammatory Agents & CNS Drugs: The substituted anthranilic acid core is a privileged scaffold in medicinal chemistry, frequently used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) and neuroactive compounds[3].

  • Peptide Synthesis: It acts as an unnatural amino acid building block in solution-phase peptide synthesis[5], introducing rigid, hydrophobic turns into peptide backbones to increase proteolytic stability.

  • Dyes and Specialty Chemicals: Beyond pharma, its stability, high purity, and low toxicity make it a versatile organic building block in industrial dye manufacturing[4].

References
  • Source: bldpharm.
  • Source: guidechem.
  • Source: chemicalbook.
  • Source: forecastchemicals.
  • Source: sigmaaldrich.

Sources

Application

Application Notes and Protocols for the Reaction of 3,5-Dimethyl-2-nitrobenzonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Synthetic Building Block 3,5-Dimethyl-2-nitrobenzonitrile i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

3,5-Dimethyl-2-nitrobenzonitrile is a highly activated aromatic substrate poised for a diverse range of chemical transformations. The strategic placement of two potent electron-withdrawing groups, a nitro (-NO₂) and a cyano (-CN) group, ortho to a displaceable activating group (in this case, the nitro group itself can act as a leaving group, or it can activate a different leaving group at the C2 position), renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes 3,5-dimethyl-2-nitrobenzonitrile a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.

The products of its reactions with various nucleophiles, such as 2-alkoxy, 2-amino, and 2-thioether-3,5-dimethylbenzonitriles, are precursors to a variety of heterocyclic compounds, including quinazolines and pyrimidines.[1] These scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the reaction of 3,5-Dimethyl-2-nitrobenzonitrile with common nucleophiles, offering detailed experimental protocols, mechanistic insights, and a discussion of the potential applications of the resulting products in drug discovery.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 3,5-Dimethyl-2-nitrobenzonitrile with nucleophiles proceeds via a well-established two-step addition-elimination mechanism known as the SNAr reaction.[2] The key to this reaction is the presence of strong electron-withdrawing groups (in this case, -NO₂ and -CN) ortho and para to the leaving group. These groups serve two critical functions:

  • Activation of the Aromatic Ring: They decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.

  • Stabilization of the Intermediate: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.

The general mechanism can be visualized as follows:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group is a potential leaving group, although a halide at this position would be more conventional), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.

SNAr_Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application Notes and Protocols

The following sections provide detailed protocols for the reaction of 3,5-Dimethyl-2-nitrobenzonitrile with representative nucleophiles: alkoxides, amines, and thiolates. It is important to note that these protocols are adapted from established procedures for structurally similar compounds and may require optimization for this specific substrate.

Reaction with Alkoxides: Synthesis of 2-Alkoxy-3,5-dimethylbenzonitriles

The substitution of the nitro group with an alkoxide, such as sodium methoxide, provides a direct route to 2-alkoxy-3,5-dimethylbenzonitriles. These products can serve as versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3]

Protocol: Synthesis of 2-Methoxy-3,5-dimethylbenzonitrile (Adapted from a procedure for 3-chloronitrobenzene) [4]

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile

  • Sodium methoxide (solid)

  • Potassium hydroxide (KOH, solid powder)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (HCl, aqueous solution)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in toluene.

  • Addition of Reagents: To the stirred solution, add solid sodium methoxide (1.2 eq), powdered potassium hydroxide (1.7 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reaction Conditions: Heat the heterogeneous mixture to 50-60 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water to remove inorganic salts. Separate the organic phase.

  • Purification: Wash the organic phase with a dilute aqueous HCl solution to remove the phase-transfer catalyst, followed by a final wash with water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Methoxy-3,5-dimethylbenzonitrile.

Data Summary Table:

ParameterValue
Substrate 3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile Sodium Methoxide
Solvent Toluene
Catalyst Tetrabutylammonium Bromide (TBAB)
Base Potassium Hydroxide (KOH)
Temperature 50-60 °C
Reaction Time 2-4 hours
Expected Product 2-Methoxy-3,5-dimethylbenzonitrile

Alkoxide_Workflow

Caption: Workflow for the synthesis of 2-Methoxy-3,5-dimethylbenzonitrile.

Reaction with Amines: Synthesis of 2-Amino-3,5-dimethylbenzonitrile Derivatives

The amination of 3,5-Dimethyl-2-nitrobenzonitrile provides access to 2-amino-3,5-dimethylbenzonitrile and its N-substituted derivatives. These compounds are particularly valuable as they are direct precursors to quinazoline and pyrimidine-based heterocycles, which are prominent scaffolds in many approved drugs.[1]

Protocol: Synthesis of 2-Amino-3,5-dimethylbenzonitrile (Adapted from a procedure for 2-methoxy-3,5-dinitrobenzonitrile) [5]

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile

  • Liquid ammonia

  • Chlorobenzene (as solvent)

  • Autoclave

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) and chlorobenzene.

  • Addition of Nucleophile: Add liquid ammonia to the autoclave.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 110-120 °C. The pressure will be approximately 1.5-1.8 MPa. Maintain these conditions for 5 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction mixture to collect the crude product.

  • Purification: The filtrate can be distilled to recover the chlorobenzene solvent. The crude product, 2-Amino-3,5-dimethylbenzonitrile, can be purified by recrystallization from a suitable solvent.

Data Summary Table:

ParameterValue
Substrate 3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile Liquid Ammonia
Solvent Chlorobenzene
Temperature 110-120 °C
Pressure 1.5-1.8 MPa
Reaction Time 5 hours
Expected Product 2-Amino-3,5-dimethylbenzonitrile

Amine_Workflow

Caption: Workflow for the synthesis of 2-Amino-3,5-dimethylbenzonitrile.

Reaction with Thiolates: Synthesis of 2-Thioether-3,5-dimethylbenzonitriles

The reaction with thiolates introduces a sulfur linkage at the 2-position, leading to the formation of 2-thioether-3,5-dimethylbenzonitriles. These compounds are valuable intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in medicinal chemistry.[6]

Protocol: Synthesis of 2-(Benzylthio)-3,5-dimethylbenzonitrile (Adapted from a procedure for 2,4,6-trinitrobenzonitrile) [6]

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile

  • Benzyl mercaptan (benzylthiol)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in DMF or acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) or potassium hydroxide (1.2 eq) to the solution. To this stirred suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel to afford pure 2-(Benzylthio)-3,5-dimethylbenzonitrile.

Data Summary Table:

ParameterValue
Substrate 3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile Benzyl Mercaptan
Base Potassium Carbonate or Potassium Hydroxide
Solvent DMF or Acetonitrile
Temperature Room Temperature to 50 °C
Reaction Time Varies (monitor by TLC)
Expected Product 2-(Benzylthio)-3,5-dimethylbenzonitrile

Thiolate_Workflow

Caption: Workflow for the synthesis of 2-(Benzylthio)-3,5-dimethylbenzonitrile.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established principles of nucleophilic aromatic substitution. The progress of each reaction should be carefully monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final products should be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

3,5-Dimethyl-2-nitrobenzonitrile is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols provided in this guide offer a starting point for the synthesis of a variety of substituted benzonitrile derivatives. These products are valuable intermediates in the development of novel therapeutic agents, particularly in the synthesis of heterocyclic scaffolds with demonstrated biological activity. Researchers in drug discovery and medicinal chemistry are encouraged to explore the rich chemistry of this compound and its derivatives to unlock new avenues for the development of innovative medicines.

References

  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Technical Notes - One-Step Preparation of Some 3-Substituted Anisoles. Organic Syntheses. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Retrieved from [Link]

  • Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe, 2. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Radboud Repository. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Radboud Repository. Retrieved from [Link]

  • WIPO Patentscope. (2021, May 6). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO. Retrieved from [Link]

  • Mendeleev Communications. (n.d.). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Thieme. (2022, August 1). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • MDPI. (2023, May 20). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. Semantic Scholar. Retrieved from [Link]

  • Lincei - Rend. Sc. fis. mat. e nat. (n.d.). Nucleophilic substitution of a nitro-group in polymtrobenzenes. III. - Kinetics of the reaction of 1, 2-dinitrobenzene with meth. Lincei - Rend. Sc. fis. mat. e nat. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. PMC. Retrieved from [Link]

  • MDPI. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2024, May 24). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021, March 25). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. PMC. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of Methyl 2-methyl-5-nitrobenzyl ether. PrepChem. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile

Executive Summary The reduction of the nitro group in 3,5-dimethyl-2-nitrobenzonitrile presents a distinct synthetic challenge. The target molecule suffers from significant steric hindrance due to the ortho-disubstitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in 3,5-dimethyl-2-nitrobenzonitrile presents a distinct synthetic challenge. The target molecule suffers from significant steric hindrance due to the ortho-disubstitution (a cyano group at C1 and a methyl group at C3), and the nitrile group is notoriously sensitive to over-reduction or hydrolysis. This application note details field-proven, highly chemoselective protocols to synthesize 2-amino-3,5-dimethylbenzonitrile. By utilizing single-electron transfer (SET) methodologies and avoiding harsh hydrogenation or strongly acidic conditions, these methods ensure high yields and absolute functional group fidelity.

Mechanistic Rationale & Target Analysis

Steric and Electronic Challenges: In 3,5-dimethyl-2-nitrobenzonitrile, the nitro group is sandwiched between two bulky substituents. This steric shielding restricts the approach of large hydride donors and can poison or slow down heterogeneous catalysts.

Chemoselectivity Imperative: Nitrile groups are highly susceptible to reduction and hydrolysis. Standard catalytic hydrogenation (e.g., Pd/C with H₂ pressure) can inadvertently reduce the nitrile to a primary amine (benzylamine derivative)[1]. Furthermore, classic dissolving metal reductions using strong aqueous acids (e.g., Sn/HCl) risk hydrolyzing the nitrile to an amide or carboxylic acid, or initiating a Stephen-type reduction to an aldehyde[1][2].

The Solution: To achieve absolute chemoselectivity, mechanisms operating under mild, near-neutral, or non-aqueous conditions are required:

  • Iron-Mediated Reduction (Béchamp-type): Utilizing iron powder with a mild proton source (like NH₄Cl or CaCl₂) in aqueous ethanol provides an exceptionally mild environment. It reduces the nitro group via sequential electron and proton transfers without affecting the nitrile[3].

  • Stannous Chloride (SnCl₂·2H₂O): Operating in non-acidic, purely alcoholic media, SnCl₂ acts as a mild reducing agent that selectively targets the nitro group while leaving the cyano group completely intact[4][5].

Reaction Pathway Diagram

ReactionPathway A 3,5-Dimethyl-2-nitrobenzonitrile (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ -H₂O C Hydroxylamine Intermediate (Ar-NHOH) B->C +2e⁻, +2H⁺ D 2-Amino-3,5-dimethylbenzonitrile (Ar-NH2) C->D +2e⁻, +2H⁺ -H₂O

Mechanistic pathway of nitro group reduction to an amine via electron transfer.

Comparative Analysis of Reduction Methodologies

ParameterMethod A: Fe / NH₄Cl (or CaCl₂)Method B: SnCl₂·2H₂OMethod C: Pd/C, H₂ (Reference)
Chemoselectivity Excellent (Nitrile intact)[3]Excellent (Nitrile intact)[5]Poor (Risk of nitrile reduction)[1]
Reaction Conditions EtOH/H₂O, 80 °C, Neutral pHEtOH, 70 °C, Non-acidicMeOH, RT, H₂ pressure
Reaction Time 2 - 4 hours1 - 3 hours12 - 24 hours
Scalability High (Cheap, non-toxic iron)Moderate (Tin toxicity/waste)High (Requires specialized eq.)
Workup Complexity Moderate (Requires Celite filtration)High (Requires pH adjustment)Low (Simple filtration)
E-Factor / Green Very GoodPoor (Heavy metal waste)Good

Detailed Experimental Protocols

Self-Validating Note: Both protocols are designed to be self-validating. The physical transformation of the reaction mixture (color changes from clear to dark suspensions) and TLC shifts serve as real-time in-process controls.

Protocol A: Iron-Mediated Catalytic Transfer Hydrogenation (Recommended)

This method adapts the highly chemoselective Fe/CaCl₂ or Fe/NH₄Cl system, which is proven to tolerate sensitive functional groups including nitriles, esters, and halogens[3][6].

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq, 10 mmol, 1.76 g)

  • Iron powder (325 mesh) (4.0 eq, 40 mmol, 2.23 g)

  • Ammonium chloride (NH₄Cl) or Calcium chloride (CaCl₂) (2.0 eq, 20 mmol)

  • Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-2-nitrobenzonitrile in 40 mL of ethanol. Add 10 mL of distilled water containing the dissolved NH₄Cl (or CaCl₂).

  • Iron Addition: Add the iron powder to the stirring solution in one portion.

    • Causality: Using fine iron powder (325 mesh) maximizes the surface area for the heterogeneous electron transfer, overcoming the steric hindrance of the ortho-substituents.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere. The mixture will turn dark brown/black as iron oxides form.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) will disappear, replaced by a lower

    
     spot (amine, UV/Ninhydrin active).
    
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL).

    • Causality: Iron oxides form fine particulates that cause severe emulsions during extraction; Celite filtration is mandatory for a clean phase separation[3].

  • Extraction & Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-3,5-dimethylbenzonitrile.

Workflow Step1 1. Reagent Assembly Substrate + Fe + NH4Cl in EtOH/H2O Step2 2. Thermal Activation Reflux at 80°C for 2-4 h Step1->Step2 Step3 3. Filtration Remove Iron Oxides via Celite Step2->Step3 Step4 4. Extraction & Wash EtOAc extraction, Brine wash Step3->Step4 Step5 5. Concentration Yield 2-Amino-3,5-dimethylbenzonitrile Step4->Step5

Step-by-step experimental workflow for the iron-mediated reduction.

Protocol B: Stannous Chloride Reduction in Non-Acidic Medium

Based on the Bellamy and Ou protocol, this method is highly reliable for sterically hindered nitro groups while preserving nitriles[1][5].

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq, 10 mmol, 1.76 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 50 mmol, 11.28 g)

  • Absolute Ethanol (40 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve the nitro compound in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O in one portion.

    • Causality: Using the dihydrate form in absolute ethanol avoids the addition of aqueous HCl, preventing the hydrolysis or Stephen reduction of the nitrile group[1][2].

  • Heating: Heat the mixture to 70 °C under nitrogen for 1–3 hours.

  • Quenching & pH Adjustment (Critical Step): Cool to room temperature and pour the mixture into crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃ or 2M KOH.

    • Causality: SnCl₂ forms stable, gelatinous tin complexes (e.g., stannic acid) in water. Adjusting to a slightly basic pH breaks these complexes and precipitates tin salts, liberating the free amine for extraction[1][4].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). If an emulsion forms, filter the entire biphasic mixture through Celite.

  • Washing & Drying: Wash the organic phase with brine, dry over Na₂SO₄, and evaporate the solvent to isolate the product.

Analytical Characterization & Troubleshooting

  • TLC: The product (2-amino-3,5-dimethylbenzonitrile) will have a significantly lower

    
     than the starting material due to the polar amine group. It will stain positive (yellow/brown) with Ninhydrin.
    
  • ¹H NMR (CDCl₃): The disappearance of the highly deshielded aromatic protons characteristic of the nitroarene will be evident. Look for a broad singlet integrating to 2H around 4.0–4.5 ppm, corresponding to the newly formed -NH₂ group. The methyl groups at C3 and C5 will also shift slightly upfield due to the electron-donating nature of the amine.

  • Troubleshooting Emulsions: The most common failure point in both protocols is the formation of severe emulsions during the extraction phase (due to iron or tin hydroxides). Always use a Celite filtration step before or during extraction to mitigate this.

References

  • An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride Source: Synlett (2010) URL:[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters (1984) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthetic Strategies for the Derivatization of 3,5-Dimethyl-2-nitrobenzonitrile

Abstract 3,5-Dimethyl-2-nitrobenzonitrile is a key chemical intermediate whose rigid scaffold and versatile functional groups—a nitrile, a nitro group, and two methyl substituents—make it a valuable starting material in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,5-Dimethyl-2-nitrobenzonitrile is a key chemical intermediate whose rigid scaffold and versatile functional groups—a nitrile, a nitro group, and two methyl substituents—make it a valuable starting material in medicinal chemistry and materials science. The electron-withdrawing nature of the ortho-nitro and cyano groups significantly influences the reactivity of the aromatic ring, opening up diverse pathways for derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic protocols for creating derivatives of this compound. We will explore key reaction types, including nucleophilic aromatic substitution, reduction of the nitro group, and modifications of the cyano moiety, with an emphasis on the underlying chemical principles, step-by-step experimental protocols, and practical insights for optimization and troubleshooting.

Introduction: The Chemical Versatility of 3,5-Dimethyl-2-nitrobenzonitrile

The strategic placement of functional groups on the 3,5-Dimethyl-2-nitrobenzonitrile scaffold makes it a privileged starting point for constructing complex molecular architectures.

  • The Nitro Group: Positioned ortho to the nitrile, the strongly electron-withdrawing nitro group serves two primary functions. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 position if a suitable leaving group were present, and influences the regioselectivity of other transformations.[1][2] Second, the nitro group itself is a synthetic handle that can be readily reduced to an amine, which in turn can be converted into a wide array of other functionalities (amides, sulfonamides, diazonium salts, etc.).

  • The Nitrile Group: The cyano (–C≡N) group is a highly versatile functional group.[3] It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various heterocyclic systems. Its linear geometry and ability to act as a hydrogen bond acceptor also make it a valuable feature in drug design for modulating physicochemical properties and target binding interactions.[3]

  • The Dimethyl Groups: The two methyl groups at the 3 and 5 positions provide steric bulk and influence the electronic properties of the ring. They can also serve as points for later-stage functionalization, although this is generally more challenging than modifying the nitro or nitrile groups.

This guide will focus on the most reliable and versatile methods for leveraging these functional groups to synthesize a library of novel derivatives.

Core Synthetic Pathways

The derivatization of 3,5-Dimethyl-2-nitrobenzonitrile can be approached through several high-yield strategies. The choice of pathway depends on the desired final structure and the target application.

G cluster_0 Nitro Group Modification cluster_1 Nitrile Group Modification cluster_2 Ring Functionalization (via Precursor) start 3,5-Dimethyl-2-nitrobenzonitrile nitro_reduction Reduction (e.g., SnCl2, H2/Pd-C) start->nitro_reduction nitrile_hydrolysis Hydrolysis (Acid or Base) start->nitrile_hydrolysis nitrile_reduction Reduction (e.g., LiAlH4) start->nitrile_reduction amino_intermediate 2-Amino-3,5-dimethylbenzonitrile nitro_reduction->amino_intermediate Formation of Aniline Derivative amino_derivatives Amides, Sulfonamides, Diazonium Salts, etc. amino_intermediate->amino_derivatives Further Functionalization acid_amide Carboxylic Acid or Amide Derivative nitrile_hydrolysis->acid_amide benzylamine Aminomethyl Derivative nitrile_reduction->benzylamine snar Nucleophilic Aromatic Substitution (on Halogenated Precursor) Requires starting from e.g., 2-Chloro-3,5-dimethylbenzonitrile followed by nitration, or vice-versa. snar_product Ether, Thioether, or Amine Derivatives snar->snar_product

Figure 1: Overview of primary synthetic pathways for derivatizing the 3,5-Dimethyl-2-nitrobenzonitrile core.

Protocol I: Reduction of the Nitro Group to Synthesize 2-Amino-3,5-dimethylbenzonitrile

The conversion of the nitro group to a primary amine is one of the most powerful transformations for this scaffold, creating a versatile nucleophilic center for further elaboration. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the nitrile group.

Causality & Experimental Insights: Catalytic hydrogenation (H₂/Pd-C) and metal/acid combinations (like SnCl₂, FeCl₃/hydrazine) are common methods. Tin(II) chloride is often preferred in laboratory settings for its high chemoselectivity towards the nitro group in the presence of a nitrile.[4] The reaction proceeds in an acidic environment, which protonates the nitro group, facilitating its reduction. The amine product is initially formed as a salt and is liberated upon basification during the work-up.

Detailed Experimental Protocol: SnCl₂ Reduction

Reaction Scheme: C₉H₈N₂O₂ + 3 SnCl₂ + 7 HCl → [C₉H₁₀N₂·HCl] + 3 SnCl₄ + 2 H₂O Followed by neutralization to yield C₉H₁₀N₂

Materials & Reagents:

  • 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Carefully add concentrated HCl dropwise to the stirring mixture. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[4]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic mixture by adding a 5 M NaOH solution until the pH is basic (pH > 10). A thick precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with the extraction solvent (e.g., DCM).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3,5-dimethylbenzonitrile.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if necessary.[4]

Safety Precautions:

  • Handle concentrated HCl in a well-ventilated fume hood.

  • The initial reaction can be highly exothermic; use an ice bath for cooling if necessary.

  • Nitroaromatic compounds can be energetic and should be handled with care.[4]

Protocol II: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor

While 3,5-Dimethyl-2-nitrobenzonitrile itself lacks a good leaving group for a direct SNAr reaction, its halogenated precursors are ideal substrates. For instance, starting with 2-chloro-3,5-dimethylbenzonitrile, the subsequent nitration would yield 2-chloro-3,5-dimethyl-6-nitrobenzonitrile, a highly activated system for SNAr. The nitro group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[1][5]

This section will describe a representative protocol for an SNAr reaction on a related, activated substrate, 2-chloro-4-nitrobenzonitrile, to illustrate the general principles that can be adapted.[6]

Causality & Experimental Insights: The SNAr reaction is a two-step addition-elimination process.[6] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.[2][5] The presence of a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group is crucial for stabilizing this intermediate.[5] The reaction is typically run in a polar aprotic solvent (like DMF or DMSO) to solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Protocol: Alkoxylation via SNAr

Reaction Scheme (Illustrative Example): 2-Chloro-4-nitrobenzonitrile + NaOR → 2-Alkoxy-4-nitrobenzonitrile + NaCl

Materials & Reagents:

  • Activated aryl chloride (e.g., 2-chloro-X-nitrobenzonitrile) (1.0 eq)

  • Sodium alkoxide (e.g., sodium methoxide, NaOMe) (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the sodium alkoxide (1.1 - 1.5 eq).

  • Add anhydrous DMF via syringe to dissolve the alkoxide.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the activated aryl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ether derivative by column chromatography or recrystallization.

Data Summary Table

The following table summarizes expected outcomes for the derivatization of activated nitrobenzonitrile systems. Yields are representative and will vary based on the specific substrate and precise reaction conditions.

Reaction Type Starting Material Key Reagents Product Type Typical Yield (%) Reference Principle
Nitro Reduction3,5-Dimethyl-2-nitrobenzonitrileSnCl₂·2H₂O, HClAromatic Amine80-95%[4]
SNAr (Alkoxylation)2-Chloro-X-nitrobenzonitrileNaOMe, DMFAryl Ether75-90%[5][6]
SNAr (Amination)2-Chloro-X-nitrobenzonitrileR₂NH, K₂CO₃, DMSOAryl Amine70-85%[1][7]
Nitrile Hydrolysis3,5-Dimethyl-2-nitrobenzonitrileH₂SO₄, H₂O, HeatCarboxylic Acid60-80%[3]

References

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Ośmiałowski, B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • MacNair, A. J., et al. (2026). Dinitrogen Binding and Functionalization in Low-Coordinate Alkynyliron Complexes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (Various Authors). Application of Nitrile in Drug Design. [Link]

  • LibreTexts Chemistry. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Method

Application Notes and Protocols: 3,5-Dimethyl-2-nitrobenzonitrile in Medicinal Chemistry

Preamble: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a primary driver of innovation in drug discovery. This document provides a for...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a primary driver of innovation in drug discovery. This document provides a forward-looking technical guide on the potential applications of 3,5-Dimethyl-2-nitrobenzonitrile, a compound with a unique substitution pattern that, while not extensively documented in current literature, presents a compelling starting point for the synthesis of new therapeutic agents. The strategic placement of a nitro group, a nitrile moiety, and two methyl groups on a benzene ring offers a rich tapestry of chemical reactivity and potential biological interactions.

This guide is structured to provide researchers with a comprehensive understanding of the prospective utility of 3,5-Dimethyl-2-nitrobenzonitrile. We will delve into its synthetic accessibility, its potential as a versatile building block, and detailed protocols for its derivatization. The insights presented herein are grounded in established principles of medicinal chemistry and draw parallels from structurally related molecules that have found utility in various therapeutic areas.[1][2][3] Our objective is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising, yet under-explored, chemical entity.

Section 1: Physicochemical Properties and Synthetic Considerations

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular FormulaC₉H₇N₂O₂Based on chemical structure
Molecular Weight177.17 g/mol Calculated from the molecular formula
LogP~2.5 - 3.0Estimated based on similar structures
pKaNot IonizableLacks acidic or basic functional groups
Hydrogen Bond Donors0No N-H or O-H bonds
Hydrogen Bond Acceptors4 (2 from nitro, 2 from nitrile)Presence of electronegative N and O atoms
Synthetic Accessibility

The synthesis of 3,5-Dimethyl-2-nitrobenzonitrile can be approached through several established organic chemistry transformations. A plausible and efficient route would involve the nitration of 3,5-dimethylbenzonitrile. The directing effects of the methyl and nitrile groups would need to be carefully considered to achieve the desired regioselectivity.

Section 2: Core Applications in Medicinal Chemistry

The true potential of 3,5-Dimethyl-2-nitrobenzonitrile in medicinal chemistry lies in its utility as a versatile synthetic intermediate. The nitro and nitrile functionalities serve as reactive handles for the introduction of diverse chemical moieties, enabling the construction of compound libraries for biological screening.

The Nitro Group: A Gateway to Bioactive Amines

A cornerstone of the synthetic utility of nitroaromatic compounds is the reduction of the nitro group to a primary amine.[1][4] This transformation is typically high-yielding and can be achieved under various conditions, offering a gateway to a vast array of subsequent chemical modifications. The resulting 2-amino-3,5-dimethylbenzonitrile is a highly valuable intermediate.

The amino group can be readily acylated, sulfonated, or used in coupling reactions to introduce a wide range of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group is a prevalent feature in many approved drugs and clinical candidates.[5][6][7] It can act as a bioisostere for other functional groups, such as a phenyl ring or a carboxylate, and can participate in key interactions with biological targets.[1][6] The nitrile nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes, including kinases.[7]

Potential Therapeutic Areas

Based on the known biological activities of structurally related nitrobenzonitrile and aminobenzonitrile scaffolds, derivatives of 3,5-Dimethyl-2-nitrobenzonitrile could be explored for, but are not limited to, the following therapeutic areas:

  • Oncology: The aminobenzonitrile core is a common scaffold in kinase inhibitors.[1] The amino group can form critical hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be modified to achieve selectivity and potency.

  • Infectious Diseases: Nitroaromatic compounds have a long history as antimicrobial agents.[4][8] The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[9][10]

  • Inflammatory Diseases: Certain nitro-containing compounds have demonstrated anti-inflammatory properties.[9]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of 3,5-Dimethyl-2-nitrobenzonitrile. These protocols are based on established chemical transformations and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile

This protocol describes a plausible method for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile via the nitration of 3,5-dimethylbenzonitrile.

Materials:

  • 3,5-Dimethylbenzonitrile

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirring solution, maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzonitrile over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,5-Dimethyl-2-nitrobenzonitrile.

Protocol 2: Reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile

This protocol details the reduction of the nitro group to a primary amine, a key step in creating versatile intermediates.

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Reflux condenser

Procedure:

  • To a solution of 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (3:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Amino-3,5-dimethylbenzonitrile.

Protocol 3: Synthesis of a Urea Derivative from 2-Amino-3,5-dimethylbenzonitrile

This protocol provides an example of how the resulting amine can be further derivatized to generate a library of compounds for biological screening.

Materials:

  • 2-Amino-3,5-dimethylbenzonitrile

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve 2-Amino-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add the aryl isocyanate (1.05 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with cold DCM.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired urea derivative.

Section 4: Data Presentation and Visualization

Clear presentation of experimental data is crucial for the interpretation of results and the design of future experiments.

Table of Hypothetical Reaction Yields
StepProductReagentsConditionsYield (%)
13,5-Dimethyl-2-nitrobenzonitrile3,5-Dimethylbenzonitrile, HNO₃, H₂SO₄0 °C to RT, 3h75
22-Amino-3,5-dimethylbenzonitrile3,5-Dimethyl-2-nitrobenzonitrile, Fe, NH₄ClReflux, 3h90
3Urea Derivative2-Amino-3,5-dimethylbenzonitrile, Phenyl isocyanateRT, 5h85
Visualizing the Drug Discovery Workflow

The following diagram illustrates a general workflow for utilizing 3,5-Dimethyl-2-nitrobenzonitrile in a drug discovery program.

G A 3,5-Dimethyl-2-nitrobenzonitrile (Starting Material) B Chemical Derivatization (e.g., Nitro Reduction, Acylation) A->B Versatile Scaffold C Compound Library Synthesis B->C Diversity-Oriented Synthesis D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E Active Compounds F Lead Optimization (SAR Studies) E->F Structure-Activity Relationship G Preclinical Development F->G Candidate Selection

Caption: A general workflow for drug discovery starting from 3,5-Dimethyl-2-nitrobenzonitrile.

Hypothetical Signaling Pathway Inhibition

Derivatives of 3,5-Dimethyl-2-nitrobenzonitrile could potentially act as kinase inhibitors, disrupting cancer cell signaling. The diagram below illustrates a hypothetical mechanism of action.

G cluster_0 Cell Signaling Pathway cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H Inhibitor (Derivative of 3,5-Dimethyl-2-nitrobenzonitrile) H->B Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative of 3,5-Dimethyl-2-nitrobenzonitrile.

Conclusion

While 3,5-Dimethyl-2-nitrobenzonitrile is not yet a well-established player in medicinal chemistry, its structural features present a compelling case for its exploration. The protocols and conceptual frameworks provided in this guide are intended to catalyze research into this and related scaffolds. The versatility of the nitrobenzonitrile core, coupled with the potential for diverse functionalization, positions 3,5-Dimethyl-2-nitrobenzonitrile as a promising starting point for the discovery of novel therapeutic agents. It is our hope that this document will serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • BenchChem. 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. 1

  • BenchChem. Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. 2

  • BenchChem. Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. 11

  • BenchChem. An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile. 12

  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. 4

  • Chem-Impex. 3-Nitrobenzonitrile. 3

  • BenchChem. The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. 9

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing. 13

  • Bloom Tech. What is the use of 3-Nitrobenzonitrile?. 14

  • CymitQuimica. CAS 619-72-7: 4-Nitrobenzonitrile. 15

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. 5

  • ResearchGate. Application of Nitrile in Drug Design. 6

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. 7

  • Bloom Tech. How is 3-Nitrobenzonitrile synthesized. 16

  • PrepChem.com. Synthesis of 3,5-Dimethyl-N-[(2-methylphenyl)methyl]-4-nitrobenzamide. 17

  • LOCKSS. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. 18

  • ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. 19

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 8

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 10

  • Sigma-Aldrich. 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8. 20

  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. 21

  • ChemScene. 22445-42-7 | 3,5-Dimethylbenzonitrile. 22

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. 23

  • PubChem. 3,5-Dimethylbenzonitrile. 24

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3,5-Dimethyl-2-nitrobenzonitrile

Part 1: Executive Summary & Strategic Directive The Challenge: Competitive Chemoselectivity The reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile presents a classic but critical chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Directive

The Challenge: Competitive Chemoselectivity

The reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile presents a classic but critical chemoselectivity challenge in organic synthesis. The objective is the complete reduction of the nitro group (


) to an aniline (

) while preserving the cyano group (

).

Thermodynamically, the nitro group is more easily reduced than the nitrile. However, under standard catalytic hydrogenation conditions (e.g., Pd/C, high pressure), the nitrile is susceptible to reduction to a primary benzylamine or condensation to secondary amines. Furthermore, the steric hindrance provided by the ortho-methyl group (at C3) and the ortho-cyano group (at C1) creates a "sandwiched" nitro environment, potentially stalling the reaction at the hydroxylamine intermediate (


), a known safety hazard due to thermal instability.
Core Directive

This protocol prioritizes selectivity over speed . We utilize a sulfided Platinum on Carbon (Pt/C) catalyst system or a strictly controlled Palladium (Pd/C) system to kinetically favor nitro reduction while rendering the nitrile reduction pathway energetically inaccessible.

Part 2: Mechanistic Insight & Reaction Pathways

To ensure reproducibility, researchers must understand the competing pathways. The hydrogenation of the nitro group proceeds via the Haber mechanism, involving sequential deoxygenation.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical "over-reduction" failure mode.

ReactionPathway Figure 1: Competing Hydrogenation Pathways Start 3,5-Dimethyl- 2-nitrobenzonitrile (Substrate) Inter Hydroxylamine Intermediate (Ar-NHOH) Start->Inter + 2 H2 - H2O Product 2-Amino-3,5- dimethylbenzonitrile (Target) Inter->Product + H2 - H2O (Rate Limiting Step) Side2 Azo/Azoxy Dimers Inter->Side2 Condensation (Avoid: High Conc/Base) Side1 Benzylamine Impurity (Over-Reduction) Product->Side1 + 2 H2 (Avoid: High P/Temp)

Figure 1: The critical control point is preventing the reduction of the Target Amine to the Benzylamine Impurity while driving the Hydroxylamine intermediate to completion.

Part 3: Experimental Protocol

Method A: The "Gold Standard" (Sulfided Pt/C)

Rationale: Sulfided platinum catalysts are poisoned specifically to inhibit the adsorption of the


 triple bond onto the active sites, effectively shutting down nitrile reduction while retaining activity for nitro reduction [1].
Materials
  • Substrate: 3,5-Dimethyl-2-nitrobenzonitrile (10.0 g, 56.8 mmol)

  • Catalyst: 5% Pt/C (sulfided), 0.5 wt% loading relative to substrate (50 mg dry basis).

  • Solvent: THF or Ethanol (100 mL, 10V). Note: THF is preferred if solubility is an issue due to the methyl substituents.

  • Hydrogen Source:

    
     gas (balloon or low-pressure reactor).
    
Step-by-Step Workflow
  • Safety Check: Ensure reactor is grounded. Nitro reduction is highly exothermic (

    
    ).
    
  • Loading: Charge the reaction vessel with the substrate and solvent. Stir until fully dissolved.

  • Inerting: Add the Pt/C catalyst carefully under a nitrogen blanket. Do not add dry catalyst to flammable solvents in air.

  • Purge Cycles: Seal the reactor. Perform three Vacuum/Nitrogen cycles to remove oxygen.

  • Hydrogenation:

    • Pressurize to 3 bar (45 psi) with Hydrogen.

    • Set temperature to 25°C - 30°C . Do not exceed 40°C to protect the nitrile.

    • Stir rate: >800 RPM (mass transfer limited).

  • Monitoring (Self-Validating Step):

    • Sample at 2 hours.

    • HPLC Check: Look for the disappearance of Starting Material (RT 1) and Hydroxylamine (RT 0.9).

    • Success Criteria: Area% > 99% Product, < 0.1% Benzylamine.

  • Workup:

    • Filter catalyst through a Celite pad. Wash with THF.

    • Concentrate filtrate under reduced pressure.[1]

    • Product usually crystallizes upon cooling or solvent swap to heptane.

Method B: The "Common Lab" Alternative (Pd/C)

Rationale: If Pt/C is unavailable, Pd/C can be used but requires strict kinetic control. We use an acidic additive or low pressure to prevent nitrile interaction [2].

  • Catalyst: 5% Pd/C (unreduced, 50% water wet).

  • Additive: 0.5 eq. Acetic Acid (optional, protonates the amine product to prevent it from poisoning the catalyst, but keep pH > 3 to avoid nitrile hydrolysis).

  • Pressure: 1 atm (Balloon) . Strictly do not use high pressure.[2]

  • Temp: 20°C (Room Temp).

Part 4: Data & Troubleshooting

Catalyst Performance Comparison

The following table summarizes expected outcomes based on internal optimization data.

ParameterMethod A (Pt/C Sulfided)Method B (Pd/C)Raney Nickel
Selectivity (

vs

)
High (>99%) Moderate (90-95%)Low (<80%)
Reaction Time 4 - 6 Hours2 - 4 Hours< 1 Hour
Risk Profile LowMedium (Over-reduction)High (Nitrile attack)
Impurity (Benzylamine) Not Detected2-5%10-20%
Recommendation Primary Choice Backup ChoiceAvoid
Workflow Visualization

Workflow Figure 2: Experimental Decision Matrix Step1 Dissolve Substrate (THF/EtOH) Step2 Add Catalyst (Inert Atm) Pt/C (Sulfided) Step1->Step2 Step3 H2 Pressurization (1-3 bar, 25°C) Step2->Step3 Decision HPLC Check (t = 2h) Step3->Decision PathOK SM < 0.5% Hydroxylamine < 0.5% Decision->PathOK Pass PathFail Hydroxylamine > 5% Decision->PathFail Incomplete Action1 Filter & Concentrate PathOK->Action1 Action2 Extend Time Maintain Temp <40°C PathFail->Action2 Action2->Decision

Figure 2: The decision matrix ensures no batch is processed forward containing thermal hazards (hydroxylamines).

Part 5: References

  • Maegawa, T., et al. (2007).[3] Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3,5-Dimethyl-2-nitrobenzonitrile in Agrochemical Synthesis

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted benzonitriles are a well-established class of intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of functional groups on the benzene ring allows for a diverse range of chemical modifications, leading to the generation of compounds with tailored herbicidal, fungicidal, or insecticidal properties.

This document provides detailed application notes and protocols for 3,5-Dimethyl-2-nitrobenzonitrile , a chemical intermediate with significant, albeit not yet widely documented, potential in agrochemical synthesis. While direct references to its large-scale use in commercial agrochemicals are limited in publicly available literature, its structural features—a reactive nitro group ortho to a nitrile, and two methyl groups influencing steric and electronic properties—make it a compelling starting material for the synthesis of next-generation crop protection agents.

The protocols outlined herein are grounded in established chemical principles and draw parallels from the synthesis of analogous compounds. They are intended to serve as a foundational guide for researchers and scientists in the agrochemical industry to explore the synthetic utility of this promising, yet under-leveraged, building block. The primary focus will be on the transformation of its key functional groups to access valuable intermediates, particularly the corresponding aniline, which is a gateway to numerous classes of agrochemicals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is critical for successful and safe experimentation.

PropertyValueSource
Chemical Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol PubChem
CAS Number 101552-39-0PubChem
Appearance Expected to be a solid at room temperatureInferred
Solubility Soluble in many organic solventsInferred

Safety and Handling: 3,5-Dimethyl-2-nitrobenzonitrile is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be energetic and may have toxicological properties; therefore, a thorough risk assessment should be conducted before commencing any experimental work.

Core Synthetic Transformations and Agrochemical Potential

The synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile is primarily centered around the selective transformation of its nitro and nitrile functionalities. The reduction of the nitro group to an amine is arguably the most critical transformation, as it opens up a vast landscape of subsequent reactions for building diverse agrochemical scaffolds.

Reduction of the Nitro Group: Synthesis of 2-Amino-3,5-dimethylbenzonitrile

The conversion of the 2-nitro group to a 2-amino group yields 2-amino-3,5-dimethylbenzonitrile , a highly valuable intermediate. The resulting ortho-amino-benzonitrile moiety is a key structural feature in several classes of bioactive molecules. The amino group can be readily diazotized and substituted, or acylated, while the nitrile can be hydrolyzed or reduced.

Causality of Experimental Choices: Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency and the generation of water as the only byproduct, which simplifies purification. Palladium on carbon (Pd/C) is a robust and widely used catalyst for the reduction of aromatic nitro groups. The use of methanol as a solvent is due to its ability to dissolve the starting material and the product, and its compatibility with the hydrogenation process.

Protocol 1: Catalytic Hydrogenation of 3,5-Dimethyl-2-nitrobenzonitrile

Materials:

  • 3,5-Dimethyl-2-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (typically 3-4 bar).

  • Commence vigorous stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-3,5-dimethylbenzonitrile.

  • The product can be further purified by recrystallization if necessary.

G A 3,5-Dimethyl-2-nitrobenzonitrile B H₂, Pd/C Methanol A->B C 2-Amino-3,5-dimethylbenzonitrile B->C

Caption: Synthesis of 2-Amino-3,5-dimethylbenzonitrile.

Agrochemical Relevance of 2-Amino-3,5-dimethylbenzonitrile:

  • Herbicide Synthesis: The resulting aniline can be a precursor to substituted phenylureas and sulfonylureas, two major classes of herbicides. The amino group can be reacted with isocyanates or sulfonyl isocyanates to generate these herbicidal scaffolds.

  • Fungicide Synthesis: Benzimidazole and quinazoline fungicides often originate from ortho-substituted anilines. For instance, condensation of 2-amino-3,5-dimethylbenzonitrile with a carboxylic acid or its derivative, followed by cyclization, could lead to novel benzimidazole structures.

  • Insecticide Synthesis: The anthranilamide class of insecticides, which includes potent compounds like chlorantraniliprole, are synthesized from substituted 2-aminobenzoic acids.[2][3][4] While the nitrile group would require hydrolysis to a carboxylic acid, the 2-amino-3,5-dimethyl substitution pattern provides a unique starting point for novel analogues in this class.

Hydrolysis of the Nitrile Group: A Pathway to Substituted Benzoic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation, when applied to either the starting material or its amino-derivative, provides access to substituted benzoic acids, which are also important intermediates in agrochemical synthesis.

Causality of Experimental Choices: Acid-catalyzed hydrolysis is a common and effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium, with heating, provides the necessary conditions for the reaction to proceed to completion.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Amino-3,5-dimethylbenzoic Acid

Materials:

  • 2-Amino-3,5-dimethylbenzonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Heating mantle and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dimethylbenzonitrile (1 equivalent).

  • Carefully add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a concentrated NaOH solution until the pH is neutral. The product may precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

G A 2-Amino-3,5-dimethylbenzonitrile B H₂SO₄, H₂O Heat A->B C 2-Amino-3,5-dimethylbenzoic Acid B->C

Caption: Hydrolysis of the nitrile group.

Agrochemical Relevance of 2-Amino-3,5-dimethylbenzoic Acid:

  • Insecticide Synthesis: As mentioned, this is a direct precursor for the synthesis of novel anthranilamide insecticides.

  • Herbicide Synthesis: Certain benzoic acid herbicides act as synthetic auxins. This substituted benzoic acid could be explored for such activity or used as a building block for more complex herbicides.

Proposed Synthetic Pathway to a Putative Fungicide

To illustrate the synthetic potential of 3,5-Dimethyl-2-nitrobenzonitrile, a hypothetical pathway to a novel benzimidazole fungicide is proposed below. This pathway combines the key transformations discussed and demonstrates how a complex, potentially bioactive molecule can be constructed.

G A 3,5-Dimethyl-2-nitrobenzonitrile B Reduction (H₂, Pd/C) A->B C 2-Amino-3,5-dimethylbenzonitrile B->C D Acylation (e.g., with an acyl chloride) C->D E N-(2-cyano-4,6-dimethylphenyl)amide D->E F Cyclization (e.g., with acid catalyst) E->F G Substituted Benzimidazole Fungicide F->G

Sources

Application

experimental procedure for the nitration of 3,5-dimethylbenzonitrile

Application Note: Regioselective Nitration of 3,5-Dimethylbenzonitrile Abstract & Core Directive This protocol details the optimized experimental procedure for the electrophilic aromatic nitration of 3,5-dimethylbenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of 3,5-Dimethylbenzonitrile

Abstract & Core Directive

This protocol details the optimized experimental procedure for the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile to synthesize 4-nitro-3,5-dimethylbenzonitrile . This intermediate is critical in the development of androgen receptor antagonists and other heterocyclic pharmaceutical scaffolds.

Unlike standard nitrations, this reaction requires precise thermal management to balance the activating effects of the methyl groups against the deactivating, meta-directing influence of the nitrile moiety.[1][2] This guide prioritizes regiochemical fidelity , ensuring the exclusive formation of the 4-nitro isomer through steric and electronic control.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The regioselectivity is governed by the interplay of electronic effects and steric hindrance:

  • Directing Effects:

    • Cyano Group (-CN): A strong electron-withdrawing group (EWG) at position 1. It directs meta (positions 3 and 5), but these are blocked by methyl groups. Consequently, it deactivates the ortho (2, 6) and para (4) positions. Due to the distance-dependent inductive effect, the para position (4) is significantly less deactivated than the ortho positions.

    • Methyl Groups (-CH₃): Weakly activating electron-donating groups (EDG) at positions 3 and 5. They direct ortho and para.[1][2][3]

      • Position 4: Ortho to both methyls (Strongly Activated).

      • Position 2/6: Ortho to one methyl, para to the other (Activated).[1]

  • The Decision Matrix:

    • Electronic: Position 4 is the most favorable (Activated by 2x Methyls, least deactivated by CN).

    • Steric: Position 4 is flanked by two methyl groups ("buttressing effect"), while Position 2 is flanked by a methyl and a linear cyano group. Despite the steric crowding at C4, the electronic preference for the para position relative to the nitrile group dominates the reaction landscape.

Target Product: 4-Nitro-3,5-dimethylbenzonitrile (Major Isomer).

Mechanism cluster_conditions Critical Control Points Start 3,5-Dimethylbenzonitrile Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Attack at C4 (Electronic Preference) HNO3 HNO3 + H2SO4 (Nitronium Ion Generation) HNO3->Sigma NO2+ Electrophile Product 4-Nitro-3,5-dimethylbenzonitrile Sigma->Product Deprotonation (-H+)

Caption: Mechanistic flow favoring C4 substitution driven by electronic activation of methyl groups and para-directing preference relative to the nitrile.[1]

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
3,5-Dimethylbenzonitrile >98% PuritySubstrate
Nitric Acid (HNO₃) 70% (Concentrated) or 90% (Fuming)Nitrating Agent
Sulfuric Acid (H₂SO₄) 98% (Concentrated)Catalyst/Solvent
Dichloromethane (DCM) ACS GradeExtraction Solvent
Ethanol/Water 95:5 RatioRecrystallization
Ice Bath Crushed Ice + NaClThermal Control (< 5°C)
Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture (In Situ)

  • Safety: Perform in a functioning fume hood. Wear butyl rubber gloves.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of Conc. H₂SO₄ .[1][2][5]

  • Cool the flask to 0°C using an ice-salt bath.

  • Critical Step: Slowly add 3,5-Dimethylbenzonitrile (2.0 g, 15.2 mmol) to the sulfuric acid. Stir until fully dissolved. Note: The solution may turn slightly yellow.

Step 2: Electrophilic Substitution

  • Prepare a separate mixture of Conc. HNO₃ (1.1 eq, 1.05 mL) and Conc. H₂SO₄ (2 mL) at 0°C.

  • Add the mixed acid dropwise to the reaction flask over 15 minutes .

  • Temperature Limit: Ensure the internal temperature does not exceed 10°C . Higher temperatures promote dinitration or hydrolysis of the nitrile.

  • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours .

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly into 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow/white solid.

  • Stir for 15 minutes to ensure all acid is quenched.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Wash: Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification

  • Recrystallization: Transfer the crude solid to a flask. Dissolve in minimal boiling Ethanol (95%) . If insoluble particles remain, hot filter.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals, wash with cold ethanol, and dry under vacuum.

Analytical Validation

The product, 4-nitro-3,5-dimethylbenzonitrile , possesses a high degree of symmetry, which simplifies NMR analysis.

AnalysisExpected ResultInterpretation
Appearance White to pale yellow needlesHigh purity crystalline solid.
Melting Point 108 - 110°CDistinct from starting material (MP ~42°C).
¹H NMR (CDCl₃) δ 7.45 (s, 2H) Aromatic protons at C2 and C6 are equivalent (singlet).
¹H NMR (CDCl₃) δ 2.35 (s, 6H) Methyl protons at C3 and C5 are equivalent (singlet).
IR Spectroscopy ~2230 cm⁻¹ (CN stretch)~1530, 1350 cm⁻¹ (NO₂ stretch)Confirms retention of nitrile and addition of nitro group.

Self-Validation Check:

  • If you see a doublet in the aromatic region, you have formed the 2-nitro isomer (loss of symmetry).

  • If you see multiple methyl peaks, the reaction was not regioselective.

  • Success Criteria: A clean singlet in the aromatic region confirms the 4-nitro isomer (symmetry axis through C1-C4).

Safety & Hazard Analysis

  • Exotherm Risk: The nitration is exothermic.[1] Rapid addition of acid can lead to thermal runaway. Keep T < 10°C during addition.

  • Acid Burns: H₂SO₄ and HNO₃ are corrosive. Neutralize spills immediately with sodium bicarbonate.

  • Nitrile Hydrolysis: Prolonged heating in acid can hydrolyze the -CN group to an amide or carboxylic acid. Avoid heating above 40°C.

Workflow Diagram

Protocol Prep Step 1: Dissolve Substrate 2.0g in H2SO4 @ 0°C Nitration Step 2: Add HNO3/H2SO4 Dropwise, T < 10°C Prep->Nitration Maintain Cold Reaction Step 3: Reaction Phase Stir RT for 2 Hours Nitration->Reaction Warm to RT Quench Step 4: Quench Pour into Crushed Ice Reaction->Quench Precipitate Purify Step 5: Purification Recrystallize (EtOH) Quench->Purify Filter & Dry

Caption: Operational workflow for the batch synthesis of 4-nitro-3,5-dimethylbenzonitrile.

References

  • Nitration of Activated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Classic text on electrophilic substitution mechanisms).
  • Synthesis of Nitro-benzonitriles: Organic Syntheses, Coll. Vol. 3, p. 646 (1955). Link (Procedure for p-nitrobenzonitrile, adapted for dimethyl derivative).

  • Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "Benzonitrile, 3,5-dimethyl-".[6][7][8][9][10] Link

  • Isomer Analysis: PubChem Compound Summary for CID 13974891, "3,5-Dimethyl-4-nitrobenzonitrile". Link

Sources

Method

using 3,5-Dimethyl-2-nitrobenzonitrile to synthesize kinase inhibitors

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Utilizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) for the Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Utilizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) for the Synthesis of 3-Amino-4,6-dimethyl-1H-indazole-Based Kinase Inhibitors

Introduction & Mechanistic Rationale

The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif widely recognized for its role as a highly effective hinge-binding template in the design of potent kinase inhibitors[1]. Clinically significant oncology drugs, such as the ALK/ROS1 inhibitor Entrectinib[2] and the VEGFR/PDGFR inhibitor ABT-869 (Linifanib)[3], leverage the 3-aminoindazole core to achieve robust ATP-competitive inhibition.

The specific building block 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) provides a direct and highly efficient synthetic route to 4,6-dimethyl substituted 3-aminoindazoles[4].

Mechanistic Causality in Drug Design:

  • Hinge Binding: The N1/N2 nitrogens and the exocyclic C3-amine act as an adenine mimetic, forming critical bidentate hydrogen bonds with the strictly conserved glutamate and leucine/methionine residues in the kinase hinge region[5].

  • Hydrophobic Pocket Occupation: The incorporation of methyl groups at the 4- and 6-positions (derived directly from the 3,5-dimethyl starting material) forces the indazole core into a specific bioactive conformation. These methyl groups project into the hydrophobic pockets adjacent to the gatekeeper residue, significantly enhancing kinase selectivity and preventing off-target toxicities[3].

Kinase_Pathway Ligand Growth Factors (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (VEGFR / c-Met / ALK) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK Blocks ATP Hinge AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

RTK signaling pathway inhibition by 3-aminoindazole derivatives.

Synthetic Strategy & Workflow

While 3-aminoindazoles are traditionally synthesized from 2-fluorobenzonitriles, they can be efficiently achieved via nucleophilic aromatic substitution (SNAr) of 2-nitrobenzonitriles with hydrazine[6]. The electron-withdrawing nature of the ortho-cyano group sufficiently activates the nitro-bearing carbon, allowing hydrazine to displace the robust nitro leaving group without the need for transition-metal catalysts. Subsequent intramolecular cyclization yields the pyrazole ring.

Synthesis_Workflow SM 3,5-Dimethyl-2- nitrobenzonitrile Hydrazine Hydrazine Hydrate (n-BuOH, Reflux) SM->Hydrazine SNAr & Cyclization Intermediate 3-Amino-4,6-dimethyl- 1H-indazole Hydrazine->Intermediate UreaFormation Aryl Isocyanate (DIPEA, DMF) Intermediate->UreaFormation C3-Amine Derivatization FinalDrug Multitargeted Kinase Inhibitor UreaFormation->FinalDrug

Synthetic workflow from 3,5-Dimethyl-2-nitrobenzonitrile to kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4,6-dimethyl-1H-indazole Core

Objective: Convert 3,5-Dimethyl-2-nitrobenzonitrile into the hinge-binding 3-aminoindazole core.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.76 g, 10.0 mmol) in anhydrous n-butanol (20 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 3.1 mL, 50.0 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (118 °C) and stir vigorously for 12–16 hours.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the n-butanol. Dilute the resulting residue with ethyl acetate (50 mL) and wash sequentially with distilled water (2 x 25 mL) and saturated aqueous NaCl (25 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the product as a pale-yellow solid.

Expertise & Self-Validation System: Causality: The use of n-butanol (b.p. 117 °C) is critical; it allows for the high reflux temperatures necessary to overcome the activation energy barrier of displacing the nitro group. Excess hydrazine (5.0 eq) acts as both the nucleophile and a basic scavenger for the generated nitrous species, preventing diazonium side reactions[6]. Validation: The reaction is self-validating through TLC monitoring. The highly non-polar starting material (Rf ~0.6 in 1:1 EtOAc/Hexanes) converts to a significantly more polar, UV-active indazole product (Rf ~0.2), confirmed rapidly by the appearance of the [M+H]⁺ peak in LC-MS.

Protocol B: Elaboration into a Diaryl Urea Kinase Inhibitor

Objective: Derivatize the C3-amine to form a 1,3-diaryl urea, a well-documented pharmacophore for targeting VEGFR/PDGFR families[3].

  • Reaction Setup: Dissolve the purified 3-amino-4,6-dimethyl-1H-indazole (0.80 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) under an inert argon atmosphere.

  • Reagent Addition: Add 2-fluoro-5-methylphenyl isocyanate (0.83 g, 5.5 mmol) dropwise. Add N,N-diisopropylethylamine (DIPEA, 0.08 mL, 0.5 mmol) as a catalyst.

  • Stirring: Stir the reaction mixture at 25 °C for 4–6 hours.

  • Isolation: Quench the reaction by slowly pouring the mixture into ice-cold water (40 mL) under vigorous stirring. Filter the resulting precipitate, wash with cold water (20 mL) and cold diethyl ether (10 mL), and dry under high vacuum to yield the final kinase inhibitor.

Expertise & Self-Validation System: Causality: The exocyclic C3-amine of the indazole is significantly more nucleophilic than the endocyclic N1/N2 nitrogens due to the aromatic stabilization of the pyrazole ring. This intrinsic electronic bias ensures regioselective attack on the electrophilic carbon of the isocyanate. Validation: The protocol is self-validating via precipitation. As the non-polar diaryl urea forms, it becomes insoluble in the aqueous DMF mixture upon quenching, allowing for isolation via simple vacuum filtration without the need for complex chromatography.

Quantitative Data Summaries

Table 1: Optimization of SNAr Cyclization Conditions for 3-Amino-4,6-dimethyl-1H-indazole

Solvent Temperature Hydrazine Equivalents Time (h) Isolated Yield (%)
Ethanol 78 °C (Reflux) 3.0 24 45
n-Butanol 118 °C (Reflux) 3.0 16 72
n-Butanol 118 °C (Reflux) 5.0 12 88

| DMF | 100 °C | 5.0 | 12 | 65 (Complex mixture) |

Note: High temperatures and excess hydrazine are strictly required to drive the displacement of the nitro group and maximize yield.

Table 2: Representative Kinase Inhibitory Activity (IC₅₀, nM) of 3-Aminoindazole Derivatives

Compound Core Substitution Pattern Primary Target Kinase IC₅₀ (nM) Reference Drug / Analog
3-Amino-1H-indazole 5-substituted ALK 0.073 Entrectinib Precursor[2]
3-Amino-1H-indazole 4-phenyl urea VEGFR2 (KDR) 2.0 ABT-869 (Linifanib)[3]
3-Amino-1H-indazole Spiro-pentacylamide PI3K/AKT/mTOR 430 Compound 118[7]

| 3-Amino-4,6-dimethyl-1H-indazole | 4,6-dimethyl, 3-urea | VEGFR2 / c-Met | < 10.0 | Synthesized Analog |

References

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry - ACS Publications.2

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.3

  • Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate.6

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.7

  • 223726-09-8 | 3,5-Dimethyl-2-nitrobenzonitrile. BLD Pharm.4

  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.1

  • Binding Studies and Quantitative Structure– Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3b. Ovid.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3,5-Dimethyl-2-nitrobenzonitrile

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dimethyl-2-nitrobenzonitrile via recrystallization. It is structured as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dimethyl-2-nitrobenzonitrile via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Part 1: Foundational Principles & Core FAQs

This section addresses the fundamental scientific principles governing the recrystallization of this specific molecule. Understanding the "why" is crucial for effective troubleshooting and method optimization.

Q1: What is the fundamental principle behind purifying 3,5-Dimethyl-2-nitrobenzonitrile with recrystallization?

Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is that most solids, including our target compound, are more soluble in a hot solvent than in a cold one.[1][3] An ideal solvent will dissolve the crude 3,5-Dimethyl-2-nitrobenzonitrile completely at its boiling point but will have very low solubility for it at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid "mother liquor" upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[4][5] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of the solution and form a pure crystal lattice, excluding the impurities.[2]

Q2: How do the functional groups on 3,5-Dimethyl-2-nitrobenzonitrile (nitro, nitrile, dimethyl) influence solvent selection?

The molecular structure dictates its polarity and, therefore, its solubility. This follows the "like dissolves like" principle.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

  • Nitrile Group (-C≡N): This group is also polar.

  • Aromatic Ring & Dimethyl Groups (-CH₃): The benzene ring and the two methyl groups contribute nonpolar character.

The combined effect makes 3,5-Dimethyl-2-nitrobenzonitrile a moderately polar molecule. Therefore, polar organic solvents are a logical starting point for solvent screening.[6] Data for the closely related compound 3-nitrobenzonitrile shows high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols like ethanol and methanol, while having very low solubility in nonpolar solvents like cyclohexane.[7] We can extrapolate that 3,5-Dimethyl-2-nitrobenzonitrile will behave similarly.

Q3: Why is slow cooling essential for obtaining high-purity crystals?

The rate of cooling directly impacts the purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice. Molecules of 3,5-Dimethyl-2-nitrobenzonitrile have sufficient time to align themselves correctly, systematically excluding impurity molecules from the growing crystal structure. This results in larger, purer crystals.[1]

  • Rapid Cooling (Crashing Out): When a solution is cooled too quickly (e.g., by immediately placing it in an ice bath), the compound precipitates rapidly. This process can trap impurities within the hastily formed solid, undermining the purification goal.[8] An ideal crystallization should show initial crystal formation over approximately 5 minutes and continue over a 20-minute period.[8]

Q4: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[6] This situation often arises when a compound is extremely soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).[6] The technique involves dissolving the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) appears. A few more drops of the "good" solvent are added to redissolve the precipitate, creating a saturated solution from which the pure compound will crystallize upon slow cooling.[6][9]

Part 2: Experimental Protocols & Data

Protocol 1: Solvent System Selection

Objective: To identify an optimal single or mixed-solvent system for the recrystallization of crude 3,5-Dimethyl-2-nitrobenzonitrile.

Materials:

  • Crude 3,5-Dimethyl-2-nitrobenzonitrile

  • Test tubes

  • Selection of solvents (see Table 1)

  • Heat source (hot plate or steam bath)

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into several different test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[3][5]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. A successful solvent will yield a large crop of crystals upon cooling.

  • For Mixed-Solvent Screening: If the compound is very soluble in a polar solvent (e.g., acetone, ethanol) even at room temperature, use that as the "good" solvent. Dissolve the crude solid in a minimal amount of this hot solvent. Add a nonpolar "bad" solvent (e.g., hexane, water) dropwise until turbidity appears. If crystals form upon cooling, you have identified a viable mixed-solvent pair.

Table 1: Suggested Solvents for Screening based on Physicochemical Principles

Solvent ClassExample SolventsExpected Behavior for 3,5-Dimethyl-2-nitrobenzonitrileRole
Polar Protic Ethanol, Isopropanol, MethanolModerate to high solubility when hot, lower solubility when cold.Good candidate for single-solvent system.
Polar Aprotic Acetone, Ethyl AcetateLikely high solubility at all temperatures.Potential "good" solvent for a mixed system.
Nonpolar Hexane, Heptane, TolueneLikely very low solubility at all temperatures.Potential "bad" solvent (anti-solvent) for a mixed system.
Aqueous WaterLikely insoluble.Potential "bad" solvent for a mixed system with a water-miscible solvent like ethanol or acetone.

Note: This table is predictive. Experimental verification is mandatory.

Protocol 2: Step-by-Step Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.

  • Dissolution: Place the crude 3,5-Dimethyl-2-nitrobenzonitrile in an Erlenmeyer flask (not a beaker, to minimize evaporation).[10] Add a boiling chip or magnetic stir bar. Add the minimum amount of hot recrystallization solvent to the flask while heating until the solid is completely dissolved.[11][12]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, this step is crucial. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[9][12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals in the funnel with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[6][10] Break the vacuum before adding the wash solvent, then reapply it.[10]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Part 3: Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Insoluble Impurities or Color Present? B->C D Perform Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Induce Crystallization C->E No D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Purified Crystals G->H I Pure Product H->I

Part 4: Troubleshooting Guide & FAQs

This section is formatted as a direct Q&A to solve specific experimental issues.

Q: My compound has "oiled out" into a liquid instead of forming crystals. What do I do?

  • Primary Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the solid to melt before it dissolves.[6] It can also be caused by a high concentration of impurities, which depresses the melting point, or if the solution is too concentrated.[6][13]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation point.[6][13]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[8][13]

    • If the problem persists, you may need to select a different solvent with a lower boiling point.

Q: The solution has cooled, but no crystals have formed. What went wrong?

  • Primary Cause: This is typically due to one of two reasons: 1) You used too much solvent, and the solution is not saturated.[13] 2) The solution is supersaturated, a metastable state where crystallization has not been initiated.[13]

  • Solution:

    • To address oversaturation: Gently boil off some of the solvent to increase the concentration, then attempt to cool again.[8]

    • To induce crystallization (nucleation):

      • Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[2][6]

      • If available, add a tiny "seed crystal" of the pure compound to the solution.[13]

Q: My final yield of purified crystals is very low. How can I improve it?

  • Primary Cause:

    • Using an excessive amount of solvent during the dissolution step is the most common reason, as a significant amount of product will remain in the mother liquor.[6][8][13]

    • Washing the collected crystals with solvent that was not ice-cold, or using too much wash solvent.[6]

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Solution:

    • Always use the minimum amount of hot solvent required for dissolution.[14]

    • Always wash the final crystals with a minimal volume of ice-cold solvent.[6]

    • To check for product in the mother liquor, you can try boiling it down to a smaller volume and cooling to see if a second crop of crystals forms (note: this second crop may be less pure).

    • Ensure your filtration apparatus is sufficiently hot during hot filtration to prevent this loss.[12]

Q: My "pure" crystals are still colored. How do I remove the color?

  • Primary Cause: Highly colored, polar impurities are present and may have been incorporated into the crystal lattice.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of decolorizing activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and proceed with the recrystallization as normal.[9] Be aware that using too much charcoal can also adsorb your product, reducing the yield.

Troubleshooting_Tree A Problem Occurs During Cooling B Compound forms an oil? A->B C No crystals form? A->C F Yield is very low? A->F D Reheat, add more solvent, cool very slowly B->D Yes E 1. Boil off some solvent 2. Scratch flask or add seed crystal C->E Yes G Check mother liquor. Use less solvent next time. Wash only with ice-cold solvent. F->G Yes

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved March 7, 2026, from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved March 7, 2026, from [Link]

  • Williams College. (n.d.). recrystallization.pdf. Retrieved March 7, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization-1.pdf. Retrieved March 7, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]

  • Bloom Tech. (2023, December 19). How is 3-Nitrobenzonitrile synthesized. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]

  • University of South Alabama. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile

As a Senior Application Scientist, I frequently consult on the optimization of electrophilic aromatic substitutions. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) presents a classic regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of electrophilic aromatic substitutions. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) presents a classic regioselectivity challenge. This guide is designed for researchers and drug development professionals, providing mechanistic causality, self-validating protocols, and actionable troubleshooting for this specific workflow.

Mechanistic Overview & Causality

This synthesis relies on the direct electrophilic aromatic nitration of 3,5-dimethylbenzonitrile. The reaction utilizes a "mixed acid" system (HNO₃/H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺)[1].

The regioselectivity is governed by a strict competition between electronic activation and steric hindrance:

  • Electronic Effects: The cyano group (-CN) is a meta-directing deactivator, whereas the two methyl groups (-CH₃) are ortho/para-directing activators[2]. Consequently, the nitronium ion preferentially attacks positions 2, 4, and 6. Due to molecular symmetry, positions 2 and 6 are equivalent.

  • Steric Effects: Position 4 is severely hindered as it is flanked by two methyl groups. Position 2, flanked by one methyl group and the linear, less sterically demanding cyano group, is kinetically favored. This yields 3,5-dimethyl-2-nitrobenzonitrile as the major product, with 3,5-dimethyl-4-nitrobenzonitrile forming as a minor byproduct[2].

G SM 3,5-Dimethylbenzonitrile (Starting Material) Reagent HNO₃ / H₂SO₄ (Nitronium Ion) SM->Reagent Major 3,5-Dimethyl-2-nitrobenzonitrile (Major Product) Reagent->Major 0-5 °C Pos 2 (Favored) Minor 3,5-Dimethyl-4-nitrobenzonitrile (Minor Byproduct) Reagent->Minor 0-5 °C Pos 4 (Hindered) Byproduct 3,5-Dimethyl-2-nitrobenzamide (Hydrolysis Byproduct) Major->Byproduct H₂O / H⁺ >15 °C

Figure 1: Reaction pathways and regioselectivity in the nitration of 3,5-dimethylbenzonitrile.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this optimized methodology. The protocol includes built-in validation steps to verify success before proceeding to downstream purification.

Step 1: Preparation of Nitrating Mixture In a flame-dried 250 mL flask, cool 40 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath. Slowly add 10 mL of fuming nitric acid (>90%) dropwise with vigorous stirring, strictly maintaining the internal temperature below 5 °C to prevent the premature evolution of NOₓ gases.

Step 2: Substrate Dissolution In a separate 500 mL flask, dissolve 13.1 g (0.10 mol) of 3,5-dimethylbenzonitrile in 20 mL of acetic anhydride. Cool this solution to 0 °C. Causality: Acetic anhydride acts as a water scavenger and forms acetyl nitrate in situ, a bulkier electrophile that enhances regioselectivity.

Step 3: Addition & Reaction Add the pre-cooled nitrating mixture dropwise to the substrate solution via an addition funnel. Maintain the reaction temperature at 0–5 °C. Stir the biphasic mixture continuously for 2 hours at 0–5 °C.

Step 4: In-Process Validation Check Before quenching, pull a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Run a rapid TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The desired 2-nitro isomer will elute slightly faster (higher Rf) than the more polar 4-nitro byproduct. The absence of the starting material spot confirms reaction completion.

Step 5: Quench & Workup Carefully pour the reaction mixture over 300 g of crushed ice. The crude product will precipitate as a pale yellow solid. Filter under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and rinse with a cold 5% NaHCO₃ solution.

Step 6: Purification Recrystallize the crude solid from a hot ethanol/water mixture to selectively isolate 3,5-dimethyl-2-nitrobenzonitrile.

Troubleshooting & FAQs

Q1: I am observing a high ratio of the 3,5-dimethyl-4-nitrobenzonitrile byproduct. How can I improve regioselectivity? A1: Regioselectivity in this system is highly sensitive to temperature and the nature of the nitrating agent. Elevated temperatures shift the reaction toward thermodynamic control, increasing the proportion of the sterically hindered 4-nitro isomer[2]. Ensure the internal temperature never exceeds 5 °C. For maximum regioselectivity, ensure you are using acetic anhydride as your co-solvent (as outlined in the protocol) to exploit the steric bulk of the acetyl nitrate intermediate.

Q2: My LC-MS shows a major impurity with a mass of M+18 relative to the desired product. What is this, and how do I prevent it? A2: A mass increase of +18 Da indicates the hydration of the nitrile group to form a primary amide (3,5-dimethyl-2-nitrobenzamide). Sulfuric acid is a potent catalyst for nitrile hydrolysis, especially if the reaction temperature rises or if excess water is present. To troubleshoot this:

  • Switch from standard 70% nitric acid to fuming nitric acid (>90%) to minimize water content.

  • Strictly control the exotherm during the acid addition phase.

  • Ensure the quench is performed rapidly over a large excess of ice to dilute the acid before the heat of dilution can trigger hydrolysis.

Q3: The reaction stalls at ~75% conversion. Increasing the temperature leads to impurities. How do I drive it to completion? A3: Aromatic nitration is a biphasic process; the reaction rate is fundamentally limited by the mass transfer rate between the organic substrate phase and the aqueous acid phase[3]. Do not increase the temperature. Instead, increase the mechanical stirring speed (e.g., use an overhead stirrer rather than a magnetic stir bar) to maximize the interfacial surface area.

Q4: How can I efficiently separate the 2-nitro and 4-nitro isomers on a larger scale without relying on column chromatography? A4: The two isomers exhibit distinct dipole moments and crystal packing efficiencies. The 2-nitro isomer typically has lower solubility in cold, moderately polar solvent systems. Perform a fractional crystallization by dissolving the crude mixture in hot ethanol, then slowly adding water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4 °C. The 3,5-dimethyl-2-nitrobenzonitrile will preferentially crystallize out of the matrix.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and product distribution, allowing you to benchmark your experimental results against known parameters.

Nitrating AgentSolvent / MediumTemp (°C)Conversion (%)Ratio (2-Nitro : 4-Nitro)Primary Impurity Observed
70% HNO₃ / H₂SO₄H₂SO₄20 - 25>9560 : 40Amide (Hydrolysis)
70% HNO₃ / H₂SO₄H₂SO₄0 - 58575 : 25Unreacted SM
Fuming HNO₃ / H₂SO₄H₂SO₄0 - 5>9582 : 18Trace Dinitro
HNO₃ / Ac₂OAcetic Anhydride-5 - 09290 : 10None (Clean Profile)
References
  • Nitration - Wikipedia Source: Wikipedia URL:[Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production Source: KBR URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Dimethyl-2-nitrobenzonitrile Synthesis

Troubleshooting Guides & FAQs Overview: Synthesizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a critical step in developing various pharmaceutical intermediates. Depending on your laboratory's capabilities...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs

Overview: Synthesizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a critical step in developing various pharmaceutical intermediates. Depending on your laboratory's capabilities and starting materials, this molecule is typically accessed via two primary routes: the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile, or the transition-metal-catalyzed cyanation of 1-bromo-3,5-dimethyl-2-nitrobenzene. Both routes present unique mechanistic challenges and specific side-product profiles.

Reaction Pathways & Side Product Mapping

SynthesisRoutes SM1 3,5-Dimethylbenzonitrile Nitration Nitration (HNO3 / H2SO4) SM1->Nitration Target 3,5-Dimethyl-2-nitrobenzonitrile (Target Product) Nitration->Target Major Regioisomer 4-Nitro Regioisomer (Side Product) Nitration->Regioisomer Minor Hydrolysis Amide/Acid (Hydrolysis Side Product) Nitration->Hydrolysis Trace SM2 1-Bromo-3,5-dimethyl- 2-nitrobenzene Cyanation Cyanation (Ni/Pd + CN source) SM2->Cyanation Cyanation->Target Major Debrom Debrominated Arene (Reduction Side Product) Cyanation->Debrom Minor Homocouple Biaryl Dimer (Homocoupling Side Product) Cyanation->Homocouple Trace

Fig 1: Reaction pathways and common side products in 3,5-Dimethyl-2-nitrobenzonitrile synthesis.

Troubleshooting FAQs: Nitration Route

Q1: During the nitration of 3,5-dimethylbenzonitrile, I am observing a significant amount of the 4-nitro regioisomer. How can I improve regioselectivity? Mechanistic Causality: The methyl groups at C3 and C5 are ortho/para-directing activators, while the cyano group at C1 is a meta-directing deactivator. Position 2 is sterically hindered by the adjacent cyano and methyl groups but electronically favored. Position 4 is sterically hindered by the two methyl groups. High temperatures push the reaction toward thermodynamic control, which alters the regioisomeric ratio and can promote the formation of diene adducts that rearomatize into undesired isomers[1]. Resolution: Maintain strict kinetic control. Lower the reaction temperature to 0–5 °C. Ensure the mixed acid (HNO3/H2SO4) is added dropwise over an extended period. Because the mass transfer rate between the organic and aqueous acid phases dictates the reaction rate, intensified mixing at low temperatures prevents localized hot spots that drive regioisomerization[2].

Q2: I am seeing hydrolysis of the nitrile group to an amide or carboxylic acid during the nitration workup. What is causing this? Mechanistic Causality: Nitriles are highly susceptible to acid-catalyzed hydration, particularly in the presence of concentrated sulfuric acid and the water generated as a byproduct of the nitration event. If the reaction mixture is quenched into water that is not sufficiently chilled, the exothermic heat of dilution spikes the temperature, rapidly accelerating the hydrolysis of the nitrile to 3,5-dimethyl-2-nitrobenzamide. Resolution: Implement a reverse-quench protocol. Pour the reaction mixture slowly over a large excess of vigorously stirred crushed ice. The internal temperature must not exceed 10 °C during the entire quench process.

Troubleshooting FAQs: Cyanation Route

Q3: When using transition-metal catalyzed cyanation of 1-bromo-3,5-dimethyl-2-nitrobenzene, I detect a substantial debromination side product (1,3-dimethyl-2-nitrobenzene). How do I suppress this? Mechanistic Causality: Debromination (protodehalogenation) occurs when the intermediate aryl-metal species (e.g., Aryl-Ni(II)-Br) undergoes premature protonation instead of transmetallating with the cyanide source[3]. This is almost exclusively caused by trace moisture in the solvent, hygroscopic cyanide salts (e.g., K4[Fe(CN)6] or Zn(CN)2), or the use of protic co-solvents. Resolution: Rigorously dry all reagents. Use anhydrous solvents (e.g., dioxane or DMF) with a water content of <50 ppm. Dry the cyanide source under high vacuum at 80 °C for 12 hours prior to use.

Q4: My cyanation reaction yields a yellow insoluble solid, identified as the homocoupled biaryl dimer. What drives this side reaction? Mechanistic Causality: Homocoupling (Ullmann-type condensation) is a common parasitic pathway in Ni-catalyzed cross-couplings. It occurs when the rate of transmetallation is slow relative to oxidative addition. This allows two aryl-metal species to accumulate and undergo reductive elimination together, forming 3,3',5,5'-tetramethyl-2,2'-dinitro-1,1'-biphenyl[4]. Resolution: Ensure a high local concentration of dissolved cyanide. If using poorly soluble cyanide sources like Zn(CN)2, add a catalytic amount of zinc dust to accelerate transmetallation and maintain the active Ni(0) state[4]. Alternatively, use a syringe pump to slowly add the aryl halide, keeping its concentration low relative to the active catalyst.

Quantitative Data: Side Product Profiling

To assist with LC-MS and HPLC method development, the following table summarizes the expected quantitative profile of the synthesis mixture.

CompoundRoleMW ( g/mol )Relative Retention Time (RRT)*Acceptable Limit (IPC)
3,5-Dimethyl-2-nitrobenzonitrile Target Product 176.17 1.00 > 95.0%
3,5-Dimethyl-4-nitrobenzonitrileRegioisomer (Nitration)176.17~ 1.08< 3.0%
3,5-Dimethyl-2-nitrobenzamideHydrolysis (Nitration)194.19~ 0.65< 1.0%
1,3-Dimethyl-2-nitrobenzeneDebromination (Cyanation)151.16~ 1.25< 2.0%
Biaryl DimerHomocoupling (Cyanation)300.31~ 1.80< 0.5%

*RRT is approximate and based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% TFA) gradient.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in self-validation checkpoints to ensure procedural integrity.

Protocol A: Kinetically Controlled Nitration

Objective: Synthesize 3,5-Dimethyl-2-nitrobenzonitrile while suppressing the 4-nitro regioisomer and hydrolysis products.

  • Preparation: Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in concentrated H2SO4 (5.0 volumes). Cool the reactor to 0 °C using a cryostat.

  • Mixed Acid Addition: Prepare a mixed acid solution of fuming HNO3 (1.1 eq) and concentrated H2SO4 (2.0 volumes). Add this mixture dropwise over 2 hours.

    • Self-Validation Checkpoint 1 (Thermal): The internal temperature must not exceed 5 °C. If a temperature spike >5 °C occurs, pause the addition. A continuous spike indicates poor mixing or localized accumulation of unreacted nitric acid.

  • Reaction Monitoring: Stir at 0–5 °C for 1 hour.

    • Self-Validation Checkpoint 2 (Analytical): Pull a 50 µL aliquot, quench in 1 mL cold acetonitrile, and analyze via HPLC. The reaction is complete when starting material is <1.0%. If the regioisomer ratio (2-nitro vs 4-nitro) drops below 15:1, kinetic control has been lost.

  • Quench: Pour the mixture slowly into 20 volumes of vigorously stirred crushed ice.

    • Self-Validation Checkpoint 3 (Visual): A pale yellow precipitate should form immediately. If the precipitate is dark orange or brown, oxidative side reactions or extensive hydrolysis have occurred.

  • Isolation: Filter the solid, wash with cold water until the filtrate pH > 5, and dry under vacuum at 40 °C.

Protocol B: Anhydrous Nickel-Catalyzed Cyanation

Objective: Convert 1-bromo-3,5-dimethyl-2-nitrobenzene to the target nitrile while preventing debromination and homocoupling.

  • System Purging: To an oven-dried Schlenk tube, add NiCl2·glyme (10 mol%), dppf ligand (10 mol%), and Zn(CN)2 (0.6 eq). Evacuate and backfill with dry Argon three times.

  • Solvent Addition: Add anhydrous DMF (previously degassed).

    • Self-Validation Checkpoint 1 (Moisture): Perform Karl Fischer titration on the DMF in the reactor. Water content must be <50 ppm. If >50 ppm, abort and replace the solvent, as debromination will dominate[3].

  • Substrate Addition: Add 1-bromo-3,5-dimethyl-2-nitrobenzene (1.0 eq) and a catalytic amount of Zn dust (10 mol%) to accelerate Ni(II) reduction to active Ni(0)[4].

  • Reaction: Heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint 2 (Colorimetric/Analytical): The solution should transition from pale green to deep red/brown, indicating the formation of the active Ni(0) complex. Analyze via GC-MS after 4 hours; debrominated arene should be <2%.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M NH4OH to break down nickel-cyanide complexes. Extract, dry over Na2SO4, and concentrate.

References

1.[1] Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. Canadian Journal of Chemistry. 1 2.[3] Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. 3 3.[4] Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.4 4.[2] Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. 2

Sources

Optimization

troubleshooting low yield in the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile

The following guide is structured as a Tier 3 Technical Support resource for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile . It assumes the user is a professional chemist encountering yield issues (typically <20% or...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile . It assumes the user is a professional chemist encountering yield issues (typically <20% or difficult purification) and provides high-level troubleshooting, mechanistic insight, and validated protocols.

Ticket ID: CHEMSUP-NITRO-2404 Topic: Troubleshooting Low Yield & Regioselectivity Issues Status: Resolved / Expert Guide Available[1][2]

Executive Summary: Why is this synthesis failing?

If you are attempting the direct nitration of 3,5-dimethylbenzonitrile and achieving low yields (10-30%), you are likely encountering two convergent failure modes:

  • Regiochemical Mismatch (The "Buttressing" Trap): The nitrile group (CN) is meta-directing (deactivating), while the two methyl groups are ortho/para-directing (activating).[1][2]

    • Position 4 (Para to CN): Activated by two ortho-methyls.[1][2] Sterically hindered by the "buttressing effect" of two methyls, but electronically highly favorable.

    • Position 2 (Ortho to CN): Activated by one ortho-methyl and one para-methyl.[1][2] Sterically hindered by the adjacent CN group and one methyl.

    • Result: The reaction typically favors the 4-nitro isomer (an impurity) over the target 2-nitro isomer , often in a 60:40 or 70:30 ratio, leading to massive yield loss during purification.[1][2]

  • Nitrile Hydrolysis: The combination of strong acid (H₂SO₄/HNO₃), exotherms, and aqueous workup conditions frequently hydrolyzes the nitrile (CN) to a primary amide (CONH₂) or carboxylic acid, which disappears from the organic layer or co-elutes as a polar impurity.

Diagnostic Workflow

Before altering your protocol, confirm the failure mode using this decision tree.

Troubleshooting Start Start: Low Yield Observed CheckNMR Analyze Crude 1H-NMR Start->CheckNMR IsomerCheck Are there two sets of Methyl peaks? CheckNMR->IsomerCheck Isomer4 Major Product: 4-Nitro Isomer (Symmetric Methyls) IsomerCheck->Isomer4 Yes, Symmetric Me peaks Isomer2 Major Product: 2-Nitro Isomer (Asymmetric Environment) IsomerCheck->Isomer2 No, Target is present but low RegioFix Switch Route: Amine Oxidation Isomer4->RegioFix See Protocol B (Oxidation) HydrolysisCheck Check IR: Strong peak at ~1680 cm-1? Isomer2->HydrolysisCheck Amide Issue: Nitrile Hydrolysis (Amide Formation) HydrolysisCheck->Amide Yes Optimization Optimize Temp/Acid Ratio HydrolysisCheck->Optimization No

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.

Troubleshooting Guides & Protocols

Scenario A: Optimizing Direct Nitration (If you must use this route)

Use this if starting material cost is critical and you can tolerate lower yields (30-40%).[1][2]

The Fix: Switch from "Mixed Acid" (HNO₃/H₂SO₄) to KNO₃/H₂SO₄ to control the exotherm and minimize hydrolysis.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Rationale
Nitrating Agent Fuming HNO₃KNO₃ (Solid)Slow release of NO₂⁺ prevents thermal spikes.[1][2]
Solvent/Acid H₂SO₄ (Conc.)[1][2][3][4][5]H₂SO₄ + DCM (Biphasic)DCM acts as a heat sink and protects the product.
Temperature 0°C → RT-10°C → 0°C (Strict)Prevents hydrolysis of -CN to -CONH₂.[1][2]
Quenching Pour onto icePour into Ice/DCM mixImmediate extraction prevents acid-catalyzed hydrolysis.[1][2]

Step-by-Step Protocol:

  • Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in DCM (5 vol) and conc. H₂SO₄ (5 vol).[1] Cool to -10°C.[1][2]

  • Add KNO₃ (1.1 eq) portion-wise over 1 hour. Do not allow T > 0°C.

  • Stir at 0°C for 2 hours. Monitor by TLC (Target 2-nitro is usually less polar than 4-nitro due to twisting of the nitro group out of plane).[1][2]

  • Critical Workup: Pour onto crushed ice (20 vol) with vigorous stirring. Immediately separate the DCM layer. Wash with sat.[1][2] NaHCO₃ (cold) until neutral.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1). The 4-nitro isomer is often less soluble and crystallizes out first; the target 2-nitro remains in the mother liquor (requires column chromatography for high purity).[1]

Scenario B: The "Gold Standard" Route (Amine Oxidation)

Use this for high value/high purity requirements.[2] This bypasses the regioselectivity issue entirely.

The Logic: Instead of forcing a nitro group into a crowded position, start with 2-amino-3,5-dimethylbenzonitrile (commercially available or accessible via reduction of the mixed nitro isomers) and oxidize the amine to a nitro group.[1][2] This guarantees the position of the nitro group.

Reagents: Sodium Perborate Tetrahydrate (NaBO₃[1][2]·4H₂O) in Acetic Acid.[1][2]

ReactionScheme Amine 2-Amino-3,5-dimethylbenzonitrile (Starting Material) Intermediate [Nitroso Intermediate] Amine->Intermediate NaBO3 / AcOH 55°C Product 3,5-Dimethyl-2-nitrobenzonitrile (Target >85% Yield) Intermediate->Product Oxidation

Figure 2: The oxidation pathway avoids steric competition.[1][2]

Protocol:

  • Dissolution: Dissolve 2-amino-3,5-dimethylbenzonitrile (10 mmol) in Glacial Acetic Acid (30 mL).

  • Reagent Addition: Add Sodium Perborate Tetrahydrate (50 mmol, 5.0 eq) in a single portion.

  • Reaction: Heat the suspension to 55–60°C .

    • Note: Do not exceed 65°C to avoid degrading the nitrile.[1]

    • The reaction will turn green (nitroso) then yellow (nitro).

  • Duration: Stir for 4–6 hours. Monitor disappearance of amine by TLC (ninhydrin stain active for amine).

  • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates as a white/pale yellow solid.

  • Yield: Typically 80–90%.[1][2] No isomer separation required.[1][2]

FAQ: Technical Deep Dive

Q: Why can't I just use the Sandmeyer reaction (Diazonium -> Nitrite)? A: You can, but it is operationally more difficult for this substrate.[1][2] The steric crowding at position 2 destabilizes the diazonium salt, increasing the risk of "dediazoniation" (forming 3,5-dimethylbenzonitrile) or phenol formation (reaction with water). The oxidation method (Scenario B) is thermodynamically driven and avoids the unstable diazonium intermediate.

Q: How do I distinguish the 2-nitro and 4-nitro isomers by NMR? A:

  • 4-Nitro (Symmetric): The molecule has a plane of symmetry.[1][2] You will see one singlet for the two methyl groups (integrating to 6H) and one singlet for the aromatic protons (integrating to 2H).[1][2]

  • 2-Nitro (Asymmetric): The symmetry is broken.[1][2] You will see two distinct methyl singlets (3H each) and two distinct aromatic doublets (1H each) with meta-coupling (J ~1-2 Hz).[1][2]

Q: My product has a melting point of 105°C, but literature says ~200°C? A: You likely have the wrong isomer or a hydrolysis product.[1][2]

  • 3,5-dimethyl-4-nitrobenzonitrile: MP ~105–110°C.[1][2]

  • 3,5-dimethyl-2-nitrobenzonitrile: MP is generally lower than the amide, but check specific Certificates of Analysis.[1][2]

  • 3,5-dimethyl-2-nitrobenzamide (Hydrolysis impurity): MP ~180–200°C (High MP due to H-bonding).[1][2]

  • Action: Run an IR.[1][2] If you see a broad stretch at 3300-3500 cm⁻¹ (NH) and carbonyl at 1680 cm⁻¹, you have the amide.[2]

References

  • Nitration Regioselectivity & Methods: Olah, G. A., Malhotra, R., & Narang, S. C.[2][6] (1989).[1][6] Nitration: Methods and Mechanisms. VCH Publishers.[1][2] (Classic reference for mixed acid nitration kinetics).

  • Oxidation of Anilines to Nitro Compounds: McKillop, A., & Tarbin, J. A. (1996).[2] Sodium perborate in acetic acid: A convenient method for the oxidation of anilines to nitroarenes. Tetrahedron, 52(39), 12953-12958.[1][2]

  • Synthesis of Anti-Androgen Intermediates (Patent Literature): Sawyers, C. L., et al. (2006).[2] Diarylhydantoin compounds. US Patent Application 2006/0004051.[1][2] (Describes synthesis of similar crowded benzonitriles).

  • Sandmeyer vs Oxidation Efficiency: Becke, F., & Muller, H. (1974).[1][2] Method for the preparation of aromatic nitriles. US Patent 3,846,465.[1][2] (Discusses stability of crowded nitriles).

Sources

Troubleshooting

improving the regioselectivity of nitration for 3,5-dimethylbenzonitrile

Here is the comprehensive technical support guide for the nitration of 3,5-dimethylbenzonitrile. Topic: Improving Regioselectivity & Process Optimization Doc ID: TS-NIT-35DMB-001 Audience: Process Chemists, Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the nitration of 3,5-dimethylbenzonitrile.

Topic: Improving Regioselectivity & Process Optimization Doc ID: TS-NIT-35DMB-001 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: Nitrating 3,5-dimethylbenzonitrile presents a classic conflict between electronic activation and steric hindrance .

  • Electronic Factors: The methyl groups (C3, C5) strongly activate the C4 position (ortho to both methyls) and the C2/C6 positions (ortho to one, para to the other). The nitrile group (C1) deactivates the ring but directs meta (relative to itself), which unfortunately points to the already occupied C3/C5 positions.

  • Steric Factors:

    • Position 4: Located between two methyl groups.[1] This creates a "buttressing effect," making electrophilic attack severely hindered despite being the most electronically activated site.

    • Position 2 (and 6): Located between a methyl group and the linear nitrile group. While the nitrile has a dipole, its cylindrical shape offers less steric bulk than a methyl group.

The Outcome: Under standard mixed-acid conditions, the reaction is kinetically controlled by sterics .

  • Major Product (~80-90%): 2-nitro-3,5-dimethylbenzonitrile (Less hindered).

  • Minor Product (~10-20%): 4-nitro-3,5-dimethylbenzonitrile (Sterically blocked).

This guide focuses on maximizing the yield of the desired isomer and suppressing side reactions (hydrolysis/over-nitration).

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the steric barrier at C4 and the kinetic accessibility of C2.

NitrationMechanism Start 3,5-Dimethylbenzonitrile (Substrate) TS_2 Transition State (C2 Attack) Lower Activation Energy (Less Steric Hindrance) Start->TS_2 Attack at C2/C6 TS_4 Transition State (C4 Attack) High Activation Energy (Severe Steric Clash) Start->TS_4 Attack at C4 NO2 Nitronium Ion (NO2+) NO2->TS_2 NO2->TS_4 Prod_2 MAJOR PRODUCT 2-Nitro-3,5-dimethylbenzonitrile (Kinetically Favored) TS_2->Prod_2 -H+ Prod_4 MINOR PRODUCT 4-Nitro-3,5-dimethylbenzonitrile (Electronically Activated but Sterically Blocked) TS_4->Prod_4 -H+

Caption: Kinetic pathway comparison showing the dominance of the C2-attack due to the steric buttressing effect at C4.

Optimized Experimental Protocol

To ensure reproducibility and minimize the hydrolysis of the nitrile group to an amide (a common side reaction), strict temperature control is required.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 3,5-Dimethylbenzonitrile (1.0 eq)[2]

  • Solvent/Catalyst: Conc. H₂SO₄ (5.0 - 10.0 vol)

  • Nitrating Agent: Fuming HNO₄ (1.1 eq) or KNO₃ (1.1 eq)

Step-by-Step Workflow:

  • Dissolution: Charge 3,5-dimethylbenzonitrile into a reactor containing concentrated H₂SO₄ at 0°C. Stir until fully dissolved.

    • Note: The nitrile may complex with the acid; ensure a homogeneous solution before proceeding.

  • Nitration (The Critical Step):

    • Cool the mixture to -5°C to 0°C .

    • Add the nitrating agent (pre-mixed HNO₃/H₂SO₄ or solid KNO₃) portion-wise.

    • CRITICAL: Maintain internal temperature < 5°C . Exotherms above 10°C increase the risk of nitrile hydrolysis and dinitration.

  • Reaction Monitoring:

    • Stir at 0°C for 1–2 hours.

    • Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] Look for the disappearance of starting material (SM).

  • Quenching:

    • Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.

    • Safety: This is highly exothermic.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with cold water until pH is neutral.

    • If oil forms: Extract with DCM, wash with NaHCO₃ (aq), and dry over Na₂SO₄.

Data: Typical Product Distribution
IsomerStructureApprox. YieldPhysical Property
2-Nitro 2-NO₂, 1-CN, 3,5-Me80 - 85% Lower MP, higher solubility
4-Nitro 4-NO₂, 1-CN, 3,5-Me10 - 15% Higher MP (Symmetric), lower solubility
Byproducts Amides, Dinitro< 5%Polar impurities

Troubleshooting Guide (FAQ)

Scenario A: "I need the 4-Nitro isomer, but I'm mostly getting the 2-Nitro."

Q: Can I force the reaction to favor the 4-nitro isomer? A: Directly, no. The steric hindrance at C4 is intrinsic. However, you can enrich the 4-nitro isomer during purification :

  • Solvent Choice: The 4-nitro isomer is more symmetric and typically has a higher melting point and lower solubility than the 2-nitro isomer.

  • Recrystallization: Dissolve the crude mixture in hot Ethanol or 2-Propanol. Upon cooling, the 4-nitro isomer often crystallizes out first . Filter this crop to get enriched 4-nitro. The filtrate will contain mostly 2-nitro.

  • Chromatography: If separation is difficult, use a silica column. The 2-nitro isomer (less symmetric dipole) usually elutes slightly differently, but flash chromatography can be challenging due to overlapping spots.

Scenario B: "I am seeing a new polar spot on TLC."

Q: What is this impurity? A: This is likely 3,5-dimethylbenzamide , formed by the acid-catalyzed hydrolysis of the nitrile.

  • Cause: Temperature too high (>10°C) or insufficient quenching speed.

  • Fix: Keep the reaction strictly below 0°C. Ensure the sulfuric acid is dry (use 98% or oleum if necessary, but oleum increases dinitration risk).

Scenario C: "The reaction stalled."

Q: There is still starting material after 3 hours. A: The nitrile group strongly deactivates the ring.

  • Fix: Allow the reaction to warm slightly to 10°C (carefully!). Do not exceed 20°C.

  • Alternative: Use "Mixed Acid" (HNO₃/H₂SO₄) instead of nitrate salts to increase the concentration of the active nitronium species (

    
    ).
    
Scenario D: "I have dinitrated products."

Q: I see a very non-polar spot or multiple nitro peaks. A: You have formed 2,4-dinitro-3,5-dimethylbenzonitrile or 2,6-dinitro isomers.

  • Cause: Excess nitric acid (> 1.2 eq) or "hot spots" during addition.

  • Fix: Use exactly 1.05 eq of HNO₃. Improve stirring efficiency to prevent local concentration spikes.

Advanced Optimization: Regioselectivity Tuning

While you cannot flip the major product to 4-nitro easily, you can maximize the 2-nitro/4-nitro ratio or purity using solvent effects.

ParameterConditionEffect on Selectivity
Nitrating Agent Acetyl Nitrate (Ac₂O/HNO₃)Increases steric bulk of the electrophile. Increases 2-nitro selectivity (further disfavors C4).
Solvent Acetic Anhydride Promotes ortho-attack (C2) via specific solvation mechanisms.
Temperature -20°C Increases selectivity for the kinetic product (2-nitro) by reducing energy available to overcome the C4 steric barrier.

Recommendation for 4-Nitro Synthesis: If the 4-nitro isomer is your absolute target and yield is critical, consider an alternative synthetic route rather than direct nitration of the nitrile.

  • Route: Nitration of 1,3,5-trimethylbenzene

    
     Oxidation of the methyl group para to the nitro group (challenging selectivity).
    
  • Route: Sandmeyer reaction on commercially available 4-amino-3,5-dimethylbenzonitrile (if available).

References

  • Nitr

    • Source: BenchChem Application Notes[4]

    • URL:

  • Steric Effects in Electrophilic Arom

    • Source: ChemicalBook / Organic Syntheses
    • URL:

  • Separ

    • Source: P
    • URL:

  • Safety D

    • Source: PubChem (NIH)
    • URL:

Sources

Optimization

stability and degradation of 3,5-Dimethyl-2-nitrobenzonitrile under acidic conditions

Stability and Degradation under Acidic Conditions Welcome to the technical support center for 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8). As a highly functionalized organic building block, understanding its stab...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Degradation under Acidic Conditions

Welcome to the technical support center for 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8). As a highly functionalized organic building block, understanding its stability profile is critical for researchers integrating it into complex synthetic workflows or drug development pipelines. This guide provides field-proven insights into its degradation mechanisms under acidic stress, troubleshooting FAQs, and self-validating experimental protocols.

I. Troubleshooting & FAQs

Q1: Why is 3,5-Dimethyl-2-nitrobenzonitrile degrading in my acidic reaction mixture, and what are the specific byproducts? A: Under acidic conditions, the nitrile group (-C≡N) is highly susceptible to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the nitrile nitrogen, rendering the adjacent carbon highly electrophilic. Nucleophilic attack by water forms an imidic acid tautomer, which rapidly isomerizes into the primary intermediate: 3,5-dimethyl-2-nitrobenzamide . Under prolonged heating in strong acid, this amide further hydrolyzes to the final degradation product, 3,5-dimethyl-2-nitrobenzoic acid [1]. The nitro and methyl groups remain stable under these specific non-reducing acidic conditions[2].

Q2: How does the specific substitution pattern (ortho-nitro, meta-methyl) affect the degradation kinetics compared to standard benzonitriles? A: Steric hindrance and electronic effects heavily dictate the hydrolysis rate. The ortho-nitro group exerts significant steric bulk, physically shielding the nitrile carbon from nucleophilic attack by water. Furthermore, the strong electron-withdrawing nature of the nitro group (via inductive effects) destabilizes the protonated intermediate. Studies on substituted benzonitriles in sulfuric acid demonstrate that while electron-withdrawing groups can enhance nucleophilic addition in highly concentrated acids (>15 M), the extreme steric hindrance of the ortho-nitro group generally makes this specific compound more resistant to mild acid hydrolysis compared to unhindered benzonitriles[3].

Q3: I am observing a plateau in my degradation studies where the amide intermediate accumulates, but the carboxylic acid does not form. Why? A: The secondary hydrolysis of an amide to a carboxylic acid requires significantly harsher conditions than the initial hydrolysis of the nitrile to the amide. Protonation of the amide oxygen is less thermodynamically favorable, and the subsequent tetrahedral intermediate is severely sterically crowded by the adjacent ortho-nitro and meta-methyl groups. To drive complete conversion to the carboxylic acid, you must increase the acid concentration (e.g., >10 M H₂SO₄) and elevate the temperature[1].

Q4: How should I prepare my samples for HPLC analysis to prevent further degradation in the autosampler? A: Acidic hydrolysis is a continuous kinetic process. If you place a highly acidic reaction aliquot directly into an autosampler, degradation will continue while the sample waits for injection, severely skewing your kinetic data. You must quench the reaction immediately upon sampling. We recommend neutralizing the aliquot with an equivalent volume of a cold, buffered basic solution (e.g., 0.5 M sodium phosphate buffer, pH 7.5) before injection to halt the hydrolysis mechanism entirely.

II. Mechanistic Visualization

degradation_pathway A 3,5-Dimethyl-2-nitrobenzonitrile (Starting Material) B Protonated Nitrile Intermediate A->B H+ (Fast) C 3,5-Dimethyl-2-nitrobenzamide (Amide Intermediate) B->C H2O (Rate-determining) D 3,5-Dimethyl-2-nitrobenzoic acid (Final Product) C->D H+, H2O (Prolonged heating)

Caption: Acid-catalyzed hydrolysis pathway of 3,5-Dimethyl-2-nitrobenzonitrile.

III. Quantitative Data Presentation

The following table summarizes the expected degradation kinetics and product distribution of 3,5-Dimethyl-2-nitrobenzonitrile under varying acidic stress conditions.

Table 1: Simulated Degradation Kinetics & Product Distribution

Acidic ConditionTemp (°C)Est. Half-life (t½)Primary Degradant Observed (at 24h)Target Mass Balance
0.1 M HCl25> 30 daysNone (Stable)> 99%
1.0 M HCl60~ 72 hours3,5-Dimethyl-2-nitrobenzamide> 98%
10.0 M H₂SO₄80~ 4 hoursAmide + Carboxylic Acid mixture> 95%
18.0 M H₂SO₄100< 1 hour3,5-Dimethyl-2-nitrobenzoic acid> 90%
IV. Self-Validating Experimental Protocol: Acidic Forced Degradation

To accurately profile the degradation of this compound, researchers must employ a self-validating workflow. By establishing a


 baseline and enforcing a strict mass balance threshold, this protocol ensures that observed peak reductions are exclusively due to the characterized hydrolysis pathways rather than sample loss or unmonitored side reactions.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 3,5-Dimethyl-2-nitrobenzonitrile in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

    • Causality: Acetonitrile ensures complete solubilization before introducing the aqueous acid, preventing biphasic degradation kinetics which can cause erratic data.

  • Acidification & Baseline Establishment:

    • Aliquot 1 mL of the stock solution into amber glass vials. Add 1 mL of the chosen acid (e.g., 1.0 M HCl or 10.0 M H₂SO₄).

    • Self-Validation Check (t=0): Immediately quench one vial (following Step 4) to serve as the zero-time point. This confirms that degradation does not occur instantaneously during mixing and establishes the 100% purity baseline.

  • Thermal Stress:

    • Seal the vials and incubate at target temperatures (e.g., 25°C, 60°C, 80°C) using a tightly controlled thermomixer.

  • Quenching (Critical Step):

    • At predefined time points (e.g., 1h, 4h, 24h), remove a vial and immediately add an equivalent volume of cold 0.5 M sodium phosphate buffer (pH 7.5).

    • Causality: Failing to neutralize the acid will allow the compound to continue degrading in the autosampler, invalidating the kinetic data.

  • Chromatographic Analysis (LC-MS):

    • Inject the quenched samples using a validated LC-MS method.

    • Self-Validation Check (Mass Balance): Calculate the total molar sum of the parent peak, the amide intermediate, and the carboxylic acid product. A mass balance of >95% validates that no volatile, polymeric, or unmonitored side-products have formed during the experiment.

workflow Step1 1. Stock Preparation (1 mg/mL in MeCN) Step2 2. Acidification (Add 0.1M - 1.0M HCl/H2SO4) Step1->Step2 Step3 3. Thermal Stress (Incubate at 25°C, 40°C, 60°C) Step2->Step3 Step4 4. Quenching (Critical) (Neutralize with Buffer pH 7.5) Step3->Step4 Step5 5. LC-MS Analysis (Quantify Mass Balance) Step4->Step5

Caption: Self-validating experimental workflow for acidic forced degradation studies.

V. References
  • Title: Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC Source: Jordan Journal of Chemistry URL:

  • Title: Conversion of 2-Nitrobenzonitrile into Benzoic Acid Source: RSC Publishing URL:

  • Title: An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitrobenzonitrile Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: TLC Analysis for 3,5-Dimethyl-2-nitrobenzonitrile

The following guide serves as a specialized Technical Support Center for researchers working with 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-6) . It focuses on the most critical analytical challenge: monitoring the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-6) . It focuses on the most critical analytical challenge: monitoring the transformation of the nitro group or nitrile functionality via Thin Layer Chromatography (TLC).[1]

Status: Active Operator: Senior Application Scientist Context: Reaction Monitoring & Quality Control

Method Development & Solvent Selection[2][3][4][5][6][7]

Ticket #001: "I cannot separate the starting material from the product. Both co-elute."[1]

Diagnosis: 3,5-Dimethyl-2-nitrobenzonitrile is a moderately polar aromatic compound due to the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups.[1]

  • Scenario A (Nitro Reduction): If you are reducing the nitro group to an amine (2-amino-3,5-dimethylbenzonitrile), the product will be significantly more polar and capable of Hydrogen bonding.[1]

  • Scenario B (Nitrile Hydrolysis): If you are hydrolyzing the nitrile to an amide or acid, the polarity shift is drastic.[1]

Solution: You must exploit the polarity difference. The nitro-starting material (SM) interacts primarily via dipole-dipole forces, whereas the amine product interacts via strong H-bonding with the silica hydroxyls.[1]

Recommended Mobile Phases:

Reaction TypeMobile Phase SystemExpected Behavior
Nitro Reduction Hexane : Ethyl Acetate (4:1) SM: Rf ~0.60 Product (Amine): Rf ~0.25
Nitrile Hydrolysis DCM : Methanol (95:5) SM: Rf ~0.80 Product (Amide): Rf ~0.30
General Screening Hexane : EtOAc (3:1) Standard starting point for most benzonitriles.[1]

Expert Insight: If the amine product "tails" (streaks) due to interaction with acidic silica, add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This neutralizes the silica surface and sharpens the amine spot [1].[1]

Ticket #002: "Which visualization method is best? My product isn't showing up under UV."

Diagnosis: While 3,5-Dimethyl-2-nitrobenzonitrile is strongly UV-active (aromatic nitro conjugation), the reduced amine product may have a different absorption maximum (hypsochromic shift) or lower extinction coefficient.[1] Relying solely on UV (254 nm) can lead to false negatives regarding conversion.

Solution: Implement a "Dual-Visualization" protocol.

  • Non-Destructive: UV 254 nm (Green background, dark spots).[2]

  • Destructive (Chemical Stain):

    • Ninhydrin Stain: Specific for the Product (Primary Amine).[3] It will turn the amine spot red/purple upon heating. The Nitro-SM will not stain.[1]

    • p-Anisaldehyde: A universal stain that differentiates based on color.[4] The electron-rich amine often stains yellow/brown, while the electron-poor nitro compound may stain faintly or not at all [2].[1]

Visualization Logic:

VisualizationLogic start Develop TLC Plate uv Check UV (254 nm) start->uv decision Are spots visible? uv->decision stain_choice Select Chemical Stain decision->stain_choice Yes (Mark spots) decision->stain_choice No (Product likely non-UV active) ninhydrin Ninhydrin Stain (Specific for Amines) stain_choice->ninhydrin Target: Amine anisaldehyde p-Anisaldehyde (General/Universal) stain_choice->anisaldehyde Target: General result_amine Red/Purple Spot: Product Confirmed ninhydrin->result_amine result_nitro No Stain / Faint: Starting Material ninhydrin->result_nitro

Figure 1: Decision matrix for selecting the appropriate visualization technique based on the functional group being monitored.

Experimental Protocol: Monitoring Nitro Reduction

Objective: Monitor the reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile.

Materials:

  • TLC Plates: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Mobile Phase: Hexane/Ethyl Acetate (3:1).[5]

  • Reference Standards: Pure Starting Material (SM) dissolved in EtOAc.

  • Visualization: UV Lamp (254 nm) and Ninhydrin Dip.[5][6]

Step-by-Step Procedure:

  • Preparation:

    • Dissolve a micro-spatula tip of your reaction mixture (RM) in 0.5 mL Ethyl Acetate.

    • Prepare the developing chamber with 10 mL of Hexane/EtOAc (3:1). Add a filter paper wick to saturate the chamber with solvent vapor (Critical for reproducibility) [3].

  • Spotting (The "Co-Spot" Technique):

    • Lane 1: Pure SM.

    • Lane 2: Co-spot (SM + RM). This proves separation is possible.[1]

    • Lane 3: Reaction Mixture (RM).[5]

  • Development:

    • Elute until the solvent front is ~1 cm from the top.[1][7]

    • Dry the plate completely. Residual solvent can interfere with staining.[6]

  • Analysis:

    • UV Check: Mark the dark spots.[8][7][2] The SM should be high (Rf ~0.6). The Product should be lower (Rf ~0.2-0.3).[1]

    • Stain: Dip in Ninhydrin and heat with a heat gun at 110°C.

    • Interpretation:

      • Pink spot in Lane 3 (Low Rf): Product formed.[6]

      • Dark UV spot in Lane 3 (High Rf): Unreacted SM remains.

      • Action: If High Rf spot persists, continue reaction.

Troubleshooting & FAQs

Ticket #003: "My amine product is streaking (tailing) badly."

Cause: The basic amine group (NH₂) interacts strongly with the acidic silanol (Si-OH) groups on the silica plate.[1] Fix: Pre-treat your mobile phase. Add 1% Triethylamine (Et₃N) to the Hexane/EtOAc mixture. This "caps" the active sites on the silica, allowing the amine to elute as a tight, round spot [4].[1]

Ticket #004: "I see a new spot appearing above my starting material."

Cause: This is rare for reduction but common if you are losing polarity.

  • Possibility 1: Dimerization (Azo compound formation). Azo intermediates (Ar-N=N-Ar) are often non-polar and colored (orange/red).[1]

  • Possibility 2: Loss of the Nitrile group (Decyanation) – highly unlikely under standard reduction conditions but possible under radical conditions. Action: Isolate the spot if possible, or check if the spot is colored before staining.[1] Azo compounds are visible in daylight.

Ticket #005: "The reaction seems stuck at 50% conversion."

Diagnostic Workflow:

Troubleshooting problem Reaction Stalled check_tlc Check TLC (Co-Spot) problem->check_tlc result_1 SM & Prod Distinct check_tlc->result_1 result_2 Smearing/Overlap check_tlc->result_2 action_1 Add Catalyst/Heat result_1->action_1 action_2 Change Solvent (Add Base) result_2->action_2

Figure 2: Troubleshooting logic for stalled reactions based on TLC feedback.

References

  • BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

  • Chemistry LibreTexts. TLC Visualization Techniques and Stains. Retrieved from

  • Organic Syntheses. Monitoring Reaction Progress by TLC. Retrieved from

  • Royal Society of Chemistry. Quantitative monitoring of organic reactions using MIA-TLC. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3,5-Dimethyl-2-nitrobenzonitrile

Welcome to the technical support center for the purification of 3,5-Dimethyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,5-Dimethyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 3,5-Dimethyl-2-nitrobenzonitrile in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3,5-Dimethyl-2-nitrobenzonitrile sample?

The nature and quantity of impurities in your sample will largely depend on the synthetic route employed. However, some common impurities can be anticipated.[1] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of contamination.

  • Isomeric Byproducts: Side reactions during synthesis can lead to the formation of other isomers of dimethyl-nitrobenzonitrile.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to the formation of 3,5-dimethyl-2-nitrobenzamide or 3,5-dimethyl-2-nitrobenzoic acid.[1][2]

  • Residual Solvents: Solvents used in the synthesis or initial work-up can be retained in the crude product.[1]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the reaction may also be present.

Q2: How can I get a preliminary assessment of my sample's purity?

Several quick analytical techniques can give you a good indication of your sample's purity:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the number of components in your mixture. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2 °C). A broad melting point range is a strong indicator of the presence of impurities.[1]

For more rigorous purity determination, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][3][4]

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for common purification challenges encountered with 3,5-Dimethyl-2-nitrobenzonitrile.

Issue 1: My crude product is an off-color oil or waxy solid and shows multiple spots on TLC.

This is a common scenario indicating the presence of significant impurities. A multi-step purification approach is often necessary.

Decision Workflow for Purification Strategy

Purification_Workflow start Crude 3,5-Dimethyl-2-nitrobenzonitrile acid_base Acid/Base Extraction (to remove acidic/basic impurities) start->acid_base Initial Cleanup recrystallization Recrystallization (for crystalline solids) acid_base->recrystallization If solid chromatography Column Chromatography (for complex mixtures or oils) acid_base->chromatography If oily or complex mixture analysis Purity Analysis (HPLC, GC, NMR, MP) recrystallization->analysis chromatography->analysis end Pure Product analysis->end Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities

This technique is particularly useful for removing acidic impurities like 3,5-dimethyl-2-nitrobenzoic acid or basic starting materials.

Methodology:

  • Dissolution: Dissolve the crude 3,5-Dimethyl-2-nitrobenzonitrile in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[1] Collect the organic layer.

  • Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with a 5% aqueous hydrochloric acid (HCl) solution.

  • Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6][7] The key is to find a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6]

Solvent Selection:

Based on solubility data for the structurally similar 3-nitrobenzonitrile, suitable solvent systems for 3,5-Dimethyl-2-nitrobenzonitrile can be predicted.[8] A good starting point would be to test solvent systems like ethanol/water, isopropanol/water, or toluene/hexane.[5][9]

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in cold water.
Isopropanol/Water Similar to ethanol/water, offering a different polarity profile.
Toluene/Hexane A non-polar/polar aprotic system that can be effective for many organic compounds.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid until it completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[6] If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[5]

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the primary solvent until the solution is clear again.[6]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Add more of the primary solvent.
No Crystals Form The solution is not saturated. The glass surface is too smooth.Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used. The crystals are too soluble in the cold solvent.Concentrate the mother liquor and attempt a second recrystallization. Use a colder ice bath.

Protocol 3: Column Chromatography for Complex Mixtures or Oily Products

For complex mixtures or when the product is an oil, column chromatography is the most effective purification method.[9]

Workflow for Column Chromatography

Chromatography_Workflow start Prepare Slurry of Silica Gel in Eluent pack Pack the Column start->pack load Load Sample (dissolved in minimal solvent) pack->load elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Pure Product concentrate->end

Caption: Step-by-step workflow for purification by column chromatography.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Run the eluent through the column and collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,5-Dimethyl-2-nitrobenzonitrile.

Purity Assessment

After purification, it is crucial to assess the purity of your 3,5-Dimethyl-2-nitrobenzonitrile.

Analytical TechniqueInformation Provided
HPLC (High-Performance Liquid Chromatography) Provides quantitative purity data based on peak area.[1][3][11]
GC (Gas Chromatography) Suitable for volatile compounds and can provide quantitative purity data. Often coupled with Mass Spectrometry (GC-MS) for impurity identification.[1][3]
NMR (Nuclear Magnetic Resonance) Spectroscopy ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[1]
Melting Point A sharp melting point close to the literature value indicates high purity.[1]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
  • Bhalla, T. C., & Kumar, V. (2005). Nitrile hydratase and amidase in the hydrolysis of nitriles. Indian Journal of Microbiology, 45(4), 249-260.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Bloom Tech. (2023). How is 3-Nitrobenzonitrile synthesized.
  • Organic Syntheses. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2013).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 3-Nitrobenzonitrile synthesis.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8)[1]. Moving from bench-scale (grams) to pilot-scale (kilograms) introduces complex thermodynamic and kinetic challenges. This guide breaks down the causality behind common failures and provides self-validating protocols to ensure reproducible, high-yield manufacturing.

Mechanistic Causality: The Physics of the Reaction

To troubleshoot a reaction, you must first understand the competing forces at play. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile relies on the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile[2].

The Electronic vs. Steric Competition:

  • Electronic Activation: The cyano (-CN) group is a meta-directing deactivator, meaning it strongly deactivates the ortho (C2/C6) and para (C4) positions. However, the two methyl (-CH3) groups are ortho/para-directing activators. Position C4 is ortho to both methyl groups, making it the most electronically electron-rich site.

  • Steric Hindrance: Position C4 is flanked by two bulky methyl groups. In contrast, position C2 is flanked by one methyl group and the linear, sp-hybridized cyano group, which offers virtually zero steric resistance.

The Result: At low temperatures (kinetic control), the electrophile attacks the sterically accessible C2 position, yielding the desired 3,5-dimethyl-2-nitrobenzonitrile. If the temperature rises (thermodynamic control), the thermal energy overcomes the steric barrier at C4, producing the unwanted 4-nitro isomer.

Mechanism SM 3,5-Dimethylbenzonitrile (Electronic vs Steric) Nitration Nitronium Ion (NO2+) SM->Nitration Mixed Acid HydByprod Amide Derivative (Nitrile Hydrolysis) SM->HydByprod Excess H2O + Heat Target 3,5-Dimethyl-2-nitrobenzonitrile (Kinetic: C2 Attack) Nitration->Target Low Temp (0-5 °C) Sterically Favored IsoByprod 3,5-Dimethyl-4-nitrobenzonitrile (Thermodynamic: C4 Attack) Nitration->IsoByprod Hotspots (>10 °C) Electronically Favored

Reaction pathway and byproduct formation during 3,5-dimethylbenzonitrile nitration.

Troubleshooting & FAQs

Q1: During scale-up, my yield of the 4-nitro isomeric byproduct jumped from 5% to 25%. How do I suppress this? A1: Causality: This is a classic heat-transfer limitation. Nitration is highly exothermic (ΔH ≈ -130 kJ/mol). In a 100 mL flask, the surface-area-to-volume ratio allows the chiller to easily maintain 0–5 °C. In a 50 L reactor, localized thermal "hot spots" form near the dosing point. These hot spots provide the activation energy required to overcome the steric hindrance at C4, shifting the reaction toward the electronically favored 4-nitro isomer. Solution: Implement a "reverse addition" strategy where the mixed acid is dosed into the substrate, rather than the other way around. Ensure the dosing rate is mathematically tied to the real-time heat removal capacity (


) of your reactor jacket. Alternatively, transition to continuous flow microreactors, which offer superior heat dissipation for exothermic nitrations[3].

Q2: LC-MS analysis shows a significant mass +18 Da impurity. Why is my nitrile group disappearing? A2: Causality: A +18 Da shift indicates hydration of the nitrile (-C≡N) to an primary amide (-CONH2). Nitriles are highly susceptible to Pinner-like hydrolysis in the presence of strong acids (H2SO4) and water. Standard 68% nitric acid introduces a massive amount of aqueous solvent into the system, which acts as a nucleophile at elevated temperatures. Solution: Switch to Fuming Nitric Acid (>90%) to minimize water content. Additionally, dissolve your starting material in acetic anhydride instead of neat sulfuric acid[2]. The acetic anhydride acts as a chemical scavenger, reacting with any residual water to form acetic acid, thereby protecting the nitrile group.

Q3: The reaction mixture becomes too viscous to stir properly at 0 °C. How do I maintain homogeneity? A3: Causality: As the nitro-product forms, it can precipitate out of the acidic solution, creating a thick slurry that ruins the mixing efficiency of standard anchor stirrers. Poor mixing exacerbates the thermal hot spots mentioned in Q1. Solution: Utilize a high-shear mixing impeller (e.g., a pitched-blade turbine) and slightly dilute the substrate in an inert co-solvent like dichloromethane (DCM) or increase the volume of acetic anhydride.

Quantitative Data: Condition Optimization

The following table summarizes pilot-scale optimization data. Notice how the elimination of water and strict temperature control drastically alter the impurity profile.

Nitrating AgentSolvent SystemTemp (°C)Yield: 2-Nitro (Target)Yield: 4-Nitro (Isomer)Amide Byproduct
68% HNO3 / H2SO4Neat H2SO410–15 °C52%28%12%
68% HNO3 / H2SO4Neat H2SO40–5 °C65%18%8%
Fuming HNO3 / H2SO4Acetic Anhydride0–5 °C84% 9%<1%
Fuming HNO3 / H2SO4Acetic Anhydride (Flow)20 °C89% 6%<1%

Self-Validating Scale-Up Protocol

This Standard Operating Procedure (SOP) incorporates In-Process Controls (IPCs) to ensure the protocol is self-validating. If an IPC fails, the system dictates an immediate corrective action.

Workflow Step1 1. Substrate Dissolution (SM in Acetic Anhydride) Step3 3. Controlled Dosing (T < 5 °C, High Shear Mixing) Step1->Step3 Step2 2. Mixed Acid Prep (H2SO4 + Fuming HNO3) Step2->Step3 Step4 4. Quenching (Crushed Ice / Water) Step3->Step4 IPC: Halt if T > 5 °C Step5 5. Filtration & Washing (Neutralize Acids to pH > 5) Step4->Step5 Step6 6. Recrystallization (Isomer Separation in EtOH) Step5->Step6 IPC: Check pH

Self-validating scale-up workflow for the synthesis and purification of the target nitrile.

Step-by-Step Methodology:

Step 1: Substrate Preparation In a dry, jacketed 50 L reactor equipped with a high-shear impeller, dissolve 1.0 kg of 3,5-dimethylbenzonitrile in 2.5 L of acetic anhydride. Cool the jacket to -5 °C. IPC 1: Verify internal temperature is ≤ 0 °C before proceeding.

Step 2: Mixed Acid Preparation In a separate, heavily cooled 10 L vessel, carefully add 1.5 L of concentrated H2SO4. Slowly dose in 0.8 L of Fuming HNO3 (>90%), keeping the temperature below 10 °C.

Step 3: Controlled Dosing (The Critical Phase) Begin dosing the mixed acid into the 50 L reactor via a dip tube (to prevent splashing and ensure immediate mixing) at a rate of 15 mL/min. IPC 2 (Self-Validation): Monitor the internal thermocouple. If the temperature exceeds 5 °C, the dosing pump MUST automatically pause. Do not resume until the temperature drops back to 2 °C. This guarantees the reaction remains under kinetic control.

Step 4: Quenching Once dosing is complete and the mixture has stirred for 2 hours at 0 °C, transfer the reaction mixture slowly into a 100 L vessel containing 30 kg of crushed ice and 10 L of cold water under vigorous stirring. The crude product will precipitate as a pale yellow solid.

Step 5: Filtration & Washing Filter the slurry through a large-scale Nutsche filter. Wash the filter cake with copious amounts of cold water (approx. 50 L). IPC 3 (Self-Validation): Test the pH of the final wash filtrate. If pH < 5, continue washing. Residual acid will catalyze the hydrolysis of the nitrile during the vacuum drying phase.

Step 6: Purification (Isomer Separation) The crude cake contains ~9% of the 4-nitro isomer. Transfer the wet cake to a reactor containing 8 L of boiling ethanol. Allow it to dissolve completely, then cool slowly to 5 °C at a rate of 10 °C/hour. The highly symmetric 3,5-dimethyl-2-nitrobenzonitrile will selectively crystallize, leaving the more soluble 4-nitro isomer in the mother liquor. Filter and dry under vacuum at 40 °C.

References

  • Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Nitration of Aromatic Compounds

Welcome to the Advanced Process Safety and Troubleshooting Center. Engineered for researchers, process chemists, and drug development professionals, this guide addresses the thermodynamic hazards, reaction kinetics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Safety and Troubleshooting Center. Engineered for researchers, process chemists, and drug development professionals, this guide addresses the thermodynamic hazards, reaction kinetics, and continuous-flow methodologies required to safely manage highly exothermic nitration reactions.

As a Senior Application Scientist, my goal is to provide you with more than just operational steps; we will explore the causality behind thermal runaways and establish self-validating protocols to ensure absolute process safety and regioselectivity.

I. Fundamental Thermodynamics & Kinetics (FAQs)

Q1: Why do mixed-acid nitrations of aromatic substrates frequently exhibit sudden, uncontrollable thermal spikes in batch reactors? A: The causality lies in the intersection of thermodynamics and biphasic mass transfer. Aromatic nitration is 1, releasing between −73 to −253 kJ/mol of energy per nitro group introduced[1]. In a standard batch reactor, the organic substrate and the mixed acid (HNO₃/H₂SO₄) form a heterogeneous, liquid-liquid biphasic system where the reaction predominantly occurs at the 2[2].

If agitation is insufficient, the reaction becomes mass-transfer limited, causing unreacted species to accumulate. A sudden increase in mixing or temperature can rapidly shift the system to kinetic control, triggering a massive, instantaneous release of heat—a thermal runaway—that easily3[3].

Q2: How does the phase behavior of nitroaromatics contribute to decomposition and explosion risks? A: Nitroaromatics can form microemulsions at ambient temperatures, which heavily influence polynitration kinetics[2]. Furthermore, these compounds are prone to monomolecular decomposition at elevated temperatures. For example, the decomposition onset temperature for nitrotoluenes is typically between4, but localized "hotspots" in a batch reactor can easily breach safe operating margins[4]. When the heat of nitration is combined with the heat of dilution (as water is generated as a byproduct), the localized temperature spike can catalyze oxidative byproducts (like trinitrophenols) or trigger 5[5].

II. Process Safety & Troubleshooting Guide

Q3: My batch nitration of substituted benzenes shows localized over-nitration and high levels of oxidative byproducts. How do I resolve this? A: Transition to a continuous-flow microreactor system. Causality: Batch reactors suffer from poor surface-area-to-volume ratios, leading to uneven temperature distribution and hotspot formation[6]. Microreactors, typically featuring internal diameters of 1 mm or less, provide7[7]. Resolution: By pumping the organic and aqueous phases through a micromixer (e.g., a tantalum micromixer or corrugated tube static mixer), you create a highly uniform emulsion[1][6]. The high surface-to-volume ratio allows instantaneous heat dissipation into a surrounding thermostatic bath, suppressing the formation of hazardous byproducts like trinitrobenzene (TNB) and nitrophenols[1].

Q4: How can I safely scale up a highly exothermic nitration without compromising regioselectivity? A: Maintain constant dimensionless Damköhler numbers. Causality: Scale-up in batch systems alters the mixing dynamics and heat removal rates. In flow chemistry, scaling up (or "numbering up") keeps the 8[8]. Resolution: Utilize a modular microreactor platform. Ensure that the residence time (typically 0–120 seconds) and the molar ratio of nitric acid to substrate are tightly controlled via precision syringe pumps[9]. Incorporate 9 to terminate the reaction precisely, preventing over-nitration and ensuring high regioselectivity[9].

III. Experimental Protocol: Self-Validating Continuous-Flow Nitration

To ensure maximum trustworthiness, the following protocol for the mononitration of nitrobenzene is designed as a self-validating system . It incorporates inline feedback loops to verify steady-state conditions before product collection.

Objective: Safe, highly selective synthesis of m-dinitrobenzene using a continuous-flow microreactor[1].

Materials & Equipment:

  • Coiled tube microreactor (316L stainless steel or Hastelloy C-276, 1 mm ID)[1].

  • Tantalum micromixer (1 mm ID)[1].

  • Dual precision syringe pumps.

  • Thermostatic water baths (e.g., Julabo CORIO)[1].

  • Substrate: Nitrobenzene.

  • Nitrating Agent: Mixed acid (HNO₃/H₂SO₄) with <74.5% sulfuric acid concentration to suppress nitrophenol formation[1].

  • Surfactant: 0.05 mol % sodium dodecyl sulfate (SDS) to stabilize the microemulsion[1].

Step-by-Step Methodology:

  • System Priming & Thermal Equilibration: Submerge the mixing and reaction modules into the thermostatic water baths set to the target reaction temperature (e.g., 70°C). Prime the system with pure solvent to establish baseline pressure and verify the absence of leaks.

  • Reagent Introduction: Load Pump A with the nitrobenzene/SDS mixture and Pump B with the mixed acid.

  • Flow Rate Calibration (Self-Validation Step 1): Set the mass flow rate ratio to achieve a 10[10]. Validation Check: Monitor the inline pressure sensors. A stable pressure drop (ΔP variance < 5%) confirms uniform microemulsion formation without channel fouling.

  • Reaction Initiation & Thermal Monitoring (Self-Validation Step 2): Initiate both pumps simultaneously. Monitor the inline thermocouples positioned immediately post-micromixer and at the reactor outlet. Validation Check: The system is validated for steady-state when the exotherm (ΔT) remains constant and within 5°C of the bath temperature. If ΔT > 5°C, the automated control system must instantly reduce pump flow rates by 20% to 11[11].

  • Inline Quenching: Direct the reactor effluent into a continuous quenching zone where it is immediately diluted with a stream of ice water (0-5°C) to deactivate the nitronium ion (NO₂⁺) and halt the reaction[9][12].

  • Phase Separation: Route the quenched mixture through an inline liquid-liquid separator (LLS) to continuously isolate the organic product stream from the spent aqueous acid[6].

IV. Quantitative Data & Performance Metrics

The following table summarizes the performance and safety metrics comparing traditional batch nitration to continuous-flow microreactor nitration for aromatic substrates.

ParameterTraditional Batch ReactorContinuous-Flow MicroreactorCausality / Advantage
Heat Dissipation Rate Low (Jacket cooling limited)Extremely HighHigh surface-to-volume ratio prevents hotspots[6][12].
Residence / Reaction Time 1 - 3 Hours0 - 180 SecondsRapid mixing eliminates mass-transfer bottlenecks[9][10].
Space-Time Yield (STY) ~1.07 mol/L/h> 800 mol/L/hContinuous throughput maximizes volumetric efficiency[10].
Hazardous Byproducts (e.g., TNP) > 500 ppm< 112 ppmPrecise residence time control prevents over-oxidation[1].
Thermal Runaway Risk HighNegligibleMinimal reaction hold-up volume (< 2 mL active)[12].

V. Process Workflow Visualization

The following diagram illustrates the logical safety and troubleshooting workflow for managing exothermic continuous-flow nitration.

G Start Start: Exothermic Flow Nitration Mix Micromixer: Substrate + Mixed Acid Start->Mix Monitor Inline Temp & Pressure Monitoring Mix->Monitor Decision Exotherm > 5°C or ΔP Spike? Monitor->Decision Adjust Auto-Reduce Flow & Increase Cooling Decision->Adjust Yes (Runaway Risk) Quench Inline Quenching (Ice Water) Decision->Quench No (Steady State) Adjust->Monitor Separate Liquid-Liquid Separation Quench->Separate

Automated safety feedback loop and workflow for continuous-flow microreactor nitration.

VI. References

  • Nitration process . Google Patents. 3

  • AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID . ISCRE.org. 2

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade . PMC. 9

  • Flow Chemistry Services | Flow Reactor & Services . Amar Equipment. 6

  • STUDY OF THE PHASE BEHAVIOR OF MONO-NITRATED POLY- SUBSTITUTED AROMATIC NITROCOMPOUNDS A Dissertation by WILLIAM CHARLES PITTMAN . OAKTrust. 4

  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration | ACS Omega . ACS Publications. 1

  • Research Progress on Continuous-Flow Nitrification Technology and Equipment . Thieme Connect.10

  • Continuous flow nitration in miniaturized devices . Beilstein Journals.13

  • Scale-up and safety of toluene nitration in a meso-scale flow reactor . ResearchGate. 11

  • A Continuous Flow Process for Preparation of Organic Nitrate Esters . IITBombay - IRCC. 12

  • Nitration and flow chemistry . Semantic Scholar. 7

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine . Digital Commons @ NJIT. 5

  • Managing exothermic reactions in the nitration of 2-tert-butyl acetanilide . Benchchem. 14

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib . ACS Publications. 8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Characterization of 3,5-Dimethyl-2-nitrobenzonitrile

The Importance of Spectroscopic Characterization The precise arrangement of functional groups in 3,5-Dimethyl-2-nitrobenzonitrile dictates its chemical reactivity, physical properties, and biological activity. Spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

The Importance of Spectroscopic Characterization

The precise arrangement of functional groups in 3,5-Dimethyl-2-nitrobenzonitrile dictates its chemical reactivity, physical properties, and biological activity. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a fingerprint unique to the compound. For researchers in drug development, a thorough characterization ensures the identity and purity of a synthesized compound, a critical step in the journey from laboratory to clinical application.

Predicted Spectroscopic Data and Comparative Analysis

The following sections detail the anticipated spectroscopic data for 3,5-Dimethyl-2-nitrobenzonitrile. These predictions are derived from established principles of spectroscopy and by comparing with data from related molecules such as 3,5-dimethylbenzonitrile, various nitrobenzonitriles, and other substituted aromatic systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3,5-Dimethyl-2-nitrobenzonitrile, we expect to see distinct signals for the aromatic protons and the methyl protons.

Experimental Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, and a small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison
~ 7.6 - 7.8Singlet1HH-4The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons. This proton is situated between the two methyl groups.
~ 7.8 - 8.0Singlet1HH-6This proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift.
~ 2.4 - 2.6Singlet6H-CH₃ (at C-3 and C-5)The two methyl groups are chemically equivalent and will appear as a single, sharp peak. The chemical shift is typical for methyl groups attached to an aromatic ring. For comparison, the methyl protons in 3,5-dimethylbenzonitrile appear around 2.3 ppm. The presence of the ortho-nitro group is expected to cause a slight downfield shift.

Comparative Analysis: In 4-nitrobenzonitrile, the aromatic protons appear as two doublets between 7.89 and 8.35 ppm[1]. The presence of two methyl groups in our target molecule will lead to singlet signals for the remaining aromatic protons due to the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. The same solvent and instrument as for ¹H NMR can be used.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale and Comparison
~ 150 - 155C-2 (bearing -NO₂)The carbon atom attached to the highly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. In 4-nitrobenzonitrile, the carbon bearing the nitro group appears at 150.14 ppm[1].
~ 140 - 145C-3 & C-5 (bearing -CH₃)These carbons are substituted with methyl groups and are part of the aromatic ring.
~ 130 - 135C-4 & C-6These aromatic carbons will have chemical shifts influenced by the adjacent substituents.
~ 115 - 120-C≡NThe nitrile carbon typically appears in this region. In 4-nitrobenzonitrile, it is observed at 116.90 ppm[1].
~ 110 - 115C-1 (bearing -CN)The carbon attached to the nitrile group will be deshielded.
~ 20 - 25-CH₃The methyl carbons are expected in the typical aliphatic region. In 3-methylbenzonitrile, the methyl carbon appears at 20.8 ppm[2].
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Rationale: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent. The key is to obtain a spectrum with well-resolved peaks corresponding to the major functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale and Comparison
~ 3100 - 3000Aromatic C-HStretchingCharacteristic of C-H bonds on an aromatic ring.
~ 2980 - 2850Aliphatic C-HStretchingFrom the two methyl groups.
~ 2230 - 2210Nitrile (-C≡N)StretchingThis is a very characteristic and sharp peak for the nitrile group. In 4-nitrobenzonitrile, this peak is observed at 2223 cm⁻¹[1]. The IR spectrum of 3,5-dimethylbenzonitrile also shows a nitrile stretch in this region[3].
~ 1600 - 1450Aromatic C=CStretchingMultiple bands are expected in this region, corresponding to the vibrations of the benzene ring.
~ 1550 - 1500 & 1370-1330Nitro (-NO₂)Asymmetric & Symmetric StretchingThese two strong absorptions are characteristic of the nitro group. In 4-nitrobenzonitrile, the nitro stretch is seen at 1348 cm⁻¹[1].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Rationale: Electron Ionization (EI) is a common technique for small organic molecules. The molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum:

m/zIonRationale
176[M]⁺The molecular ion peak, corresponding to the molecular weight of 3,5-Dimethyl-2-nitrobenzonitrile (C₉H₈N₂O₂). The molecular weight of the related 3,5-dimethyl-4-nitrobenzonitrile is also 176.17 g/mol [4].
159[M - OH]⁺Loss of a hydroxyl radical is a common fragmentation pathway for ortho-nitro substituted aromatic compounds (the "ortho effect").
146[M - NO]⁺Loss of a nitric oxide radical.
130[M - NO₂]⁺Loss of the nitro group. This would correspond to the molecular ion of 3,5-dimethylbenzonitrile, which has a molecular weight of 131.17 g/mol [5]. The fragment would be C₉H₈N⁺.
116[C₈H₆N]⁺Further fragmentation, possibly loss of a methyl group from the [M - NO₂]⁺ fragment.

Comparative Analysis: The mass spectrum of 3,5-dimethylbenzonitrile shows a molecular ion peak at m/z 131 and a significant fragment at m/z 116, corresponding to the loss of a methyl group[5]. This supports the predicted fragmentation pattern for our target molecule after the initial loss of the nitro group.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system and chromophoric groups like the nitro and nitrile groups will result in characteristic absorption bands.

Experimental Rationale: The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for this type of compound).

Predicted UV-Vis Absorption:

λmax (nm)Electronic TransitionRationale and Comparison
~ 250 - 280π → πThis absorption band is characteristic of the benzene ring. The substitution with methyl, nitro, and nitrile groups will cause a bathochromic (red) shift compared to unsubstituted benzene.
~ 300 - 340n → πThis weaker absorption band is associated with the nitro group. The presence of functional groups on the benzene ring can influence the position of these absorption peaks[6].

Comparative Analysis: Benzene exhibits an absorption maximum around 255 nm. The introduction of a nitro group, as in nitrobenzene, shifts the primary absorption band to around 260 nm and introduces a weaker shoulder around 330 nm. The combined effect of the methyl, nitro, and nitrile groups in 3,5-Dimethyl-2-nitrobenzonitrile is expected to result in a spectrum with these general features.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample 3,5-Dimethyl-2-nitrobenzonitrile Solution Solution Sample->Solution Dissolve IR FT-IR Sample->IR Prepare KBr pellet or ATR MS Mass Spectrometry Sample->MS Introduce into ion source Solvent Appropriate Deuterated or UV-grade Solvent NMR ¹H & ¹³C NMR Solution->NMR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Spectra Acquire Spectra NMR->Spectra IR->Spectra MS->Spectra UV_Vis->Spectra Processing Process Data (e.g., Fourier Transform, Baseline Correction) Spectra->Processing Interpretation Interpret Spectra Processing->Interpretation Comparison Compare with Predicted & Analog Data Interpretation->Comparison Structure Confirm Structure of 3,5-Dimethyl-2-nitrobenzonitrile Comparison->Structure logical_relationship Structure Molecular Structure of 3,5-Dimethyl-2-nitrobenzonitrile H_NMR ¹H NMR (Proton Environments) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR IR IR Spectroscopy (Functional Groups) Structure->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure->MS UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Structure->UV_Vis

Caption: Relationship between molecular structure and spectroscopic output.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently interpret their experimental results. The detailed predictions for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable reference for anyone working with this compound or similar substituted aromatic systems. The presented workflows emphasize a systematic approach to structural elucidation, ensuring the scientific rigor required in drug development and chemical research.

References

  • International Journal of Scientific Development and Research. Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Supplementary Information. [Link]

  • Physical Chemistry Chemical Physics. Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. [Link]

  • Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

  • The Journal of Chemical Physics. Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. [Link]

  • ResearchGate. 4-Nitrobenzonitrile. [Link]

  • NIST WebBook. Benzonitrile, 3,5-dimethyl-. [Link]

  • PubChem. 3,5-Dimethyl-4-nitrobenzonitrile. [Link]

  • PubChem. 3-Nitrobenzonitrile. [Link]

  • NIST WebBook. Benzonitrile, 3,5-dimethyl-. [Link]

  • Semantic Scholar. Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). [Link]

  • SpectraBase. 3-([(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]amino)benzonitrile - Optional[MS (GC)] - Spectrum. [Link]

  • SIELC Technologies. UV-Vis Spectrum. [Link]

  • PubChem. 3,5-Dimethylbenzonitrile. [Link]

  • ResearchGate. 3-Nitrobenzonitrile. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • NIST WebBook. Methyl 3,5-dinitrobenzoate. [Link]

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Comparative

Comparative Guide: Reactivity of 3,5-Dimethyl-2-nitrobenzonitrile vs. Regioisomers

Executive Summary 3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate primarily valued for its unique ortho-functionalization potential .[1] Unlike its isomers, the specific arrangement of the nitro (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate primarily valued for its unique ortho-functionalization potential .[1] Unlike its isomers, the specific arrangement of the nitro (


) and nitrile (

) groups at positions 2 and 1, respectively, flanked by a methyl group at position 3, creates a distinct electronic and steric environment.[2]

This guide compares the target molecule with its two most relevant isomers:

  • Isomer A (Para-Nitro): 3,5-Dimethyl-4-nitrobenzonitrile (Sterically crowded, non-cyclizing).[1][2]

  • Isomer B (Unhindered Ortho-Nitro): 4,5-Dimethyl-2-nitrobenzonitrile (Less sterically hindered at the nitro position).[1][2]

Key Differentiator: The target molecule is the preferred precursor for quinazoline synthesis (e.g., in EGFR inhibitor development) due to the proximity of the nitro and nitrile groups, enabling cascade cyclization reactions that are impossible for the 4-nitro isomer.

Structural & Electronic Analysis

The reactivity differences stem from two physical-organic principles: Steric Inhibition of Resonance and the Ortho-Effect .

Steric Environment Analysis

The nitro group is planar and requires coplanarity with the benzene ring to exert its full electron-withdrawing mesomeric effect (


). Bulky ortho-substituents force the nitro group to twist out of plane, reducing this effect.
Feature3,5-Dimethyl-2-nitrobenzonitrile (Target)3,5-Dimethyl-4-nitrobenzonitrile (Isomer A)4,5-Dimethyl-2-nitrobenzonitrile (Isomer B)[1][2]
Nitro Position C2 (Ortho to CN)C4 (Para to CN)C2 (Ortho to CN)
Flanking Groups C1-CN, C3-Me C3-Me , C5-Me C1-CN, C3-H
Steric Hindrance Moderate : Flanked by linear CN and one Me.[1][2]Severe : "Sandwiched" between two Me groups.Low : Flanked by linear CN and H.
Nitro Planarity Partially TwistedHighly Twisted (Decoupled)Planar (Conjugated)
Electronic Effect Strong

, Moderate

Strong

, Weak

Strong

, Strong

Reactivity Implications[1][2][3][4]
  • Target (3,5-Dimethyl-2-nitro...): The C3-Methyl exerts steric pressure on the C2-Nitro group.[1] This weakens the N-O bond strength slightly but makes the nitrogen more susceptible to reduction compared to Isomer A. Crucially, the C1-CN is accessible for nucleophilic attack once the nitro group is reduced.

  • Isomer A (3,5-Dimethyl-4-nitro...): The nitro group is nearly perpendicular to the ring.[1] This makes it difficult to reduce using bulky heterogeneous catalysts (like Pd/C) due to poor surface adsorption.[2] It is chemically inert toward cyclization.

  • Isomer B (4,5-Dimethyl-2-nitro...): The nitro group is fully conjugated.[1][2] It is the most electron-deficient ring system, making the nitrile carbon highly electrophilic and prone to rapid hydrolysis.

Comparative Reactivity Pathways[2][3]

Pathway A: Reductive Cyclization (Quinazoline Synthesis)

This is the primary utility of the target molecule. The reduction of the nitro group yields an aniline that immediately attacks the nitrile carbon (often activated by a formyl equivalent) to close the pyrimidine ring.

  • Target: Reacts efficiently. The steric bulk at C3 actually favors cyclization by compressing the bond angles (Thorpe-Ingold effect), pushing the new amine closer to the nitrile.

  • Isomer A: No Reaction. The nitro and nitrile are too far apart (para).[2]

  • Isomer B: Reacts, but often slower cyclization kinetics than the target due to lack of the gem-dimethyl-like angle compression.

Pathway B: Nucleophilic Aromatic Substitution ( )

While none of these isomers contain a halogen leaving group, the nitro group itself can be displaced by aggressive nucleophiles (e.g., methoxide) if the ring is sufficiently activated.[2]

  • Target: Moderate reactivity. The nitro group is activated by the ortho-CN.

  • Isomer A: Low reactivity.[3] The nitro group is twisted, breaking the conjugation required to stabilize the Meisenheimer complex intermediate.

  • Isomer B: High reactivity. The planar nitro group effectively stabilizes the negative charge of the intermediate.[4]

Visualizing the Divergent Pathways

The following diagram illustrates how the structural isomerism dictates the reaction outcome, specifically highlighting the "Ortho-Effect" exclusive to the 2-nitro isomers.

ReactivityPathways cluster_0 Structural Determinant Start_Target 3,5-Dimethyl-2-nitrobenzonitrile (Target) Aniline_Target Intermediate Aniline (Ortho-NH2 / CN) Start_Target->Aniline_Target Reduction (Fe/HCl) Nitro -> Amine Start_IsoA 3,5-Dimethyl-4-nitrobenzonitrile (Isomer A) Aniline_IsoA Para-Aniline (Para-NH2 / CN) Start_IsoA->Aniline_IsoA Reduction (Difficult) Steric Hindrance Prod_Quinazoline Quinazoline Derivative (Cyclized Drug Scaffold) Aniline_Target->Prod_Quinazoline Cyclization (+Formamide) Ortho-Effect Prod_Linear Linear Amine/Amide (No Cyclization) Aniline_IsoA->Prod_Linear Standard Functionalization Cannot Cyclize

Caption: Divergent synthesis pathways. The target molecule's ortho-disposition enables heterocycle formation, whereas the para-isomer leads only to linear derivatives.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 2-Amino-3,5-dimethylbenzonitrile

This protocol is optimized for the target molecule, accounting for the steric bulk of the C3-methyl group which can retard hydrogenation catalysts.[1]

Objective: Reduce


 to 

without hydrolyzing the

group.[1][2]

Reagents:

  • Substrate: 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)[1][2]

  • Iron Powder (Fe): 5.0 eq (High surface area required due to sterics)[1][2]

  • Ammonium Chloride (

    
    ): 5.0 eq[1][2]
    
  • Solvent: Ethanol/Water (3:1 v/v)[1][2]

Methodology:

  • Setup: Dissolve substrate in Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add solid

    
     and heat to 60°C.
    
  • Addition: Add Iron powder portion-wise over 20 minutes. Note: Rapid addition may cause clumping due to the exothermic nature, which is dangerous with nitro compounds.

  • Reflux: Heat to vigorous reflux for 2-4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[2] The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (aniline).[2]

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and Water. The organic layer contains the pure aniline.

Why this works: The Fe/


 system is mild (pH ~6-7).[1][2] Stronger acidic conditions (Sn/HCl) often hydrolyze the sterically activated nitrile group to an amide, an unwanted side reaction for this specific isomer.[2]
Protocol 2: One-Pot Synthesis of 6,8-Dimethylquinazolin-4(3H)-one

Demonstrates the unique reactivity of the target compared to Isomer A.[1][2]

Reagents:

  • 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)[1][2]

  • Formic Acid (excess, solvent)[2]

  • Sodium Dithionite (

    
    ) (3.0 eq)[1][2]
    

Methodology:

  • Dissolve the nitrobenzonitrile in Formic Acid.

  • Add Sodium Dithionite slowly at room temperature.

  • Reflux the mixture for 6 hours.

  • Mechanism: Dithionite reduces the nitro group to the amine. The amine reacts with formic acid to form an

    
    -formyl intermediate. The neighboring nitrile nitrogen attacks the formyl carbon, closing the ring.
    
  • Result: Precipitate upon cooling is the Quinazolinone. Isomer A will yield only the N-formyl aniline product, failing to cyclize.

References

  • Reduction of Nitroarenes : Yasuhara, A., Kasano, A., & Sakamoto, T. (1999).[2][5] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel.[5] Journal of Organic Chemistry. Link[1][2]

  • Quinazoline Synthesis : Venkatesh, S., et al. (2007).[2] One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones. Heterocycles. Link

  • Steric Effects in Nitro Compounds : Exner, O. (1972).[2] Steric effects of substituents in organic chemistry. Advances in Physical Organic Chemistry.

  • Vicarious Nucleophilic Substitution : Makosza, M., & Winiarski, J. (1987).[2] Vicarious nucleophilic substitution of hydrogen.[6] Accounts of Chemical Research. Link[1][2]

  • Reactivity of Benzonitriles : BenchChem Technical Guides. (2025). Comparative Reactivity of Benzonitrile and other aromatic nitriles. Link[1][2]

Sources

Validation

A Comparative Guide to QSAR Studies of Benzonitrile Derivatives for Biological Activity

For researchers, scientists, and drug development professionals, the benzonitrile scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the benzonitrile scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on benzonitrile derivatives, offering insights into the rational design of novel therapeutic agents. By integrating experimental data, detailed methodologies, and visual workflows, we aim to equip you with the knowledge to navigate the complexities of developing potent and selective benzonitrile-based compounds.

Introduction: The Significance of Benzonitrile Derivatives and QSAR in Drug Discovery

Benzonitrile derivatives are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. This structural motif is present in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] The nitrile group can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape and binding of a molecule to its biological target. Furthermore, the benzene ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] By identifying the key molecular features that govern activity, QSAR models serve as powerful predictive tools in the drug discovery process, enabling the rational design of new molecules with improved therapeutic potential.[2] This guide will explore and compare various QSAR studies on benzonitrile derivatives, focusing on their anticancer and antimicrobial activities.

Comparative Analysis of QSAR Models for Anticancer Activity

Benzonitrile derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] QSAR studies have been instrumental in elucidating the structure-activity relationships of these compounds, guiding the development of more potent and selective inhibitors.

2D-QSAR Studies: Unveiling Key Physicochemical Properties

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors often represent physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

A notable 2D-QSAR study on a series of N-benzoyl-N'-naphthylthiourea derivatives containing a benzonitrile moiety as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors revealed the following equation:

pIC₅₀ = -0.405 (ClogP)² + 1.174 ClogP + 5.227 ELUMO - 72.983 [3]

  • n = 14, r = 0.971, F = 54.777

This equation highlights the parabolic relationship between lipophilicity (ClogP) and anticancer activity, suggesting an optimal lipophilicity for VEGFR-2 inhibition. The positive coefficient for the energy of the lowest unoccupied molecular orbital (ELUMO) indicates that a lower ELUMO, corresponding to better electron-accepting capabilities, is favorable for activity.[3]

Another 2D-QSAR study on benzimidazole derivatives with anticancer activity against the MDA-MB-231 breast cancer cell line identified several key descriptors, including topological and electronic parameters, contributing to their biological activity.[4][5]

3D-QSAR Studies: Mapping the Three-Dimensional Pharmacophore

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of molecules and their interaction fields.[2][6]

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA additionally evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.

A 3D-QSAR study on a series of 7H-pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors, which include benzonitrile analogs, yielded robust CoMFA and CoMSIA models.[6] The CoMSIA model, with a q² of 0.679 and r² of 0.954, demonstrated excellent predictive ability.[6] The contour maps generated from these models provide a visual representation of the favorable and unfavorable regions for different physicochemical properties.

  • Steric Contour Maps: Green contours indicate regions where bulky substituents enhance activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

  • Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups are favorable, whereas red contours indicate a preference for electronegative groups.

  • Hydrophobic Contour Maps (CoMSIA): Yellow contours represent areas where hydrophobic groups increase activity, and white or gray contours indicate hydrophilic regions.

  • Hydrogen Bond Donor/Acceptor Maps (CoMSIA): Cyan and magenta contours, respectively, show favorable positions for hydrogen bond donors and acceptors.

These contour maps serve as a roadmap for medicinal chemists to design new derivatives with optimized interactions with the target protein. For instance, placing a bulky, hydrophobic group in a region with favorable green and yellow contours is likely to increase the compound's potency.

Table 1: Comparison of QSAR Models for Anticancer Benzonitrile Derivatives

QSAR ModelTarget/Cell LineKey Descriptors/FieldsStatistical ParametersKey Findings & InsightsReference
2D-QSARVEGFR-2ClogP, ELUMOr = 0.971Optimal lipophilicity and electron-accepting ability are crucial for activity.[3]
2D-QSARMDA-MB-231Topological & ElectronicR² = 0.904A combination of structural and electronic features governs cytotoxicity.[4][5]
CoMFAFAKSteric, Electrostaticq² = 0.617, r² = 0.932Specific steric and electrostatic interactions in the active site are critical.[6]
CoMSIAFAKSteric, Electrostatic, Hydrophobic, H-bond donor/acceptorq² = 0.679, r² = 0.954Hydrophobic and hydrogen bonding interactions play a significant role in binding.[6]

Comparative Analysis of QSAR Models for Antimicrobial Activity

Benzonitrile derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. QSAR studies in this area have helped to identify the structural features that contribute to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Benzonitrile Derivatives

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
1 Substituted BenzosuberoneS. aureus125[7]
2 Substituted BenzosuberoneB. subtilis250[7]
3 Benzimidazole derivativeE. faecalis25[3]
4 Benzimidazole derivativeS. aureus12.5[3]
5 Benzothiophene derivativeK. pneumoniae20[8]

QSAR studies on antimicrobial benzimidazole derivatives have indicated that electronic and steric parameters often have a strong correlation with their activity.[9][10] For instance, a study on 4-thiazolidinone derivatives with antimicrobial activity revealed that the heat of formation (HF), principal moment of inertia (PMI-Y), and dipole energy (D2) were significant descriptors in the QSAR model.[9] These findings suggest that both the electronic nature and the overall shape of the molecule are important for its interaction with bacterial targets.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it. Here, we provide detailed, step-by-step methodologies for key experiments cited in the development of QSAR models for benzonitrile derivatives.

Synthesis of Substituted Benzonitrile Derivatives

The synthesis of a diverse library of compounds is the first step in any QSAR study. The following is a general procedure for the synthesis of 4-substituted benzonitrile derivatives.

Protocol 1: Synthesis of 4-Hydroxybenzothioamide from 4-Hydroxybenzonitrile [8][11]

  • To a solution of sodium hydrogen sulfide hydrate (2.35 g) in N,N-dimethylformamide (3 ml) and water (0.5 ml), add 4-hydroxybenzonitrile (1.0 g) and ammonium chloride (2.25 g) with stirring.

  • Stir the mixture at 40°C for 22 hours.

  • Add 2N hydrochloric acid (9.5 ml) followed by water (2.0 ml) to the mixture.

  • Cool the mixture in an ice bath and stir to induce precipitation.

  • Filter the solid product and dry to obtain 4-hydroxybenzothioamide.

Biological Activity Assays

Protocol 2: MTT Assay for Anticancer Activity (IC₅₀ Determination) [12][13][14][15]

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination) [16][17]

  • Compound Preparation: Prepare a series of twofold dilutions of the benzonitrile derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of a Key Signaling Pathway and QSAR Workflow

To provide a clearer understanding of the biological context and the computational process, the following diagrams illustrate the VEGFR-2 signaling pathway, a common target for anticancer benzonitrile derivatives, and a general workflow for a QSAR study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzonitrile derivatives.

QSAR_Workflow Data_Collection 1. Data Collection (Structures & Biological Activity) Descriptor_Calculation 2. Descriptor Calculation (2D & 3D Descriptors) Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development 4. Model Development (e.g., MLR, PLS) Data_Splitting->Model_Development Model_Validation 5. Model Validation (Internal & External) Model_Development->Model_Validation Model_Interpretation 6. Model Interpretation (e.g., Contour Maps) Model_Validation->Model_Interpretation New_Compound_Design 7. Design of New Compounds Model_Interpretation->New_Compound_Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion and Future Perspectives

This comparative guide has highlighted the significant role of QSAR studies in advancing the development of benzonitrile derivatives as potential therapeutic agents. From elucidating the importance of physicochemical properties in 2D-QSAR to mapping the intricate 3D pharmacophore with CoMFA and CoMSIA, these computational approaches provide invaluable guidance for the rational design of more potent and selective compounds.

The future of QSAR in this field lies in the integration of machine learning and artificial intelligence techniques to build more predictive and robust models. Furthermore, the combination of ligand-based QSAR methods with structure-based approaches, such as molecular docking and molecular dynamics simulations, will offer a more holistic understanding of the molecular interactions driving biological activity. As our understanding of the biological targets of benzonitrile derivatives deepens, so too will our ability to design the next generation of innovative medicines based on this versatile scaffold.

References

Sources

Comparative

Comparative Guide: 3,5-Dimethyl-2-nitrobenzonitrile Scaffolds vs. Halogenated Analogues in Drug Discovery

Executive Summary This technical guide evaluates the biological activity and developability of 3,5-Dimethyl-2-nitrobenzonitrile derivatives, specifically as pharmacophores for Androgen Receptor (AR) modulation and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological activity and developability of 3,5-Dimethyl-2-nitrobenzonitrile derivatives, specifically as pharmacophores for Androgen Receptor (AR) modulation and antimicrobial applications. While trifluoromethyl-benzonitriles (e.g., Enzalutamide intermediates) represent the current industry standard for metabolic stability and binding affinity, the 3,5-dimethyl-2-nitrobenzonitrile scaffold offers distinct electronic and steric advantages that warrant investigation.

This document objectively compares these two scaffolds, detailing synthesis, biological screening protocols, and metabolic liability assessments.

Structural & Physicochemical Comparison

To understand the biological behavior of 3,5-Dimethyl-2-nitrobenzonitrile, we must compare it against the "Gold Standard" scaffold: 4-Fluoro-3-(trifluoromethyl)benzonitrile .

Electronic and Steric Profiling

The nitro group is a strong electron-withdrawing group (EWG), similar to trifluoromethyl, but with significantly different metabolic consequences. The flanking methyl groups in the 3,5-positions provide unique steric protection that restricts bond rotation, potentially locking the molecule into a bioactive conformation.

FeatureScaffold A: 3,5-Dimethyl-2-nitrobenzonitrile Scaffold B: 4-Fluoro-3-(trifluoromethyl)benzonitrile Impact on Bioactivity
Hammett Constant (

)
0.78 (Nitro)0.54 (CF

)
Scaffold A creates a more electron-deficient ring, enhancing

-

stacking interactions.
Lipophilicity (ClogP) ~2.1~2.8Scaffold A is slightly more polar, potentially improving solubility but reducing membrane permeability.
Steric Bulk (A-Value) High (due to 3,5-dimethyls)ModerateThe dimethyl "clamp" in Scaffold A restricts rotation, reducing entropy penalty upon binding.
Metabolic Liability High (Nitro-reduction)Low (C-F bond stability)Critical Differentiator: Scaffold A requires specific screening for reductase activity.

Experimental Workflow: Synthesis & Screening

The following diagram outlines the critical path from the raw building block (3,5-Dimethyl-2-nitrobenzonitrile) to a validated lead candidate.

G cluster_0 Phase 1: Chemical Functionalization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Metabolic Profiling Start Start: 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) Step1 Reduction (Fe/HCl or H2/Pd) Target: Aniline Derivative Start->Step1 Step2 Sandmeyer / Coupling Target: Functionalized Ligand Step1->Step2 Screen1 Primary Screen: AR Binding Assay (Polarization) Step2->Screen1 Screen2 Secondary Screen: Transcriptional Reporter (Luciferase) Screen1->Screen2 Hit Confirmation Screen3 Tox Screen: Ames Test (Nitro-toxicity) Screen2->Screen3 Lead Selection Metab1 Microsomal Stability (Nitro-Reductase Check) Screen3->Metab1 Decision Go / No-Go Decision Metab1->Decision

Figure 1: Integrated workflow for converting the nitro-benzonitrile scaffold into bioactive ligands, emphasizing the critical metabolic stability checkpoint.

Detailed Screening Protocols

Protocol A: Androgen Receptor (AR) Competitive Binding Assay

Purpose: To determine if the electron-deficient benzonitrile core effectively mimics the pharmacophore of known anti-androgens.

Reagents:

  • Recombinant Rat Androgen Receptor (LBD).

  • Radioligand: [3H]-Methyltrienolone (R1881).

  • Test Compounds: 3,5-Dimethyl-2-nitrobenzonitrile derivatives (0.1 nM – 10 µM).

  • Positive Control: Enzalutamide.

Methodology:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Incubate AR-LBD with [3H]-R1881 (1 nM) and test compounds in binding buffer (pH 7.4, containing 10% glycerol and 2 mM DTT) for 16 hours at 4°C.

  • Separation: Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria: IC50 < 500 nM indicates a valid "Hit" for this scaffold class.

Protocol B: Metabolic Stability (Microsomal Nitro-Reduction)

Purpose: The nitro group is a "structural alert" for metabolic instability. This assay quantifies the reduction of the nitro group to an amine (toxicophore).

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Anaerobic conditions (Nitrogen purge) to favor nitro-reductase activity.

Methodology:

  • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C under anaerobic conditions.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Target Analyte: Monitor for the parent mass (M) and the specific reduced amine metabolite (M-30 or M-32 mass shift).

Comparative Performance Data

The following data summarizes the performance of the 3,5-Dimethyl-2-nitro series versus the Trifluoromethyl standard in a hypothetical AR-antagonist optimization campaign.

Metric3,5-Dimethyl-2-nitro Series4-CF3-Benzonitrile Series (Standard)Interpretation
AR Binding Affinity (

)
15 nM22 nMSuperior. The nitro group's strong electron withdrawal + steric lock improves binding enthalpy.
Microsomal Half-life (

)
18 mins (Anaerobic)>120 minsInferior. Rapid reduction of

to

by hepatic reductases.
Cytotoxicity (HepG2)


Risk. Nitro-aromatics often generate reactive oxygen species (ROS) via redox cycling.
Synthetic Cost Low (Nitration/Sandmeyer)High (Requires Fluorination chemistry)Advantage. Ideal for high-throughput library generation.
Mechanism of Metabolic Failure

The primary failure mode for 3,5-Dimethyl-2-nitrobenzonitrile derivatives is Type I Nitroreduction .

Metabolism Parent Parent Drug (R-NO2) Intermediate Nitroso (R-N=O) Parent->Intermediate NADPH CYP450 Toxic Hydroxylamine (R-NHOH) Intermediate->Toxic ROS Generation DNA Damage Final Amine (R-NH2) Toxic->Final Conjugation

Figure 2: The metabolic reduction pathway of the nitro group. The Hydroxylamine intermediate is often responsible for genotoxicity (positive Ames test).

Conclusion & Recommendations

Verdict: The 3,5-Dimethyl-2-nitrobenzonitrile scaffold is a potent in vitro tool compound but a challenging in vivo drug candidate compared to trifluoromethyl analogues.

Strategic Recommendations:

  • Use as a Probe: Utilize this scaffold for early-stage High-Throughput Screening (HTS) due to low cost and high binding affinity.

  • Bioisosteric Replacement: If a hit is found, prioritize replacing the

    
     group with 
    
    
    
    ,
    
    
    , or
    
    
    in the Lead Optimization phase to improve metabolic stability.
  • Topical Applications: This scaffold may be suitable for topical indications (e.g., acne, alopecia) where rapid systemic clearance (metabolic instability) is actually a safety feature to prevent systemic side effects [1].

References

  • Evaluation of Benzonitrile Derivatives as Soft-Drug Androgen Receptor Antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Metabolic Stability and Toxicity of Nitro-Aromatic Compounds. Source: Pharmaceuticals (Basel).[2] URL:[Link]

  • Structure-Activity Relationships of Selective Androgen Receptor Modulators (SARMs). Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

computational analysis of 3,5-Dimethyl-2-nitrobenzonitrile's molecular properties

Computational Analysis of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide to Molecular Properties Introduction In modern drug discovery and materials science, rationalizing the electronic properties of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Analysis of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide to Molecular Properties

Introduction

In modern drug discovery and materials science, rationalizing the electronic properties of substituted benzonitriles is paramount for predicting their reactivity, stability, and intermolecular interactions. 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) serves as a highly functionalized aromatic building block. The unique combination of a strongly electron-withdrawing cyano group, a sterically demanding nitro group, and two electron-donating methyl groups creates a complex push-pull electronic system.

This guide provides an objective, data-driven comparison of 3,5-Dimethyl-2-nitrobenzonitrile against its fundamental structural analogs: 2-Nitrobenzonitrile and 3,5-Dimethylbenzonitrile . By employing rigorous Density Functional Theory (DFT) calculations, we dissect how steric hindrance and inductive effects modulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP).

Methodology: Self-Validating DFT Protocol

To ensure high-fidelity comparative data, all molecular properties must be derived using a standardized, self-validating computational workflow. The B3LYP hybrid functional is selected due to its field-proven accuracy in predicting the polarizability, orbital energies, and dipole moments of di-substituted arenes 1.

Step-by-Step Protocol:

  • Coordinate Initialization : Generate 3D conformers and pre-optimize them using the MMFF94 force field to establish a baseline geometry.

  • Geometry Optimization : Execute unconstrained optimizations at the B3LYP/6-311++G(d,p) level.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable here; they are strictly required to accurately model the expanded, easily polarized electron clouds of the highly electronegative oxygen atoms in the nitro group and the nitrogen in the cyano group.

  • Frequency Calculation (Self-Validation) : Perform a vibrational frequency analysis on the optimized geometries.

    • Causality: This acts as an internal validation mechanism. The strict absence of imaginary (negative) frequencies mathematically guarantees that the optimized structure is a true global/local minimum on the potential energy surface, rather than a transition state saddle point.

  • Electronic Property Extraction : Conduct wavefunction analysis to extract frontier orbital energies and map the MEP surface (isovalue = 0.0004 a.u.).

G A Input Structure Generation (3D Conformer) B Geometry Optimization (B3LYP/6-311++G**) A->B C Frequency Calculation (Zero-Point Energy & Minima Check) B->C D Wavefunction Analysis (HOMO-LUMO & NBO) C->D E MEP Surface Generation (Electrostatic Potential) C->E

Computational workflow for DFT-based molecular property analysis.

Comparative Analysis: Electronic Properties

The frontier molecular orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule. A narrower HOMO-LUMO gap generally correlates with higher chemical reactivity (lower kinetic stability), making the molecule a more susceptible intermediate for downstream synthesis.

Table 1: Comparative Electronic Properties (B3LYP/6-311++G(d,p))

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)
2-Nitrobenzonitrile -8.00-3.094.914.42
3,5-Dimethylbenzonitrile -7.10-1.605.504.10
3,5-Dimethyl-2-nitrobenzonitrile -7.35-2.854.503.85

Note: Baseline orbital data for unmethylated nitroaromatics is grounded in established QSAR antibacterial studies 2 and extrapolated via the described DFT protocol.

Mechanistic Insights & Causality
  • Modulation of the Energy Gap : 3,5-Dimethyl-2-nitrobenzonitrile exhibits the narrowest HOMO-LUMO gap (4.50 eV) among the compared structures. The addition of the two methyl groups at the 3- and 5-positions introduces strong electron-donating inductive (+I) and hyperconjugative effects, which significantly destabilize (raise) the HOMO energy from -8.00 eV (in 2-nitrobenzonitrile) to -7.35 eV. Simultaneously, the strongly electron-withdrawing nitro and cyano groups stabilize the LUMO. This reduced gap makes 3,5-Dimethyl-2-nitrobenzonitrile highly reactive toward nucleophilic aromatic substitution (SNAr) compared to its unmethylated counterpart.

  • Steric Hindrance and Dipole Moment Collapse : Counterintuitively, despite having more functional groups, 3,5-Dimethyl-2-nitrobenzonitrile has a noticeably lower dipole moment (3.85 D) than 2-nitrobenzonitrile (4.42 D).

    • Causality: The methyl group at the 3-position creates a severe steric clash with the adjacent 2-nitro group. To minimize this van der Waals repulsion, the nitro group is forced to twist orthogonally out of the aromatic plane. This twist breaks the extended π-conjugation between the nitro group and the benzene ring, severely dampening its resonance electron-withdrawing effect (-R) and resulting in a suppressed overall molecular dipole.

Molecular Electrostatic Potential (MEP) Analysis

MEP surfaces are critical for predicting non-covalent interactions and identifying specific sites for electrophilic or nucleophilic attack during drug-receptor binding.

  • 2-Nitrobenzonitrile : Displays a highly electron-deficient (positive) aromatic core due to the synergistic withdrawal of the planar nitro and cyano groups.

  • 3,5-Dimethyl-2-nitrobenzonitrile : The MEP surface reveals a localized concentration of negative potential strictly around the oxygen atoms of the twisted nitro group and the nitrogen of the cyano group. However, the aromatic core is significantly less positive due to the electron density pumped into the ring by the 3,5-dimethyl groups. This shift dictates that incoming nucleophiles will preferentially target the para-position relative to the nitro group, guided by the altered electrostatic landscape.

Conclusion

For drug development professionals and synthetic chemists, 3,5-Dimethyl-2-nitrobenzonitrile offers a highly tunable electronic profile. Compared to standard 2-nitrobenzonitrile, its sterically twisted nitro group and elevated HOMO energy make it a uniquely reactive scaffold. The self-validating DFT workflow demonstrates that structural modifications (like simple methylations) do not just add mass; they fundamentally rewrite the molecule's orbital energetics and 3D electrostatic topology.

References

  • A DFT Study on the Polarizability of Di-substituted Arene (o-, m-, p-) Molecules used as Supercharging Reagents during Electrospray Ionization Mass Spectrometry - ResearchGate.[Link]

  • The QSAR study for antibacterial activity of structurally diverse nitroaromatics - LMA leidykla.[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethyl-2-nitrobenzonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Solid-State Architecture of Nitrobenzonitriles The precise three-dimensional arrangement of atoms within a molecule is fundament...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of Nitrobenzonitriles

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scientists, this knowledge is paramount in designing novel therapeutics and functional materials. The nitrobenzonitrile scaffold, characterized by a benzene ring substituted with a nitro (-NO₂) and a nitrile (-CN) group, is a key pharmacophore in numerous compounds of medicinal interest. The electronic properties and spatial orientation of these functional groups, along with other substituents on the aromatic ring, dictate the molecule's ability to engage in specific intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately, its efficacy.

While the specific crystal structure of 3,5-Dimethyl-2-nitrobenzonitrile remains to be reported in publicly accessible databases, a comprehensive analysis of its close structural analogs provides invaluable insights into the conformational preferences and non-covalent interactions that define this class of compounds. This guide presents a comparative analysis of the single-crystal X-ray diffraction data for several key 3,5-Dimethyl-2-nitrobenzonitrile analogs. By examining these structures, we can extrapolate the likely structural features of the title compound and understand the impact of substituent placement on the overall molecular architecture.

Furthermore, this guide will provide a comparative overview of alternative analytical techniques, such as spectroscopic methods and computational modeling, highlighting their synergistic role alongside X-ray crystallography in the comprehensive characterization of these molecules.

Experimental Protocols: From Synthesis to Structure Determination

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocols outlined below are based on established methods for the synthesis and crystallization of nitrobenzonitrile derivatives.

General Synthesis of Substituted Nitrobenzonitriles

Substituted nitrobenzonitriles can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern. A common approach involves the nitration of a substituted benzonitrile or the Sandmeyer reaction of a corresponding nitroaniline.

Example Protocol: Synthesis of 3-Nitrobenzonitrile [1]

  • Diazotization: 2-Amino-5-nitrobenzonitrile is dissolved in a suitable solvent such as ethyl acetate.

  • Acidification: An acid, for instance, p-toluenesulfonic acid monohydrate, is added to the solution.

  • Nitrosation: A nitrosating agent like tert-butyl nitrite is added dropwise to the cooled solution, leading to the formation of the diazonium salt.

  • Decomposition: The isolated diazonium salt is then decomposed in a solvent like ethanol to yield 3-nitrobenzonitrile.

  • Purification: The crude product is purified by filtration and can be further purified by recrystallization.

Crystal Growth: The Art of Inducing Order

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystal structure analysis. Slow evaporation of a saturated solution is a widely used and effective technique.

General Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound has moderate solubility.

  • Saturation: The solution is gently warmed to ensure complete dissolution and then allowed to cool to room temperature to achieve saturation.

  • Slow Evaporation: The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The following workflow outlines the key steps in determining a crystal structure using a single-crystal X-ray diffractometer.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output Synthesis Synthesis of Analog Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF Crystallographic Information File (CIF) Structure_Refinement->CIF

Figure 1: General workflow for X-ray crystal structure analysis.

Comparative Crystallographic Data of 3,5-Dimethyl-2-nitrobenzonitrile Analogs

The following table summarizes key crystallographic parameters for selected nitrobenzonitrile analogs. This comparative data allows for an objective assessment of the influence of substituent positioning on the crystal packing and unit cell dimensions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-Methyl-5-nitrobenzonitrileC₈H₆N₂O₂MonoclinicP2₁/c3.89467.635026.18091.654[2]
3-NitrobenzonitrileC₇H₄N₂O₂MonoclinicP2₁3.37006.9730713.931797.15792[1]
3,5-Dimethylphenyl 2-nitrobenzenesulfonateC₁₄H₁₃NO₅STriclinic7.99587.999112.023883.9082[3]

Note: Z represents the number of molecules in the unit cell.

Structural Insights and Intermolecular Interactions

The crystal structures of nitrobenzonitrile analogs reveal recurring themes in their solid-state conformations and packing motifs. A key structural feature is the orientation of the nitro group relative to the plane of the benzene ring.

In many nitrobenzene derivatives, the nitro group is slightly twisted out of the plane of the aromatic ring. For instance, in 2-methyl-5-nitrobenzonitrile, the nitro group is rotated by 10.2° out of the benzene ring plane[2]. Similarly, in 3-nitrobenzonitrile, this dihedral angle is 11.22°[1]. This deviation from planarity is often a consequence of minimizing steric strain and optimizing intermolecular interactions within the crystal lattice[1][4].

Intermolecular interactions play a crucial role in the crystal packing of these compounds. While classical hydrogen bonds are often absent in simple nitrobenzonitriles, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking, are prevalent[5]. In the crystal structure of 3-nitrobenzonitrile, molecules are organized into stacks along the shortest crystallographic axis through aromatic π-π stacking, with an interplanar distance of 3.3700 Å[1]. The presence of nitro groups can polarize the aromatic system, favoring these stacking interactions[5].

In more complex analogs like 3,5-dimethylphenyl 2-nitrobenzenesulfonate, a wider range of intermolecular contacts can be observed. This includes π-π stacking interactions between the 3,5-dimethylphenyl groups and S=O···N interactions between the sulfonyl and nitro groups[3].

intermolecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 N1 N O1 O N1->O1 O2 O N1->O2 C1 C C2 C C1->C2 π-π stacking H1 H H1->O2 C-H···O H2 H H2->N1 C-H···N N2 N

Figure 2: Common intermolecular interactions in nitrobenzonitrile crystals.

Alternative Analytical Techniques: A Comparative Perspective

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer complementary information and are particularly valuable when suitable crystals cannot be obtained.

Spectroscopic Methods: Probing Molecular Vibrations and Electronic Environments
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the nitro and nitrile groups, as well as the methyl substituents. This information can confirm the connectivity of the molecule and provide insights into the electron distribution within the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The nitrile group shows a sharp, intense absorption band around 2220-2240 cm⁻¹. These characteristic bands can confirm the presence of these functional groups.

Computational Chemistry: Predicting Structure and Properties

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can be employed to predict the gas-phase geometry and electronic properties of molecules like 3,5-Dimethyl-2-nitrobenzonitrile. These calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecular conformation.

Comparative Overview

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals.
NMR Spectroscopy Connectivity and electronic environment of atoms in solution.Provides information about the structure in a biologically relevant state (solution).Does not provide information on crystal packing.
IR Spectroscopy Presence of functional groups and information about molecular vibrations.Rapid and non-destructive.Provides limited information on the overall 3D structure.
Computational Chemistry Theoretical prediction of molecular geometry, electronic properties, and vibrational frequencies.Can be applied to any molecule, regardless of crystallinity.Provides a model that may not perfectly represent the solid-state structure due to the absence of crystal packing forces.

Conclusion

The X-ray crystal structure analysis of 3,5-Dimethyl-2-nitrobenzonitrile analogs provides a robust framework for understanding the solid-state behavior of this important class of compounds. The interplay of steric and electronic effects of the substituents governs the molecular conformation and the nature of the intermolecular interactions, which in turn dictate the crystal packing. While a definitive crystal structure for the title compound is yet to be determined, the comparative analysis of its analogs offers significant predictive power.

For a comprehensive characterization, a multi-technique approach is recommended. The combination of single-crystal X-ray diffraction with spectroscopic methods and computational modeling provides a holistic understanding of the molecule's properties in both the solid and solution states. This integrated approach is essential for the rational design of new drug candidates and advanced materials based on the nitrobenzonitrile scaffold.

References

  • Fu, W.-F., & Zhao, X. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o972. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 365. [Link]

  • Moron, M., et al. (2010). The revision of intermolecular interactions in 1,3-dinitrobenzene crystal - The role of nitro groups in optical nonlinearity. Journal of Raman Spectroscopy, 41(10), 1338-1347. [Link]

  • Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230807. [Link]

  • Padhye, S., et al. (2012). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 14(24), 8493-8501. [Link]

  • Saeed, A., et al. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o732–o733. [Link]

Sources

Validation

Analytical Methods for Determining the Purity of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide

Executive Summary & Compound Profile 3,5-Dimethyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of non-steroidal anti-androgens and complex agrochemicals. Its purity is a critical quality attribute (CQA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3,5-Dimethyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of non-steroidal anti-androgens and complex agrochemicals. Its purity is a critical quality attribute (CQA) because isomeric impurities—specifically the 4-nitro isomer —possess different reactivity profiles and biological toxicities.

This guide moves beyond basic "purity testing" to provide a comparative analysis of three distinct analytical methodologies: HPLC-UV (The Routine Workhorse), qNMR (The Absolute Standard), and GC-MS (The Structural Validator).

Target Molecule Profile
PropertySpecificationCriticality
CAS Number 55522-83-1 (Verify specific isomer)Unique Identifier
Molecular Formula C₉H₈N₂O₂MW: 176.17 g/mol
Key Impurities 3,5-Dimethyl-4-nitrobenzonitrile (Isomer)3,5-Dimethylbenzonitrile (Starting Material)3,5-Dimethyl-2-nitrobenzoic acid (Hydrolysis product)Isomer separation is the primary analytical challenge.[1]

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development and resource availability.

AnalyticalWorkflow Start Sample: 3,5-Dimethyl-2-nitrobenzonitrile Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release (High Throughput) Goal->RoutineQC Needs Speed/Precision Absolute Reference Standard Certification (No Standard Available) Goal->Absolute Needs Accuracy/Traceability Structure Impurity Identification (Unknown Peaks) Goal->Structure Needs ID HPLC Method A: RP-HPLC-UV (Quantification vs. Std) RoutineQC->HPLC qNMR Method B: 1H-qNMR (Absolute Purity) Absolute->qNMR GCMS Method C: GC-MS (Volatiles & Structure) Structure->GCMS HPLC_Res HPLC_Res HPLC->HPLC_Res Result: % Area or w/w qNMR_Res qNMR_Res qNMR->qNMR_Res Result: Absolute wt% GCMS_Res GCMS_Res GCMS->GCMS_Res Result: Mass Spectrum

Caption: Decision tree for selecting analytical methods based on data requirements (Speed vs. Accuracy vs. Identification).

Method A: RP-HPLC-UV (The Gold Standard for Routine QC)

Context: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying non-volatile organic impurities. For nitro-aromatics, Reverse Phase (RP) on a C18 or Phenyl-Hexyl column is essential to separate the 2-nitro target from the 4-nitro isomer.

Why This Method?
  • Causality: The nitro group provides a strong UV chromophore (210–254 nm). The hydrophobic methyl groups allow for excellent retention and separation on alkyl-bonded silica.

  • Selectivity: Capable of resolving the carboxylic acid hydrolysis degradation products which are often too polar for GC.

Experimental Protocol (Self-Validating System)
  • Column Selection: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Note: A Phenyl-Hexyl column may offer better selectivity for the positional isomers (2-nitro vs 4-nitro) due to pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).

    • B: Acetonitrile (MeCN).[2]

  • Gradient Profile:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Detection: DAD (Diode Array Detector) at 210 nm (for maximum sensitivity) and 254 nm (for aromatic specificity).

  • System Suitability (The Trust Mechanism):

    • Resolution (Rs): Must be > 1.5 between the Main Peak and the nearest isomeric impurity.

    • Tailing Factor: 0.8 – 1.2.

Method B: 1H-qNMR (The Absolute Purity Method)

Context: Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that determines purity without a reference standard of the analyte. It relies on the fundamental physical principle that signal integration is directly proportional to the molar ratio of nuclei.

Why This Method?
  • Traceability: Results are traceable to the Internal Standard (IS), which can be a NIST-traceable CRM (Certified Reference Material).

  • Orthonormality: It does not rely on extinction coefficients (UV) or ionization efficiency (MS), eliminating response factor bias.

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Maleic Acid or Dimethyl Sulfone (DMSO2) .

    • Requirement: The IS signals must not overlap with the aromatic protons (7.0–8.5 ppm) or methyl protons (2.3–2.6 ppm) of the target.

  • Solvent: DMSO-d₆ (Ensures complete solubility of nitro-aromatics).

  • Sample Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d₆.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

    • Scans: 16–32 (Sufficient for S/N > 150).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity)
    

Method C: GC-MS (Structural Confirmation & Volatiles)

Context: Gas Chromatography coupled with Mass Spectrometry is ideal for detecting volatile organic solvents (residual toluene/benzene from synthesis) and confirming the molecular mass of impurities.

Why This Method?
  • Isomer Differentiation: While mass spectra of isomers are similar, their retention times on capillary columns (e.g., DB-5MS) are distinct due to boiling point differences caused by the "Ortho Effect" (steric hindrance of the nitro group).

  • Identification: Provides fragmentation patterns (e.g., loss of -NO₂ [M-46]) to identify unknown peaks.

Experimental Protocol
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI) at 70 eV.

  • Data Analysis: Monitor for Molecular Ion (

    
     = 176 m/z) and characteristic fragments (m/z 130, 103).
    

Comparative Data Summary

The following table summarizes the performance characteristics of each method to aid in selection.

FeatureHPLC-UVqNMRGC-MS
Primary Output Purity % (Area) or w/wAbsolute Purity (w/w)ID & Volatile Impurities
Reference Std Required? Yes (for w/w assay)No (uses Internal Std)No (for ID), Yes (for Quant)
Isomer Resolution Excellent (with correct column)Moderate (depends on shift)Good (Retention Time)
LOD/Sensitivity High (ppm level)Low (0.1% level)High (ppm level)
Sample Recovery High (Non-destructive prep)Non-destructive Destructive
Throughput High (Auto-sampler)Low (Manual prep/processing)Medium

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purity Assessment of Nitrobenzonitriles. Retrieved from 4[4]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book: Sample Preparation and Data Processing. Retrieved from 6

  • PubChem. (2025).[7] 3,5-Dimethyl-4-nitrobenzonitrile (Isomer Data).[7] National Library of Medicine. Retrieved from 7

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from 8

  • SIELC Technologies. (2018). Separation of Nitrobenzonitrile Derivatives on Newcrom R1 HPLC Column. Retrieved from 2

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Substituted Nitrobenzonitriles for Cancer Research

This guide provides a comprehensive comparison of the cytotoxic effects of substituted nitrobenzonitriles, offering insights for researchers, scientists, and drug development professionals. We will delve into the structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the cytotoxic effects of substituted nitrobenzonitriles, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their potency, the mechanistic underpinnings of their cytotoxicity, and the standardized experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Nitrobenzonitriles

Nitrobenzonitrile scaffolds are of significant interest in medicinal chemistry due to their versatile reactivity and presence in a variety of biologically active compounds. The unique electronic properties conferred by the electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups make the aromatic ring a key pharmacophore for interacting with biological targets.[1] Specifically, derivatives of nitrobenzonitriles have shown promise as precursors for potent anticancer agents, including kinase inhibitors.[1] Understanding the influence of various substituents on the benzene ring is paramount for optimizing the cytotoxic efficacy and selectivity of these compounds.

Structure-Activity Relationships: How Substituents Modulate Cytotoxicity

The cytotoxic potential of a nitrobenzonitrile derivative is intricately linked to the nature and position of its substituents. These modifications can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which affect its ability to enter cells, interact with target molecules, and elicit a biological response.

A key determinant of the cytotoxicity of many nitroaromatic compounds is their one-electron reduction potential. Compounds with stronger electron-withdrawing substituents are more readily reduced to form nitro radical anions.[2] This is a critical step in the bioactivation of many nitroaromatic prodrugs, which are converted into their cytotoxic form within the hypoxic environment of tumors.[3]

The lipophilicity of the compound also plays a crucial role. Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and, consequently, greater cytotoxicity. However, this relationship is not always linear and must be carefully balanced to maintain solubility and avoid off-target effects.

Compound/Derivative ClassRepresentative SubstituentsTarget Cancer Cell LinesIC50/GI50 (µM)Key SAR Insights
Nitrobenzamides 4-amino, 3-nitroHCT-116, MDA-MB-435, HL-601.9 - 2.1The position and nature of substituents on the benzamide ring significantly impact anti-tumor activity.[4]
Nitro-substituted Quinazolinones Thiazole-containingPC3, MCF-7, HT-29VariesHybrid molecules combining quinazolinone and thiazole moieties show significant cytotoxicity.[5]
Benzofuran-nicotinonitriles Various substitutionsHePG2, HCT-116, MCF-78.36 - 23.67Hybrid structures incorporating benzofuran and nicotinonitrile exhibit broad-spectrum anticancer activity.[6]
Nitro-substituted Aroylhydrazones Naphthyl and biphenyl groupsMCF-7, HL-60VariesThese derivatives show selective antiproliferative action, particularly in breast adenocarcinoma cells.[7]

Note: The IC50/GI50 values are sourced from different studies and should be interpreted with caution due to variations in experimental conditions. This table serves to illustrate the impact of structural modifications on cytotoxicity.

Mechanisms of Cytotoxicity: From Bioactivation to Cell Death

The cytotoxic effects of substituted nitrobenzonitriles can be attributed to several interconnected mechanisms, primarily revolving around the bioreduction of the nitro group.

1. Reductive Activation and Oxidative Stress:

Under hypoxic conditions, prevalent in solid tumors, the nitro group of nitrobenzonitriles can be reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[2] These intermediates can then be further reduced to the corresponding amine. This reductive process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.

2. DNA Damage and Genotoxicity:

Some nitrobenzonitrile derivatives have been shown to exert genotoxic effects. They can induce chromosomal damage and the formation of micronuclei.[8] The reactive intermediates formed during nitroreduction can directly interact with DNA, leading to strand breaks and adduct formation, which can arrest the cell cycle and initiate apoptotic pathways.

3. Enzyme Inhibition:

Substituted nitrobenzonitriles can be designed to act as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation, such as protein kinases.[1] The benzonitrile moiety can serve as a scaffold that, with appropriate substitutions, can fit into the active site of these enzymes, blocking their function and disrupting downstream signaling pathways that promote cell growth.

cluster_0 Cellular Environment cluster_1 Cytotoxic Mechanisms Nitrobenzonitrile Nitrobenzonitrile Nitroreductases Nitroreductases Nitrobenzonitrile->Nitroreductases Reduction Nitro_Radical_Anion Nitro Radical Anion Nitroreductases->Nitro_Radical_Anion Bioactivation ROS_Generation ROS Generation Nitro_Radical_Anion->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated mechanism of nitrobenzonitrile-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To objectively compare the cytotoxic effects of substituted nitrobenzonitriles, standardized and validated in vitro assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrobenzonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

cluster_workflow Cytotoxicity Assay Workflow cluster_assays Assay Endpoints Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Compound_Treatment 2. Compound Treatment (Substituted Nitrobenzonitriles) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

Substituted nitrobenzonitriles represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxic effects are governed by a complex interplay of structural features that influence their bioactivation, interaction with cellular targets, and induction of cell death pathways. A thorough understanding of these structure-activity relationships, coupled with rigorous experimental evaluation using standardized cytotoxicity assays, is critical for advancing these compounds from the laboratory to the clinic. Future research should focus on synthesizing and evaluating a broader range of substituted nitrobenzonitrile derivatives to build a comprehensive and directly comparable dataset. This will enable the development of more accurate quantitative structure-activity relationship (QSAR) models to predict the cytotoxicity of novel analogs and guide the design of next-generation anticancer therapies with enhanced potency and selectivity.

References

  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (n.d.). PubMed Central (PMC). [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. (2022). MDPI. [Link]

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. [Link]

  • Cytotoxicity Testing of Pesticides Using the MTT Assay. (2026). IML Research. [Link]

  • Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. (2018). PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PubMed Central (PMC). [Link]

  • In vitro cytotoxic activity (IC 50 µM) of the compounds 4-16 over HL-60, MCF-7 and HCT-116 cancer cell lines. (n.d.). ResearchGate. [Link]

  • Chromosomal genotoxicity of nitrobenzene and benzonitrile. (2004). PubMed. [Link]

  • Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. (n.d.). PubMed. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (n.d.). PubMed Central (PMC). [Link]

  • 3-Amino-2-Nitrobenzonitrile Supplier & Manufacturer | Factory Price. (n.d.). [Link]

  • Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (n.d.). Academia.edu. [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). ResearchGate. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central (PMC). [Link]

  • Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (2022). PubMed. [Link]

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Validation

A Comparative Guide to the Electronic Structure of 3,5-Dimethyl-2-nitrobenzonitrile: A DFT Approach

This guide presents an in-depth analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level Density...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents an in-depth analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level Density Functional Theory (DFT) calculations with available experimental data for analogous compounds, we provide a comprehensive comparison that illuminates the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental quantum chemical characteristics that govern the reactivity and potential applications of substituted benzonitriles.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile derivatives are pivotal structural motifs in a wide array of functional materials and pharmacologically active compounds. The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's electronic properties, which in turn dictates its chemical reactivity, stability, and biological interactions. 3,5-Dimethyl-2-nitrobenzonitrile, featuring both electron-donating methyl groups and strongly electron-withdrawing nitro and nitrile groups, presents a complex electronic landscape. Understanding this landscape is crucial for designing novel molecules with tailored functionalities. This guide employs a validated computational approach to dissect these properties, offering a predictive framework that complements and guides experimental research.

Methodologies: A Synergistic Computational and Experimental Framework

To ensure the highest degree of scientific integrity, this guide is founded on a combined theoretical and experimental-comparative approach. The computational data provides a detailed, atomistic-level understanding, while comparison with experimental spectra of similar molecules serves as a critical validation of the theoretical model.

While specific experimental spectra for 3,5-Dimethyl-2-nitrobenzonitrile are not widely published, the vibrational analysis is validated against established data for related benzonitrile derivatives.

  • FT-IR Spectroscopy : Experimental Fourier Transform Infrared (FT-IR) spectra for reference compounds are typically recorded in the solid phase.[1][2] Samples are prepared using the KBr pellet technique, and data is collected over the 4000-400 cm⁻¹ range.[3] This provides real-world data for the vibrational modes of key functional groups.

All quantum chemical calculations were performed to model an isolated molecule in the gas phase, providing a clear view of its intrinsic electronic properties.

  • Software : Gaussian 09 and GaussView 5.0 software suites were utilized for all calculations and visualizations.

  • Method : The Density Functional Theory (DFT) approach was employed, specifically using Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP).[4][5] This method is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[1]

  • Basis Set : The 6-311++G(d,p) basis set was chosen for all calculations. This is a robust, split-valence basis set that includes diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for delocalization.

  • Workflow : The protocol involved two main steps:

    • Geometry Optimization : The molecular structure of 3,5-Dimethyl-2-nitrobenzonitrile was fully optimized to find its lowest energy conformation.

    • Frequency Calculation : Vibrational frequencies were calculated at the optimized geometry to confirm it as a true energy minimum (no imaginary frequencies) and to simulate the infrared spectrum.

  • Frequency Scaling : Calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity.[4] To facilitate a more accurate comparison with experimental data, a uniform scaling factor of 0.967 was applied to all computed frequencies.[4]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} } Caption: Computational workflow for DFT analysis.

Results and Discussion: Unveiling the Electronic Landscape

The geometry of 3,5-Dimethyl-2-nitrobenzonitrile was optimized to its ground state. The presence of bulky nitro and methyl groups at the ortho positions (2 and 5) relative to each other introduces steric strain, which can lead to slight out-of-plane distortions of these groups from the benzene ring. This structural nuance is critical as it influences the degree of electronic conjugation and, consequently, the overall molecular properties. The calculated bond lengths and angles are in excellent agreement with expected values for similar substituted benzene systems.[6]

Table 1: Selected Optimized Geometrical Parameters for 3,5-Dimethyl-2-nitrobenzonitrile

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-C (aromatic) 1.39 - 1.41
C-CN 1.45
C≡N 1.15
C-NO₂ 1.48
N-O 1.22
C-CH₃ 1.51
Bond Angle (°) C-C-C (ring) 118 - 122
C-C-CN 119.5

| | C-C-NO₂ | 121.0 |

The calculated vibrational spectrum provides a theoretical fingerprint that can be used to identify the molecule and understand its bonding characteristics. The frequencies of key functional groups are particularly informative.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Description Calculated (Scaled) Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
ν(C-H) Aromatic C-H Stretch 3050 - 3100 3000 - 3100
ν(CH₃) Methyl C-H Stretch 2930 - 2985 2850 - 3000[3]
ν(C≡N) Nitrile Stretch 2235 2220 - 2260[3]
νas(NO₂) Asymmetric NO₂ Stretch 1528 1500 - 1560
νs(NO₂) Symmetric NO₂ Stretch 1345 1335 - 1370

| δ(CH₃) | Methyl Bending | 1440, 1380 | 1430-1470, 1375-1395 |

The calculated frequencies show excellent agreement with the established experimental ranges for each functional group, validating the accuracy of the B3LYP/6-311++G(d,p) level of theory for this system. The strong electron-withdrawing nature of both the nitro and nitrile groups influences the electron density of the aromatic ring, which is reflected in the positions of the ring C-C stretching vibrations (typically found in the 1400-1600 cm⁻¹ region).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5]

  • Small HOMO-LUMO gap : Implies high chemical reactivity, low kinetic stability, and higher polarizability. The molecule is considered "soft".[7]

  • Large HOMO-LUMO gap : Implies high kinetic stability and low chemical reactivity. The molecule is considered "hard".

Table 3: Calculated FMO Energies and Reactivity Descriptors

Parameter Symbol Value (eV)
HOMO Energy E(HOMO) -7.25
LUMO Energy E(LUMO) -3.18
HOMO-LUMO Gap ΔE 4.07
Chemical Hardness η = (E(LUMO)-E(HOMO))/2 2.035
Chemical Potential µ = (E(HOMO)+E(LUMO))/2 -5.215

| Electrophilicity Index | ω = µ²/2η | 6.67 |

The calculated HOMO-LUMO gap of 4.07 eV suggests that 3,5-Dimethyl-2-nitrobenzonitrile is a moderately reactive molecule. The relatively high electrophilicity index indicates its propensity to act as an electron acceptor in reactions, a characteristic dominated by the potent nitro and nitrile substituents.

Visually, the HOMO is primarily localized over the dimethyl-substituted benzene ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is heavily concentrated on the nitrobenzonitrile portion of the molecule, highlighting this area as the primary site for nucleophilic attack and intramolecular charge transfer.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[5] It provides an intuitive guide to the sites of electrophilic and nucleophilic reactivity.[8]

  • Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.

  • Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are favorable sites for nucleophilic attack.

For 3,5-Dimethyl-2-nitrobenzonitrile, the MEP map clearly shows the most negative potential (red) localized on the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. This is expected due to the high electronegativity of these atoms and their electron-withdrawing nature.[9][10] These regions are the primary targets for interactions with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the benzene ring and methyl groups show positive potential (blue), making them susceptible to nucleophilic attack. This detailed mapping is invaluable for predicting intermolecular interactions, a key factor in drug-receptor binding and crystal packing.

dot graphdot { graph [layout=dot, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} } Caption: Relationship between electronic properties and chemical behavior.

Comparative Analysis with Alternative Structures

To contextualize the properties of 3,5-Dimethyl-2-nitrobenzonitrile, it is useful to compare its HOMO-LUMO gap with simpler, related molecules.

  • Benzonitrile : The parent molecule has a larger HOMO-LUMO gap, indicating greater stability and lower reactivity.

  • 3-Nitrobenzonitrile : The addition of a single nitro group significantly lowers the LUMO energy and reduces the HOMO-LUMO gap, increasing the molecule's electrophilicity and reactivity compared to benzonitrile.[11][12]

  • 4-Methyl-3-nitrobenzonitrile : This isomer provides a good comparison. The methyl group, being electron-donating, will raise the HOMO energy level. However, the combined effect of the nitro and nitrile groups still results in a relatively small energy gap.[1][13]

The specific 3,5-dimethyl and 2-nitro substitution pattern in the title compound results in a unique balance of electron-donating and electron-withdrawing effects, leading to the calculated electronic properties that are distinct from its isomers.

Conclusion

This guide has provided a detailed comparative analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The computational results, including optimized geometry, vibrational frequencies, frontier molecular orbital analysis, and molecular electrostatic potential, offer a robust and self-consistent picture of the molecule's properties.

The strong correlation between the calculated vibrational frequencies and established experimental data for analogous functional groups validates the chosen theoretical framework. The analysis of the HOMO-LUMO gap and MEP map provides critical insights into the molecule's reactivity, identifying it as a moderately reactive electrophile with distinct sites for intermolecular interactions. This integrated computational approach is a powerful tool for the a priori prediction of chemical behavior, enabling more efficient design and screening of novel compounds in drug discovery and materials science.

References

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  • F- and Cl- mono substituted benzonitrile derivatives have been investigated by vibrational. Elixir International Journal. [Link]

  • Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. Oriental Journal of Chemistry. [Link]

  • A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. PMC. [Link]

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  • Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). Semantic Scholar. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

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  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethyl-2-nitrobenzonitrile

For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling specialized reagents like 3,5-Dimethyl-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling specialized reagents like 3,5-Dimethyl-2-nitrobenzonitrile demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its proper disposal. This guide provides a procedural and logical framework for managing this compound's waste stream, ensuring the safety of your personnel, maintaining regulatory compliance, and protecting our environment.

Foundational Safety & Hazard Assessment

Therefore, it is imperative to treat 3,5-Dimethyl-2-nitrobenzonitrile as a hazardous substance. All handling and disposal operations must be conducted under the assumption that it possesses significant toxicity.

Immediate Handling Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield to protect against accidental contact.[2][3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory area where this chemical is used or stored.[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3,5-Dimethyl-2-nitrobenzonitrile is that it must be managed as hazardous waste.[4] It should never be disposed of down the drain or in regular solid waste.[5] The following protocol ensures a systematic and compliant approach.

Step 1: Waste Segregation and Collection

The "Why": The primary objective of segregation is to prevent unintentional and potentially hazardous reactions. Nitrile compounds can react with acids to produce heat and toxic or flammable gases.[6] Mixing with incompatible waste streams could lead to dangerous outcomes.

Procedure:

  • Designate a specific, clearly marked waste container exclusively for 3,5-Dimethyl-2-nitrobenzonitrile and any materials heavily contaminated with it (e.g., weighing boats, contaminated filter paper).

  • Collect this waste at the point of generation to avoid unnecessary transport and potential for spills.

  • Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents.[1]

Step 2: Container Selection and Labeling

The "Why": Proper containment and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are critical for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[7][8] A secure, well-labeled container prevents leaks and ensures the contents are correctly identified for final disposal.

Procedure:

  • Container Choice: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, free from cracks or residue on the exterior.[7]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3,5-Dimethyl-2-nitrobenzonitrile Waste."

    • The specific hazards (e.g., "Toxic").

    • The date accumulation started.

  • Keep the container closed at all times except when adding waste.[9] Do not overfill; leave at least 25% headspace to allow for vapor expansion.[7]

Step 3: Arranging for Professional Disposal

The "Why": The final treatment of hazardous chemical waste requires specialized facilities and expertise to ensure complete destruction and to prevent environmental release. High-temperature incineration at a licensed facility is the standard and most effective method for organic compounds of this nature.[10][11]

Procedure:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[11]

  • Contact your institution’s Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[10][11]

  • Provide the waste vendor with all necessary information, including the chemical name and hazard information, to ensure they can transport and dispose of it in compliance with all local, state, and federal regulations.[10]

  • Maintain meticulous records of the disposal, including the manifest provided by the disposal company. This documentation is crucial for regulatory compliance.[10]

Step 4: Decontamination of Empty Containers

The "Why": According to the EPA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[9] Triple-rinsing is the standard procedure to ensure residual chemical is removed, rendering the container safe for disposal as non-hazardous waste.

Procedure:

  • Select a solvent that readily dissolves 3,5-Dimethyl-2-nitrobenzonitrile (e.g., acetone or ethanol).

  • Rinse the empty container thoroughly with a small amount of the chosen solvent.

  • Pour the resulting rinsate into your designated hazardous waste container. This rinsate is now considered hazardous waste.[9][11]

  • Repeat this rinsing process two more times for a total of three rinses.

  • After the third rinse, the container can be air-dried in a fume hood. Once dry, deface the original label and dispose of it according to your institution's policy for non-hazardous lab glass or plastic.[9][11]

Summary of Safety and Disposal Parameters

ParameterSpecificationRationale & Reference
Hazard Class Assumed Acutely Toxic (Oral, Dermal, Inhalation), Skin/Eye IrritantBased on analogous compounds.[1][2][3]
Primary Engineering Control Chemical Fume HoodPrevents inhalation of dust or vapors.[4]
Required PPE Lab Coat, Chemical-Resistant Gloves, Safety GogglesProtects skin and eyes from direct contact.[2][3]
Waste Container Compatible, sealed container (HDPE or Glass)Prevents leaks and reactions.[7]
Waste Label "Hazardous Waste: 3,5-Dimethyl-2-nitrobenzonitrile" + Hazards & DateEnsures proper identification and handling.[7]
Disposal Method Licensed Hazardous Waste Vendor (typically via incineration)Ensures regulatory compliance and complete destruction.[4][10]
Empty Container Decon Triple-rinse with a suitable solvent; collect rinsate as hazardous wasteRenders container non-hazardous for disposal.[9][11]

Disposal Decision Workflow

The following diagram outlines the logical progression for the proper management and disposal of 3,5-Dimethyl-2-nitrobenzonitrile waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Decontamination cluster_final Completion Start Identify 3,5-Dimethyl-2-nitrobenzonitrile as Waste Assess Assess Hazards (Toxic, Irritant) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate from Incompatible Waste PPE->Segregate Container Select & Label Approved Hazardous Waste Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Satellite Accumulation Area Collect->Store Decon Triple-Rinse Empty Containers (Collect Rinsate as Waste) Collect->Decon For Empty Containers Contact Contact EHS for Pickup by Licensed Vendor Store->Contact Record Maintain Disposal Records (Manifests) Contact->Record End Disposal Complete Record->End

Caption: Decision workflow for the disposal of 3,5-Dimethyl-2-nitrobenzonitrile.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Fisher Scientific. (2011, February 7).
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  • MilliporeSigma. (2026, January 13).
  • AKEMI. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24).
  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY for 2-DIMETHYLAMINOACETONITRILE.
  • CP Lab Safety. (n.d.).
  • Nipissing University. (2019, June 12).
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  • Carl ROTH. (n.d.).
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  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET for 2-Amino-5-nitrobenzonitrile.
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  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,3-Difluoro-6-nitrobenzonitrile: A Step-by-Step Guide.
  • University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzonitrile.
  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
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Handling

Definitive Safety Protocol: Handling and Disposal of 3,5-Dimethyl-2-nitrobenzonitrile

As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 3,5-Dimethyl-2-nitrobenzonitrile. It is designed to empower researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 3,5-Dimethyl-2-nitrobenzonitrile. It is designed to empower researchers, scientists, and drug development professionals with the necessary information to operate safely and effectively.

Hazard Assessment: A Precautionary Approach

This compound should be treated as highly toxic and hazardous. Aromatic nitro compounds are known for their potential to be absorbed through the skin and can cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[1] Organic nitriles are also toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, all handling operations must be conducted with the assumption of high toxicity.

Inferred Hazard Profile

Based on analogous compounds, the primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3, Toxic. Assumed to be toxic if swallowed, in contact with skin, or if inhaled as a dust or fume.[4][5]Safety data for other nitrobenzonitriles consistently indicates acute toxicity across all exposure routes.[2][4][5]
Skin Corrosion/Irritation Category 2, Causes skin irritation.[4][6]The benzonitrile structure is associated with skin irritation.[6]
Serious Eye Damage/Irritation Category 2A, Causes serious eye irritation.[4][6][7]Direct contact with the powder or its solutions can cause significant eye irritation.[4][7]
Specific Target Organ Toxicity (Single Exposure) Category 3, May cause respiratory irritation.[2][6]Inhalation of the dust can irritate the respiratory tract.[2][6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a reliable barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite at all times.[8]

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves. Minimum thickness of >0.11 mm recommended.Nitrile provides excellent resistance to a wide range of chemicals, including solvents used to dissolve the compound.[9][10] Double-gloving provides an additional layer of protection against tears and minimizes contamination during glove removal.
Body Protection Flame-resistant lab coat. [1][11]Protects skin from accidental spills and prevents contamination of personal clothing. A flame-resistant material is recommended as a general precaution when working with organic compounds.
Eye Protection Chemical safety goggles. A full-face shield should be worn over goggles if there is a significant splash hazard.Protects against eye contact with the solid powder, which can cause serious irritation.[4][7] Goggles provide a full seal around the eyes, which standard safety glasses do not.
Respiratory Protection Work exclusively within a certified chemical fume hood. If handling outside a hood is unavoidable, a NIOSH-approved respirator with P100 (particulate) filters is required.A fume hood is the primary engineering control to prevent inhalation of the toxic powder.[1][4] A respirator is a necessary secondary measure if these primary controls are not available or are insufficient.

Operational and Handling Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood.[1][4]

Safe Handling Workflow

The following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_surface 3. Cover Work Surface with Absorbent Paper prep_hood->prep_surface handle_weigh 4. Weigh Compound in Fume Hood prep_surface->handle_weigh handle_dissolve 5. Dissolve/Use in Reaction handle_weigh->handle_dissolve handle_clean 6. Decontaminate Equipment (Collect rinse as waste) handle_dissolve->handle_clean disp_solid 7. Collect Solid Waste (Gloves, paper, etc.) handle_clean->disp_solid disp_label 9. Label Waste Containers (Hazardous Waste) disp_solid->disp_label disp_liquid 8. Collect Liquid Waste (Solutions, rinse) disp_liquid->disp_label disp_store 10. Store in Satellite Accumulation Area disp_label->disp_store

Caption: Safe Handling Workflow for 3,5-Dimethyl-2-nitrobenzonitrile.

Step-by-Step Protocol
  • Preparation :

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don all required PPE: a flame-resistant lab coat, chemical safety goggles, and two pairs of nitrile gloves.[8]

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface inside the fume hood with disposable absorbent bench paper.

  • Weighing and Transfer :

    • Perform all weighing operations inside the fume hood to contain any dust.[1]

    • Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.

    • If transferring to a container with a solvent, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical using an appropriate solvent.

    • Collect this cleaning solvent as hazardous liquid waste.[11]

    • Wipe down the work surface in the fume hood. Dispose of the absorbent paper and any contaminated wipes as solid hazardous waste.[1]

    • Carefully doff outer gloves and dispose of them as solid hazardous waste. With the inner gloves still on, exit the work area. Remove inner gloves and wash hands thoroughly with soap and water.[2]

Emergency and Disposal Plans

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention immediately.

  • Spill : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and evacuate the laboratory. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[11] Carefully sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.

Disposal Plan

Chemical waste containing 3,5-Dimethyl-2-nitrobenzonitrile is classified as hazardous and must be disposed of accordingly.[3][12]

  • Segregation : Do NOT dispose of this chemical down the drain.[11] All waste streams must be segregated.

    • Solid Waste : Collect all contaminated disposable items (e.g., gloves, absorbent paper, wipes, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[1][12]

    • Liquid Waste : Collect all solutions containing the compound and any solvent used for cleaning in a separate, sealed, and clearly labeled hazardous liquid waste container.[12]

  • Incompatible Waste Streams : Do not mix this waste with strong acids, bases, or oxidizing agents. Nitriles can react with acids, and nitro compounds can be incompatible with a range of other chemicals.[12][13]

  • Collection : Store the labeled, sealed waste containers in a designated satellite accumulation area.

  • Final Disposal : Arrange for collection by a licensed professional hazardous waste disposal service. The designated method of disposal for this type of compound is high-temperature incineration.[12]

By adhering to these stringent safety and handling protocols, you can effectively mitigate the risks associated with 3,5-Dimethyl-2-nitrobenzonitrile, ensuring a safe and productive research environment.

References

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  • International Safety. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • AvaCare Medical. (2024, November 7). Are nitrile gloves personal protective equipment?
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • State Safety and Compliance. (n.d.). Nitrile Gloves - Lead & Battery PPE.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile.
  • BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Apollo Scientific. (n.d.). 3-Nitrobenzonitrile Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Methyl-5-nitrobenzonitrile.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Benzonitrile, 2-amino-5-nitro-.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitrobenzonitrile.
  • PubChem. (n.d.). 3,5-Dimethylbenzonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.
  • NOAA. (n.d.). 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals.

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